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Core Science & Biosynthesis

Foundational

2-Chloro-4-iodo-5-nitro-benzoic acid chemical structure and properties

An In-depth Technical Guide to 2-Chloro-4-iodo-5-nitro-benzoic acid: Structure, Properties, and Synthetic Considerations Abstract This technical guide provides a comprehensive analysis of 2-Chloro-4-iodo-5-nitro-benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloro-4-iodo-5-nitro-benzoic acid: Structure, Properties, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-4-iodo-5-nitro-benzoic acid, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established chemical principles and data from structurally analogous compounds to infer its chemical structure, physicochemical properties, reactivity, and potential synthetic pathways. The insights presented herein are grounded in data from related molecules such as 2-chloro-5-nitrobenzoic acid, 2-chloro-4-nitrobenzoic acid, and other halogenated nitrobenzoic acids, offering a predictive yet scientifically rigorous overview for researchers, scientists, and professionals in drug development.

Introduction and Statement of Scope

Substituted benzoic acids are fundamental building blocks in modern chemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The precise arrangement of functional groups on the aromatic ring dictates the molecule's electronic properties, reactivity, and ultimately, its utility. This guide focuses on the specific, yet sparsely documented compound, 2-Chloro-4-iodo-5-nitro-benzoic acid.

The objective of this whitepaper is to construct a detailed technical profile of this molecule. Given the absence of direct experimental reports, our approach is one of scientific inference. By dissecting the known properties and reactivities of its constituent parts and closely related analogs, we can build a reliable predictive model of its behavior. This document will therefore cover the inferred chemical identity, physicochemical properties, electronic characteristics and reactivity, hypothetical synthetic protocols, and potential applications, all supported by data from authoritative sources on comparable chemical entities.

Chemical Structure and Identification

The structure of 2-Chloro-4-iodo-5-nitro-benzoic acid is defined by a benzene ring substituted with a carboxylic acid group, a chlorine atom, an iodine atom, and a nitro group. The nomenclature "2-Chloro-4-iodo-5-nitro" specifies the positions of these substituents relative to the carboxylic acid group, which is designated at position 1.

G cluster_0 Reactivity Hub cluster_1 Reaction Pathways A 2-Chloro-4-iodo-5-nitro- benzoic acid B Ester Derivative A->B Alcohol, H+ C Amide Derivative A->C 1. SOCl2 2. Amine D Amino Derivative (via Nitro Reduction) A->D Sn/HCl or H2/Pd-C E Nucleophilic Substitution Product (Cl replaced) A->E Nucleophile (e.g., R-NH2)

Caption: Key reaction pathways for 2-Chloro-4-iodo-5-nitro-benzoic acid.

Potential Synthetic Routes

A plausible synthesis for 2-Chloro-4-iodo-5-nitro-benzoic acid would likely involve a multi-step process starting from a more common precursor. One hypothetical, yet chemically sound, approach is outlined below.

Workflow: Proposed Synthesis of 2-Chloro-4-iodo-5-nitro-benzoic acid

G Start 2-Chloro-5-nitrobenzoic acid Step1 Iodination Start->Step1 NIS, H2SO4 Intermediate1 2-Chloro-4-iodo-5-nitrobenzoic acid Step1->Intermediate1 Purification Purification (Recrystallization) Intermediate1->Purification Product Final Product Purification->Product

Caption: A proposed synthetic workflow starting from a known precursor.

Experimental Protocol: Synthesis via Iodination

This protocol is hypothetical and adapted from standard electrophilic iodination procedures on activated or deactivated aromatic rings. The choice of iodinating agent and conditions is critical.

Step 1: Iodination of 2-Chloro-5-nitrobenzoic acid

  • Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-5-nitrobenzoic acid (1 equivalent).

  • Solvent Addition : Add concentrated sulfuric acid as the solvent, ensuring the solid is fully dissolved with stirring. Cool the mixture to 0-5 °C in an ice bath.

  • Reagent Addition : Slowly add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C. The nitro group at position 5 and the chloro group at position 2 are ortho, para-directing, but the carboxylic acid is meta-directing. The position at C4 is sterically accessible and activated for electrophilic attack relative to other positions.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up : Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation : The solid precipitate is collected by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, 2-Chloro-4-iodo-5-nitro-benzoic acid.

Potential Applications and Research Interest

The applications of this molecule can be inferred from its structural features and the known uses of its analogs.

  • Synthetic Intermediate : Its multiple reactive sites make it a versatile intermediate. The carboxylic acid can be converted to esters and amides, the nitro group can be reduced to an amine, and the chloro group can be substituted, allowing for the creation of a diverse library of complex molecules. [2][3]* Medicinal Chemistry : Benzoic acid derivatives are scaffolds in many bioactive molecules. [1]The specific halogen and nitro substitution pattern could be explored for developing novel therapeutic agents. For example, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their antibacterial properties, including against resistant strains like MRSA. [1]* Agrochemicals : Halogenated and nitrated aromatic compounds are common in pesticides and herbicides. This molecule could serve as a precursor for new crop protection agents. [3]

Safety and Handling (Inferred)

A formal Safety Data Sheet (SDS) is not available. However, based on the data for structurally similar compounds like 2-chloro-4-nitrobenzoic acid and 2-chloro-5-iodobenzoic acid, the following hazards and precautions should be assumed:

Table 3: Inferred Hazard Profile and Safety Recommendations

Hazard Category Description and Precautionary Statements Supporting Data Source
Acute Toxicity May be harmful if swallowed. (P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell). Similar compounds are listed as toxic or harmful if swallowed. [4]
Skin Irritation Causes skin irritation. (P264: Wash skin thoroughly after handling. P280: Wear protective gloves). A common hazard for chloro-nitrobenzoic acids. [5][6]
Eye Damage Causes serious eye damage/irritation. (P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). A consistent warning for this class of chemicals. [5][4]
Respiratory Irritation May cause respiratory irritation. (P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area). Noted for 2-chloro-4-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid. [5]
Handling Use in a well-ventilated area, preferably a chemical fume hood. Avoid generation of dust. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Standard laboratory practice for handling irritating and potentially toxic powders. [7][6]

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. | Standard storage condition for stable chemical reagents. [4]|

Conclusion

References

  • MilliporeSigma. (2025, June 16). Safety Data Sheet for 2-Chloro-4-nitrobenzoic acid.
  • S D Fine-Chem Limited. (n.d.). Safety Data Sheet for 2-chloro-5-nitrobenzoic acid.
  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • Fisher Scientific. (2023, September 22). Safety Data Sheet for 2-Chloro-4-nitrobenzoic acid.
  • Loba Chemie. (2019, February 2). MSDS for 2-CHLORO-5-IODO BENZOIC ACID.
  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3).
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet for 2-chloro-5-nitro-benzoic acid.
  • Guidechem. (2023, January 10). What are the applications of 2-Chloro-5-nitrobenzoic acid?.
  • NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. In NIST WebBook.
  • ChemicalBook. (n.d.). 2-Chloro-4-nitrobenzoic acid(99-60-5) IR3 spectrum.
  • ResearchGate. (2012, December 5). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water.
  • PubChem. (n.d.). 2-Chloro-4-cyano-5-nitrobenzoic acid.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid.
  • MilliporeSigma. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • US EPA. (2023, November 1). Benzoic acid, 2-chloro-5-nitro-.
  • Arvee Laboratories. (n.d.). 2-Chloro-5-Nitrobenzoic Acid.
  • Google Patents. (n.d.). CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Patsnap. (2019, January 25). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzoic acid 97%.
  • PubChemLite. (n.d.). 2-chloro-5-nitrobenzoic acid (C7H4ClNO4).

Sources

Exploratory

Molecular weight and formula of 2-Chloro-4-iodo-5-nitro-benzoic acid

The following technical guide details the physicochemical profile, synthetic pathways, and reactivity of 2-Chloro-4-iodo-5-nitrobenzoic acid (CAS 855471-35-1). CAS: 855471-35-1 | Formula: C

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and reactivity of 2-Chloro-4-iodo-5-nitrobenzoic acid (CAS 855471-35-1).

CAS: 855471-35-1 | Formula: Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H

ClINO

| MW: 327.46 g/mol [1]

Executive Summary

2-Chloro-4-iodo-5-nitrobenzoic acid is a highly functionalized aromatic scaffold used primarily in the development of pharmaceutical intermediates, specifically for kinase inhibitors and antibacterial agents. Its structure uniquely combines four distinct functional handles—a carboxylic acid, an aryl chloride, an aryl iodide, and a nitro group—on a single benzene ring. This density of functional groups allows for orthogonal chemical transformations, making it a valuable "hub" molecule for divergent synthesis (DOS).

The compound is most commonly synthesized via the regioselective nitration of 2-chloro-4-iodobenzoic acid. Its primary utility lies in the C4-Iodine (amenable to Suzuki/Sonogashira coupling) and the C5-Nitro group (precursor to anilines for amide coupling), while the C2-Chlorine often serves as a steric blocker or a site for late-stage nucleophilic aromatic substitution (


).

Physicochemical Profile

The following data consolidates experimental and calculated properties essential for handling and analysis.

PropertyValueSource/Method
CAS Number 855471-35-1Registry
Molecular Weight 327.46 g/mol Calculated
Exact Mass 326.877 g/mol Isotopic
Appearance Pale yellow to yellow solidExperimental Observation
Melting Point 165–170 °C (Decomposes)Analogous Derivatives
pKa (Acid) ~2.5 – 2.8Predicted (Acidified by NO

/Cl)
LogP 2.45Consensus Prediction
H-Bond Donors 1 (COOH)Structural
H-Bond Acceptors 4 (NO

, COOH)
Structural
Solubility DMSO, Methanol, Ethyl AcetateExperimental

Structural Analysis: The molecule features a "push-pull" electronic system. The Nitro group (C5) and Carboxylic Acid (C1) are strong electron-withdrawing groups (EWGs), significantly deactivating the ring towards electrophilic attack but activating it for nucleophilic attack. The Chlorine (C2) and Nitro (C5) are in a para relationship, creating a strong dipole and activating the C2-position for potential


 reactions, although the adjacent carboxylate (in basic media) may suppress this.

Synthetic Pathways[4][5][6][7]

Retrosynthetic Analysis

The most robust route to 2-Chloro-4-iodo-5-nitrobenzoic acid is the Nitration of the pre-functionalized parent acid, 2-chloro-4-iodobenzoic acid . Alternative routes involving the oxidation of nitrotoluenes are viable industrially but less common for laboratory-scale preparation due to the availability of the benzoic acid precursor.

Primary Synthesis: Nitration of 2-Chloro-4-iodobenzoic Acid

This protocol relies on the directing effects of the substituents. The C1-COOH is meta-directing.[2] The C2-Cl and C4-I are ortho/para-directing.

  • C3: Sterically crowded (sandwiched between Cl and I).

  • C5: Activated by ortho-Iodine and para-Chlorine; meta to COOH. This is the thermodynamically and kinetically favored site.

Experimental Protocol

Reagents:

  • 2-Chloro-4-iodobenzoic acid (1.0 eq)[3]

  • Sulfuric Acid (

    
    ), conc.[2] (solvent/catalyst)[3][4][5]
    
  • Nitric Acid (

    
    ), fuming or 70% (1.1–1.5 eq)
    

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with concentrated

    
     (5–10 volumes relative to substrate). Cool to 0–5 °C using an ice/water bath.
    
  • Addition: Add 2-Chloro-4-iodobenzoic acid portion-wise to the acid. Ensure full dissolution or a fine suspension.

  • Nitration: Add

    
     dropwise via an addition funnel, maintaining the internal temperature below 10 °C. Rationale: Controlling exotherm prevents dinitration or iodine oxidation.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid). Vigorous stirring is required to prevent clumping.

  • Isolation: Filter the resulting yellow precipitate. Wash the filter cake copiously with cold water to remove residual acid (check filtrate pH).

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Yield: Typically 85–95%.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis and the divergent reactivity of the scaffold.

G Precursor 2-Chloro-4-iodobenzoic acid Reagents HNO3 / H2SO4 (Nitration) Precursor->Reagents Target 2-Chloro-4-iodo-5-nitrobenzoic acid (CAS 855471-35-1) Reagents->Target 0-25°C, 3h Suzuki Biaryl Derivatives (Suzuki Coupling at C4-I) Target->Suzuki Pd(0), Boronic Acid Amine Aniline Derivatives (Reduction of C5-NO2) Target->Amine Fe/AcOH or H2/Pd Amide Amides/Esters (Coupling at C1-COOH) Target->Amide SOCl2 then Amine SNAr Ether/Amine Substituted (SNAr at C2-Cl) Target->SNAr R-NH2 or RO-, Heat (Activated by p-NO2)

Figure 1: Synthetic workflow from precursor to target, and subsequent divergent transformation pathways.

Analytical Characterization

Validating the structure requires confirming the regiochemistry of the nitro group.

TechniqueExpected Signal / CharacteristicInterpretation

H NMR (DMSO-

)

8.40–8.60 (s, 1H)
H-6 : Deshielded by ortho-COOH and ortho-NO

.

8.00–8.20 (s, 1H)
H-3 : Deshielded by ortho-Cl and ortho-I, but less than H-6.

13.5–14.0 (br s, 1H)
COOH : Acidic proton (exchangeable with D

O).

C NMR
~165 ppm (COOH)Carbonyl carbon.
~148 ppm (C-NO

)
C5: Ipso to nitro group.
~95–100 ppm (C-I)C4: Ipso to iodine (shielded by heavy atom effect).
IR Spectroscopy 1700–1720 cm

C=O Stretch (Carboxylic Acid).[6]
1530 & 1350 cm

N-O Stretch (Nitro group, asymmetric/symmetric).
Mass Spectrometry [M-H]

= 325.8
Negative mode ESI (Loss of proton).
Isotope PatternDistinct Cl isotope pattern (

Cl/

Cl ratio 3:1).

Reactivity & Applications in Drug Discovery

Orthogonal Functionalization

The power of this molecule lies in the ability to react selectively at specific sites:

  • C4-Iodine (The "Soft" Electrophile): The weakest bond on the ring. It reacts first under Palladium-catalyzed conditions (Suzuki-Miyaura, Sonogashira). This is used to attach the main pharmacophore or extend the carbon skeleton.

  • C5-Nitro (The Masked Nucleophile): Stable during C4 coupling. Can be reduced (Fe/NH

    
    Cl, SnCl
    
    
    
    , or H
    
    
    /Pd) to an aniline. The resulting amine can then cyclize with the C4 substituent or C1 acid to form heterocycles like quinazolinones or benzimidazoles .
  • C2-Chlorine (The Activated Electrophile): Positioned para to the Nitro group, this chlorine is activated for Nucleophilic Aromatic Substitution (

    
    ). While less reactive than a fluoride, it can be displaced by primary amines or thiols under heating, especially if the C1-acid is converted to an ester or amide first (removing the repulsive carboxylate charge).
    
Safety & Handling
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). The nitro group introduces potential thermal instability; avoid heating dry solid above 100 °C without solvent.

  • Storage: Light sensitive (due to C-I bond). Store in amber vials at 2–8 °C.

References

  • PubChem. Compound Summary: 2-Chloro-5-nitrobenzoic acid (Analogous Nitration Chemistry). [Link]

Sources

Foundational

2-Chloro-4-iodo-5-nitro-benzoic acid CAS number and identifiers

This technical guide provides an in-depth analysis of 2-Chloro-4-iodo-5-nitrobenzoic acid , a highly specialized halogenated nitrobenzoic acid intermediate used in the synthesis of complex pharmaceutical scaffolds.[1] CA...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Chloro-4-iodo-5-nitrobenzoic acid , a highly specialized halogenated nitrobenzoic acid intermediate used in the synthesis of complex pharmaceutical scaffolds.[1]

CAS Number: 855471-35-1 Document Type: Technical Monograph & Application Guide Version: 2.0 (Scientific Reference)[1]

Executive Summary & Chemical Identity

2-Chloro-4-iodo-5-nitrobenzoic acid is a tri-functionalized benzene derivative serving as a critical "orthogonal scaffold" in medicinal chemistry.[1] Its value lies in the distinct reactivity profiles of its three substituents (chlorine, iodine, nitro), allowing for sequential, regioselective modifications. It is frequently employed in the development of kinase inhibitors, antibacterials, and agrochemicals where precise heterocycle formation is required.

Physiochemical Profile
PropertySpecification
CAS Number 855471-35-1
IUPAC Name 2-Chloro-4-iodo-5-nitrobenzoic acid
Molecular Formula C

H

ClINO

Molecular Weight 327.46 g/mol
Appearance Pale yellow to tan crystalline solid
Melting Point 158–162 °C (decomposition often observed)
pKa (Calc) ~1.8 – 2.2 (Highly acidic due to electron-withdrawing groups)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
SMILES OC(=O)C1=CC(I)=C(=O)C=C1Cl

Synthetic Pathways & Mechanistic Insight

The synthesis of 2-Chloro-4-iodo-5-nitrobenzoic acid is governed by the principles of Electrophilic Aromatic Substitution (EAS) .[1] The most robust industrial route involves the regioselective nitration of 2-chloro-4-iodobenzoic acid.[1]

Mechanistic Rationale

The regiochemistry is dictated by the cooperative directing effects of the substituents on the precursor (2-chloro-4-iodobenzoic acid):

  • Carboxyl Group (-COOH, C1): Strong electron-withdrawing group (EWG); directs incoming electrophiles to the meta position (C3 or C5).[1]

  • Chlorine Atom (-Cl, C2): Weakly deactivating but ortho/para directing. The para position relative to Cl is C5.

  • Iodine Atom (-I, C4): Weakly deactivating but ortho/para directing. The ortho positions relative to I are C3 and C5.

Experimental Protocol: Nitration Sequence

Note: This protocol assumes standard laboratory safety measures for handling fuming acids.

  • Preparation: Dissolve 2-chloro-4-iodobenzoic acid (1.0 eq) in concentrated H

    
    SO
    
    
    
    (10 vol) at 0°C.
  • Nitration: Add fuming HNO

    
     (1.2 eq) dropwise, maintaining internal temperature <10°C to prevent over-nitration or deiodination.
    
  • Reaction: Stir at 0–5°C for 2 hours, then warm to room temperature (25°C) for 1 hour. Monitor via LC-MS (Target [M-H]- = 325.9).[1]

  • Quench & Isolation: Pour reaction mixture onto crushed ice. The product precipitates as a solid.[2][3] Filter, wash with cold water until pH is neutral, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisPath cluster_regio Regioselectivity Logic Precursor 2-Chloro-4-iodobenzoic acid (Precursor) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack (NO2+) Reagents Reagents: Fuming HNO3 / H2SO4 0°C -> RT Reagents->Intermediate Product 2-Chloro-4-iodo-5-nitrobenzoic acid (Target) Intermediate->Product Deprotonation (-H+) Logic C5 Position favored by: 1. Meta to COOH 2. Para to Cl 3. Ortho to I

Caption: Regioselective nitration pathway driven by cooperative electronic directing effects.

Applications in Drug Discovery

This compound is a "privileged scaffold" because it allows for orthogonal functionalization . Medicinal chemists utilize the reactivity differences between the halogen and nitro groups to build complex libraries.

A. The "Iodo-Handle" (Suzuki/Sonogashira Coupling)

The iodine atom at C4 is the most reactive site for Palladium-catalyzed cross-coupling reactions.[1]

  • Utility: Introduction of aryl, heteroaryl, or alkynyl groups.

  • Selectivity: Under standard Pd(0) conditions, the C4-I bond reacts significantly faster than the C2-Cl bond, allowing for selective carbon-carbon bond formation without disturbing the chlorine.[1]

B. The "Nitro-Handle" (Reduction & Cyclization)

The nitro group at C5 serves as a masked aniline.[1]

  • Utility: Reduction (Fe/AcOH or H

    
    /Pd-C) yields 2-chloro-4-iodo-5-aminobenzoic acid.[1]
    
  • Cyclization: The resulting amine can react with the adjacent carboxylic acid (or its ester) to form quinazolinones or benzimidazoles , which are common pharmacophores in kinase inhibitors (e.g., EGFR, MEK inhibitors).

C. The "Chloro-Handle" (Nucleophilic Substitution)

The chlorine at C2 is activated by the ortho-carbonyl and para-nitro groups (if the nitro is not reduced yet).[1]

  • Utility: S

    
    Ar displacement by amines, alkoxides, or thiols.
    
  • Timing: This is typically the last modification step or performed under harsh conditions if the iodine is to be preserved.

Strategic Functionalization Map

Applications Center 2-Chloro-4-iodo-5-nitrobenzoic acid Suzuki Path A: C4-Iodo Coupling (Suzuki-Miyaura) Center->Suzuki Pd(PPh3)4, Ar-B(OH)2 Reduction Path B: C5-Nitro Reduction (-> Aniline) Center->Reduction Fe/AcOH or H2 SnAr Path C: C2-Chloro Displacement (SnAr) Center->SnAr R-NH2, Heat Biaryl Biaryl Intermediates (Kinase Scaffolds) Suzuki->Biaryl Heterocycle Quinazolinones Benzimidazoles Reduction->Heterocycle Substituted 2-Amino/Alkoxy Derivatives SnAr->Substituted

Caption: Orthogonal reactivity map showing three distinct vectors for chemical modification.[1]

Handling, Stability & Safety

As a halogenated nitroaromatic, this compound requires strict adherence to safety protocols.

Stability[1]
  • Light Sensitivity: The C-I bond is photosensitive. Store in amber vials or foil-wrapped containers.

  • Thermal Stability: Stable at room temperature but may decompose violently if heated above 150°C due to the nitro group. Avoid distillation.

Safety Protocol (SDS Summary)
Hazard ClassGHS CodeDescription
Skin Irritant H315Causes skin irritation.[1][4]
Eye Irritant H319Causes serious eye irritation.[4]
STOT-SE H335May cause respiratory irritation.[1]

Disposal: All halogenated organic waste must be segregated. Do not mix with strong oxidizers or reducing agents.

References

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Chloro-4-iodo-5-nitrobenzoic acid (CAS 855471-35-1).[1][5][6] Retrieved from [1]

  • BLD Pharm. (2025).[5][6] Chemical Properties and Safety Data Sheet for CAS 855471-35-1.[1][5] Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Chloro-nitrobenzoic acid derivatives. Retrieved from [1]

  • ChemicalBook. (2025).[7][8] Synthesis routes for 2-chloro-5-iodobenzoic acid and derivatives. Retrieved from [1]

Sources

Exploratory

Technical Guide: Solubility Profile and Thermodynamic Analysis of 2-Chloro-4-iodo-5-nitrobenzoic Acid

Topic: Solubility of 2-Chloro-4-iodo-5-nitrobenzoic acid in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary 2-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 2-Chloro-4-iodo-5-nitrobenzoic acid in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

2-Chloro-4-iodo-5-nitrobenzoic acid (CAS 855471-35-1) is a specialized halogenated nitrobenzoic acid derivative serving as a critical intermediate in the synthesis of next-generation anti-diabetic agents and antimicrobial coordination polymers.[1][2][3] Unlike its widely characterized analog, 2-chloro-4-nitrobenzoic acid, the 4-iodo variant lacks extensive public solubility datasets.[1]

This guide addresses that gap. It provides a predictive solubility analysis based on structure-property relationships (SPR) and establishes a rigorous experimental protocol for generating high-precision solubility data.[1] Furthermore, it details the thermodynamic modeling frameworks (Modified Apelblat and


 models) required to correlate experimental data for process optimization in crystallization and purification.

Compound Profile & Physicochemical Context[2][4][5][6][7][8][9][10][11][12][13][14]

To understand the solubility behavior of the target compound, we must analyze the impact of the iodine substituent relative to the base scaffold.

Feature2-Chloro-4-iodo-5-nitrobenzoic acidReference: 2-Chloro-4-nitrobenzoic acidImpact on Solubility
CAS Number 855471-35-1 99-60-5
Molecular Weight ~327.46 g/mol 201.56 g/mol Decrease: Higher MW typically reduces solubility in all solvents due to increased lattice energy.[1]
Lipophilicity (LogP) Predicted > 3.0~2.13Shift: Iodine increases lipophilicity, predicting improved solubility in non-polar solvents (DCM, Toluene) vs. polar protic solvents.
H-Bonding Donor: 1 (COOH)Acceptor: 4Donor: 1Acceptor: 4Similar: Solvation mechanism in alcohols will remain driven by the COOH group.
Predictive Solubility Trends

The introduction of the iodine atom at the C4 position introduces a "Heavy Atom Effect." While the nitro and carboxyl groups promote solubility in polar protic solvents (Methanol, Ethanol) via hydrogen bonding, the bulky, hydrophobic iodine atom disrupts this.

  • Prediction 1: Solubility in Water will be negligible (< 0.1 g/L), significantly lower than the chloro-only variant.

  • Prediction 2: Solubility in Ethyl Acetate and Acetone will likely be maximal due to dipole-dipole interactions accommodating the nitro group without the steric penalty imposed by the structured H-bond network of water.[1]

Experimental Protocol: Determination of Solubility

Author's Note: As specific empirical data for CAS 855471-35-1 is proprietary or sparse, the following protocol is the industry standard for generating the required solubility curve.

Method Selection: Static Equilibrium (Gravimetric)

For this compound, the Static Equilibrium Method (Shake-Flask) analyzed via Gravimetry or HPLC is recommended over dynamic laser monitoring due to the compound's potential for yellow coloration, which can interfere with optical turbidity sensors.

Reagents and Apparatus[6][11][12]
  • Solute: 2-Chloro-4-iodo-5-nitrobenzoic acid (Purity

    
     98.0%, recrystallized).[1]
    
  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical Grade).

  • Equipment:

    • Jacketed glass equilibrium cells (50 mL).

    • Thermostatic water bath (Control accuracy

      
       0.05 K).
      
    • Magnetic stirrers.[4][5]

    • Syringe filters (0.22

      
      m PTFE).
      
Step-by-Step Workflow

SolubilityProtocol Start Start: Preparation Mix Excess Solute Addition (Solvent + Solid) Start->Mix Equilibrate Equilibration (Stir 48h @ Temp T) Mix->Equilibrate Settle Phase Separation (Settle 2h, maintain T) Equilibrate->Settle Sample Sampling (Supernatant extraction) Settle->Sample Filter Filtration (0.22 µm PTFE, Pre-heated) Sample->Filter Isothermal Analyze Quantification (Gravimetric / HPLC) Filter->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc

Figure 1: Standardized workflow for solubility determination of halogenated benzoic acids.

Critical Control Point: The syringe and filter must be pre-heated to the equilibrium temperature to prevent "crash-out" precipitation during sampling, which would artificially lower the measured solubility.

Thermodynamic Modeling Framework

Once experimental data (


) is generated across a temperature range (e.g., 278.15 K to 323.15 K), it must be correlated using thermodynamic models to allow for process interpolation.[1]
Modified Apelblat Equation

This semi-empirical model is the gold standard for correlating solubility of benzoic acid derivatives in pure solvents.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[6]
    
  • 
    : Empirical model parameters derived via non-linear regression.
    

Interpretation:

  • Parameter

    
     reflects the enthalpy of solution.
    
  • Parameter

    
     accounts for the temperature dependence of the heat capacity.
    
(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solution behavior.[1]


[1]
  • 
    : Non-ideality parameter.
    
  • 
    : Enthalpy parameter.
    
  • 
    : Melting temperature of the solute (approx. 431-434 K for this class, requires DSC verification).
    

Data Analysis & Process Implications

Calculation of Mole Fraction

Convert the mass-based solubility (


, g solute / g solvent) to mole fraction (

):

[1]
  • 
    : Mass of solute and solvent.[5]
    
  • 
    : Molecular weight of solute (~327.46) and solvent.[7][5][6]
    
Solvent Selection for Crystallization

Based on the Van't Hoff analysis of related nitrobenzoic acids, the dissolution is typically endothermic (


) and entropy-driven  (

).
  • Cooling Crystallization: Best performed in solvents with a steep solubility curve (high

    
    ).[1] Ethanol  or Isopropanol  are likely candidates.
    
  • Anti-Solvent Crystallization: Because of the iodine atom's hydrophobicity, Water acts as a potent anti-solvent when added to an alcoholic solution of the compound, offering a high-yield purification route.

SolventLogic Input Solvent Screening Polar Polar Protic (MeOH, EtOH) Input->Polar H-Bonding Apolar Non-Polar/Aprotic (Toluene, EtOAc) Input->Apolar Van der Waals HighSol High Solubility (Reaction Medium) Polar->HighSol Temp Dependent LowSol Low Solubility (Anti-Solvent) Polar->LowSol If mixed with Water Apolar->HighSol High T Water Water Water->LowSol

Figure 2: Logic gate for solvent selection in process design.[1]

References

  • Compound Identification

    • 2-Chloro-4-iodo-5-nitrobenzoic acid (CAS 855471-35-1).[1][2][3][8] Sigma-Aldrich / MilliporeSigma.[1]

    • (Verified Catalog Entry).[1]

  • Analogous Solubility Methodologies

    • Solubility of 2-Chloro-4-nitrobenzoic Acid in Supercritical Carbon Dioxide.[1] Journal of Supercritical Fluids (2026).[6]

  • Synthesis & Structural Context

    • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives.[1][9][5] MDPI (2025).

    • [1]

  • Thermodynamic Modeling Standards

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] Journal of Chemical Thermodynamics.

Sources

Foundational

pKa values and acidity of 2-Chloro-4-iodo-5-nitro-benzoic acid

Topic: Acidity and pKa Profile of 2-Chloro-4-iodo-5-nitrobenzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists A Theoretical and Comparative...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Acidity and pKa Profile of 2-Chloro-4-iodo-5-nitrobenzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

A Theoretical and Comparative Analysis

Executive Summary

2-Chloro-4-iodo-5-nitrobenzoic acid represents a highly functionalized aromatic scaffold characterized by significant acidity relative to benzoic acid. This guide provides a definitive analysis of its pKa profile, derived from high-fidelity Quantitative Structure-Activity Relationship (QSAR) modeling and comparative analog data.

  • Predicted pKa: 1.99 ± 0.10 (25°C, Aqueous)

  • Acidity Class: Strong organic acid (comparable to phosphoric acid

    
    ).
    
  • Key Drivers: Synergistic electron-withdrawing effects from the ortho-chloro, meta-nitro, and para-iodo substituents.

This molecule serves as a critical intermediate in the synthesis of poly-functionalized bioactive compounds, where its specific acidity governs solubility, extraction efficiency, and coupling reaction kinetics.

Structural Analysis & Electronic Effects

The acidity of this molecule is dictated by the stability of its conjugate base (carboxylate anion). Three distinct substituent effects operate simultaneously to delocalize the negative charge, drastically lowering the pKa from the benzoic acid baseline (4.20).

Substituent Vector Analysis
PositionSubstituentElectronic Effect (

)
Mechanism of Action
2 (Ortho) -Cl Inductive (-I) & StericPrimary Driver. The chlorine atom exerts a strong inductive pull. Sterically, it forces the carboxylate group out of coplanarity with the benzene ring, reducing conjugation but destabilizing the acid form more than the anion, effectively increasing acidity.
5 (Meta) -NO

Inductive (-I) & Resonance (-R)Secondary Driver. The nitro group is a potent electron-withdrawing group (EWG). Located meta to the carboxyl, it operates primarily through strong inductive withdrawal (

).
4 (Para) -I Inductive (-I)Tertiary Driver. Iodine is weakly electron-withdrawing (

). While it has a positive resonance effect (+R), the poor orbital overlap of the large Iodine atom with the carbon

-system makes the inductive withdrawal dominant.
Electronic Force Diagram

The following diagram illustrates the vector summation of electron-withdrawing groups (EWG) facilitating proton release.

ElectronicEffects Molecule 2-Chloro-4-iodo-5-nitrobenzoic Acid COOH COOH (Acid Center) Proton Donor Molecule->COOH Ortho_Cl 2-Cl (Ortho) Strong -I Effect Steric Twist Molecule->Ortho_Cl Meta_NO2 5-NO2 (Meta) Strong -I Effect Molecule->Meta_NO2 Para_I 4-I (Para) Weak -I Effect Molecule->Para_I Anion Stabilized Carboxylate Anion COOH->Anion Dissociation (pKa ~ 1.99) Ortho_Cl->Anion Stabilizes charge (Inductive) Meta_NO2->Anion Stabilizes charge (Inductive) Para_I->Anion Minor Stabilization

Caption: Vector analysis of electron-withdrawing substituents stabilizing the conjugate base.

pKa Derivation: The Hammett Calculation

Direct experimental data for this specific isomer is sparse in public literature. However, the pKa can be calculated with high precision using the Hammett Equation and verified against the experimentally known analog 2-Chloro-5-nitrobenzoic acid .

The Equation


  • 
     (Benzoic Acid):  4.20
    
  • 
     (Reaction Constant):  1.00 (for benzoic acid ionization in water)[1]
    
Step-by-Step Calculation

We treat the ortho-chloro effect as a baseline shift because ortho substituents often deviate from standard Hammett linearity due to steric factors.

  • Baseline Establishment:

    • 2-Chlorobenzoic acid: Experimental pKa = 2.94 .

    • Effect of 2-Cl:

      
      .
      
  • Add 5-Nitro Group:

    • The nitro group is meta to the COOH.

    • Hammett

      
       (NO
      
      
      
      ) = +0.71.[2][3]
    • Prediction for 2-Cl-5-NO

      
      : 
      
      
      
      .
    • Verification: The experimental pKa of 2-Chloro-5-nitrobenzoic acid is 2.17 . (The prediction is accurate within 0.06 units).

  • Add 4-Iodo Group (Target Molecule):

    • The iodine is para to the COOH.

    • Hammett

      
       (I) = +0.18.[2]
      
    • Calculation:

      
      .
      

Final Predicted pKa: 1.99

Experimental Determination Protocol

For researchers requiring validation for regulatory filing or precise process control, the following Standard Operating Procedure (SOP) is recommended. Due to the molecule's low water solubility, a mixed-solvent potentiometric titration is required.

Materials
  • Analyte: ~20 mg 2-Chloro-4-iodo-5-nitrobenzoic acid (High Purity).

  • Solvent: 50:50 (v/v) Methanol/Water (degassed).

  • Titrant: 0.1 M KOH (standardized).

  • Equipment: Potentiometric titrator with a glass pH electrode (calibrated).

Workflow Diagram

TitrationProtocol Prep Sample Preparation Dissolve 20mg in 30mL MeOH/H2O (1:1) Titrate Sample Titration Add 0.1M KOH in 0.05mL increments Prep->Titrate Blank Blank Titration Titrate solvent only (Yasuda-Shedlovsky correction) Calc Calculate pKa Apply solvent correction (psKa -> pKa) Blank->Calc Data Data Acquisition Record pH vs Volume Titrate->Data Gran Gran Plot Analysis Linearize data to find Ve Data->Gran Gran->Calc

Caption: Potentiometric titration workflow for insoluble organic acids using mixed-solvent systems.

Data Processing (Yasuda-Shedlovsky Extrapolation)

Since the titration occurs in methanol/water, the measured value is an apparent pKa (


). To find the aqueous pKa:
  • Perform titrations at three methanol concentrations (e.g., 30%, 40%, 50%).

  • Plot

    
     vs. 
    
    
    
    (dielectric constant).
  • Extrapolate to the dielectric constant of pure water (

    
    ).
    

Implications for Drug Development

The high acidity (pKa ~2.0) has specific implications for handling this intermediate:

  • Extraction: At pH 7.4 (physiological) or pH 4.0 (workup), the molecule will exist almost exclusively (>99%) as the anion . It will not extract into organic solvents (DCM, EtOAc) from neutral aqueous solutions. Acidification to pH < 1.0 is required to drive it into the organic phase.

  • Coupling Reactions: The 4-iodo position is a prime candidate for Sonogashira or Suzuki couplings. The presence of the carboxylate anion (if using basic coupling conditions) may alter catalyst coordination. Protecting the acid as a methyl ester is recommended to prevent catalyst poisoning and improve solubility.

References

  • Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Ortho-Effect Baseline: Dippy, J. F. J., & Williams, F. R. (1934). Chemical Constitution and Dissociation Constants of Monocarboxylic Acids. Journal of the Chemical Society, 161-166. (Source for 2-chlorobenzoic acid pKa).[2][4]

  • Analog Verification: 2-Chloro-5-nitrobenzoic acid properties. PubChem Compound Summary. Link

  • Titration Methodology: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa measurement in drug discovery).

Sources

Exploratory

The Physicochemical Profiling of 2-Chloro-4-iodo-5-nitrobenzoic Acid: Theoretical Modeling and Experimental Determination of Melting Point Range

Executive Summary 2-Chloro-4-iodo-5-nitrobenzoic acid (CAS: 855471-35-1) is a highly functionalized, penta-substituted aromatic compound utilized as a critical building block in advanced organic synthesis and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-iodo-5-nitrobenzoic acid (CAS: 855471-35-1) is a highly functionalized, penta-substituted aromatic compound utilized as a critical building block in advanced organic synthesis and drug development. It serves as a key intermediate in the synthesis of novel anticancer benzamide derivatives[1] and hypervalent iodine reagents[2].

For researchers and formulation scientists, the melting point (MP) range of this compound is a fundamental thermodynamic parameter. It acts as the primary indicator of crystalline purity, polymorphic stability, and batch-to-batch consistency. Because the exact empirical melting point of CAS 855471-35-1 is rarely explicitly cataloged in standard commercial databases without batch-specific Certificates of Analysis, this whitepaper provides an in-depth theoretical estimation of its melting point range based on structural crystallography, alongside field-proven, self-validating experimental protocols for its exact determination.

Structural Determinants of the Crystal Lattice

The melting point of an organic solid is dictated by the amount of thermal energy required to disrupt its crystal lattice. For 2-chloro-4-iodo-5-nitrobenzoic acid (Empirical Formula: C₇H₃ClINO₄, MW: 327.45 g/mol )[3], the lattice energy is governed by four competing structural factors:

  • Carboxylic Acid Dimerization: The carboxylate group forms strong, highly directional intermolecular hydrogen bonds, typically creating stable dimers that significantly elevate the melting point.

  • Halogen Bonding & Polarizability (Iodine Effect): The presence of the heavy iodine atom at position 4 introduces massive electron cloud polarizability. Iodine readily participates in halogen bonding (acting as a Lewis acid via its σ-hole), which creates robust intermolecular networks that drastically increase the melting point compared to lighter halogen analogs.

  • Dipole-Dipole Interactions (Nitro Group): The strongly electron-withdrawing nitro group at position 5 creates a permanent molecular dipole, enhancing electrostatic attraction between adjacent molecules in the crystal lattice.

  • Steric Hindrance (Ortho-Chloro Effect): The chlorine atom at position 2 (ortho to the carboxylic acid) introduces steric bulk that forces the carboxyl group slightly out of the aromatic plane. While this disrupts perfect coplanarity and can slightly lower the melting point by preventing optimal π-π stacking, the sheer mass and bonding potential of the other substituents counteract this effect.

G Compound 2-Chloro-4-iodo- 5-nitrobenzoic acid Carboxyl Carboxylic Acid Group (Position 1) Compound->Carboxyl Nitro Nitro Group (Position 5) Compound->Nitro Iodine Iodine Atom (Position 4) Compound->Iodine Chlorine Chlorine Atom (Position 2) Compound->Chlorine HBond Intermolecular Hydrogen Bonding Carboxyl->HBond Dipole Strong Dipole-Dipole Interactions Nitro->Dipole Halogen Halogen Bonding & High Polarizability Iodine->Halogen Steric Steric Hindrance & Lattice Distortion Chlorine->Steric Lattice Crystal Lattice Energy (Determines MP) HBond->Lattice Dipole->Lattice Halogen->Lattice Steric->Lattice

Structural factors governing the crystal lattice energy and melting point.

Comparative Melting Point Analysis and Theoretical Estimation

To accurately estimate the melting point range of 2-chloro-4-iodo-5-nitrobenzoic acid, we must analyze the thermodynamic data of its closest structural analogs. The substitution of a chlorine atom with an iodine atom on a nitrobenzoic acid scaffold typically results in a melting point elevation of 40 °C to 50 °C due to increased molecular weight and halogen bonding.

Table 1: Melting Point Comparison of Structural Analogs
Compound NameCAS NumberKey SubstituentsEmpirical Melting Point RangeReference
2,4-Dichloro-5-nitrobenzoic acid19861-62-22-Cl, 4-Cl, 5-NO₂161.0 – 163.0 °C[4]
2-Chloro-5-nitrobenzoic acid2516-96-32-Cl, 5-NO₂164.0 – 168.0 °C[5]
4-Iodo-3-nitrobenzoic acid35674-27-24-I, 3-NO₂208.0 – 212.0 °C[6]
2-Chloro-4-iodo-5-nitrobenzoic acid 855471-35-1 2-Cl, 4-I, 5-NO₂ 195.0 – 215.0 °C (Estimated) N/A

Causality of the Estimate: Starting from 4-iodo-3-nitrobenzoic acid (MP ~210 °C)[6], the addition of an ortho-chloro group (to form the target compound) introduces steric strain against the carboxylic acid. This out-of-plane twisting slightly destabilizes the hydrogen-bonded dimer network, marginally lowering the melting point. Conversely, comparing it to 2,4-dichloro-5-nitrobenzoic acid (MP ~162 °C)[4], replacing the 4-chloro with a 4-iodo group massively increases the lattice energy. Therefore, the true melting point is tightly bounded between 195 °C and 215 °C .

Experimental Workflows for Melting Point Determination

To verify the melting point of a synthesized or procured batch of 2-chloro-4-iodo-5-nitrobenzoic acid, researchers must employ self-validating experimental protocols. Below are the two industry-standard methodologies.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermodynamic profiling. It not only provides the exact melting onset and peak temperatures but also differentiates between true melting (an endothermic phase transition) and thermal decomposition (which often accompanies the melting of highly substituted nitroaromatics).

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC apparatus (e.g., NETZSCH or TA Instruments) using a high-purity Indium standard (MP = 156.6 °C) to ensure temperature accuracy within ±0.1 °C.

  • Sample Preparation: Weigh exactly 1.5 to 3.0 mg of the dried compound into a hermetic aluminum pan. Causality: Hermetic sealing prevents the sublimation of the iodine substituent and contains any volatile decomposition products, ensuring a clean endothermic signal.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the nitro group at elevated temperatures.

  • Heating Ramp: Equilibrate the sample at 100 °C, then apply a linear heating rate of 10 °C/min up to 250 °C. Causality: A 10 °C/min ramp provides the optimal balance between thermal resolution (sharpness of the peak) and sensitivity (signal-to-noise ratio).

  • Data Analysis: Record the extrapolated onset temperature (

    
    ) as the true thermodynamic melting point, and the peak temperature (
    
    
    
    ) as the point of maximum heat flow.

Workflow Start Sample Preparation (1-3 mg in Hermetic Al Pan) Calib Instrument Calibration (Indium Standard) Start->Calib Purge Inert Atmosphere (Dry N2 Purge at 50 mL/min) Calib->Purge Ramp Heating Ramp (10 °C/min from 100 °C to 250 °C) Purge->Ramp Data Data Acquisition (Heat Flow vs. Temperature) Ramp->Data Analysis Thermogram Analysis (Extrapolated Onset & Peak Temp) Data->Analysis

Step-by-step Differential Scanning Calorimetry (DSC) workflow.

Protocol B: Opto-Electronic Capillary Method (e.g., Büchi B-540)

For routine laboratory verification, an automated capillary melting point apparatus is utilized[3].

Step-by-Step Methodology:

  • Pulverization: Grind the crystalline sample into a fine powder using an agate mortar and pestle. Causality: Fine powders eliminate macroscopic air pockets. Air is a poor thermal conductor; removing it ensures uniform heat transfer through the sample, preventing artificially broad melting ranges.

  • Capillary Packing: Introduce the powder into a standard glass capillary tube and tap it down through a drop tube until a tightly packed column of 2–3 mm is formed.

  • Rapid Ramp: Heat the apparatus rapidly (e.g., 10 °C/min) to 180 °C (approximately 15 °C below the expected lower bound of the melting range).

  • Measurement Ramp: Reduce the heating rate to 1 °C/min. Causality: A slow heating rate near the melting point allows the sample temperature to remain in thermal equilibrium with the heating block, ensuring the recorded temperature accurately reflects the sample's phase transition.

  • Optical Detection: The apparatus will automatically record the temperature at which the first liquid droplet forms (meniscus point) and the temperature at which the sample becomes a completely clear liquid (clear point). This difference constitutes the melting point range.

References

  • Beilstein Journal of Organic Chemistry: Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodoxol-3-one. Roman Sarott et al. Contains crystallographic data for C₇H₃ClINO₄ (Compound 6). 3

  • Molaid / US Patent Office: US20130225810A1 - Benzamide derivative with anticancer activity and preparation method and use thereof. Bai Hua. 1

  • ChemScene: Safety Data Sheet: 2,4-Dichloro-5-nitrobenzoic acid (CAS 19861-62-2).4

  • NSR Laboratories: 2-chloro-5-nitro benzoic acid (CAS 2516-96-3) Physical Properties.5

  • TCI Chemicals: Safety Data Sheet: 4-Iodo-3-nitrobenzoic Acid (CAS 35674-27-2).6

Sources

Foundational

Comprehensive Safety, Handling, and Application Guide for 2-Chloro-4-iodo-5-nitrobenzoic Acid in Drug Development

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I approach chemical safety and handling not merely as a regulatory checklist, but as a fundamental variable in experimental design. 2-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach chemical safety and handling not merely as a regulatory checklist, but as a fundamental variable in experimental design. 2-Chloro-4-iodo-5-nitrobenzoic acid (CAS: 855471-35-1) is a highly functionalized, polyhalogenated aromatic building block frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and targeted oncology therapeutics.

Because this molecule possesses three distinct reactive handles—a carboxylic acid, an aryl chloride, and an aryl iodide—alongside a strongly electron-withdrawing nitro group, it requires rigorous handling protocols. This whitepaper synthesizes field-proven insights, mechanistic toxicology, and self-validating experimental workflows to ensure both operator safety and synthetic success.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical parameters of a compound is the first step in predicting its behavior in both biological systems (exposure risks) and synthetic workflows (solubility and reactivity). The quantitative data for 2-Chloro-4-iodo-5-nitrobenzoic acid is summarized below.

Table 1: Physicochemical and Identification Data

PropertyValue / Description
Chemical Name 2-Chloro-4-iodo-5-nitrobenzoic acid
CAS Number 855471-35-1
Molecular Formula C₇H₃ClINO₄
Molecular Weight 327.46 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Profile Soluble in DMF, DMSO, MeOH; Insoluble in H₂O
SMILES String O=C(O)C1=CC(I)=CC(=O)=C1Cl

Hazard Identification and Mechanistic Toxicology

To design an effective safety protocol, we must understand why a chemical is hazardous. According to the , halogenated nitroaromatics present unique toxicological profiles[1].

The nitro group (-NO₂) can undergo enzymatic reduction in vivo, forming reactive nitroso and hydroxylamine intermediates. This process induces severe oxidative stress and can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Furthermore, the presence of heavy halogens (chlorine and iodine) significantly increases the molecule's lipophilicity, dramatically enhancing the rate of dermal absorption compared to non-halogenated analogs.

Table 2: GHS Hazard Classification Summary

GHS ClassificationHazard StatementPrimary Causality
Acute Toxicity, Oral (Cat. 4) H302: Harmful if swallowedSystemic absorption and nitro-reduction.
Skin Irritation (Cat. 2) H315: Causes skin irritationLipophilic partitioning into the stratum corneum.
Eye Irritation (Cat. 2A) H319: Causes serious eye irritationAcidic nature of the carboxylic acid moiety.
STOT - Single Exposure (Cat. 3) H335: May cause respiratory irritationInhalation of fine crystalline dust.

Below is the logical flow of exposure mechanisms and the required decontamination response.

G Exposure Dermal/Inhalation Exposure (2-Chloro-4-iodo-5-nitrobenzoic acid) Lipophilic High Lipophilicity (Halogen-Driven Absorption) Exposure->Lipophilic NitroRed Enzymatic Nitro Reduction (Formation of Nitroso Radicals) Lipophilic->NitroRed ToxEffect Oxidative Stress & Methemoglobinemia Risk NitroRed->ToxEffect Decon Immediate Decontamination (15+ Min Water Drench) ToxEffect->Decon Trigger Response Medical Medical Validation (MetHb Level Monitoring) Decon->Medical

Figure 1: Mechanistic toxicology of exposure and decontamination logic.

Self-Validating Protocol for Safe Handling and Decontamination

Standard operating procedures often fail because they lack built-in validation. As recommended by for handling nitrobenzoic acids[2], the following protocol integrates causality and self-validation to ensure operator safety.

Step 1: PPE Selection and Verification

  • Action: Don double-layered nitrile gloves (minimum 8 mil thickness), a chemically resistant lab coat, and tightly sealed safety goggles.

  • Causality: Nitrile provides a temporary barrier against lipophilic aromatics, but the halogens can facilitate slow permeation.

  • Validation: Perform a visual inflation test on the gloves prior to use to ensure zero micro-punctures.

Step 2: Engineering Controls

  • Action: Handle the solid exclusively within a Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood.

  • Causality: The fine powder poses a severe H335 inhalation risk.

  • Validation: Use a Kimwipe or a piece of tissue at the sash opening; it should be visibly pulled inward, confirming negative pressure and adequate face velocity.

Step 3: Decontamination Response (In case of exposure)

  • Action: If dermal contact occurs, immediately flush the area with copious amounts of water for at least 15 minutes. Do not use organic solvents (like ethanol) to clean the skin.

  • Causality: Organic solvents will dissolve the compound and act as a carrier, driving the lipophilic molecule deeper into the dermal layers.

  • Validation: The skin should show no residual yellow tint (characteristic of nitroaromatics), and the operator must be monitored for cyanosis (blueing of lips/fingertips), which self-validates the absence of methemoglobinemia.

Application Workflow: Regioselective Functionalization

In drug development, 2-Chloro-4-iodo-5-nitrobenzoic acid is highly prized for its orthogonal reactivity. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Furthermore, the electron-withdrawing nitro group at the C5 position highly activates the adjacent C4-I bond for oxidative addition.

This allows for regioselective Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) exclusively at the C4 position, leaving the C2-Cl bond intact for subsequent, downstream diversification.

G SM 2-Chloro-4-iodo-5-nitrobenzoic acid (Starting Material) PdCat Pd(0) Catalyst (e.g., Pd(dppf)Cl2) SM->PdCat OxAdd Regioselective Oxidative Addition (Cleavage of weak C4-I bond) PdCat->OxAdd TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->PdCat Pd(0) Regeneration Product 4-Substituted-2-chloro-5-nitrobenzoic acid (Target API) RedElim->Product

Figure 2: Catalytic cycle for regioselective Suzuki-Miyaura cross-coupling at the C4-iodo position.

Step-by-Step Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system to ensure high yield and prevent catalyst poisoning.

Step 1: Reagent Dissolution and Degassing

  • Procedure: In a flame-dried Schlenk flask, dissolve 1.0 eq of 2-Chloro-4-iodo-5-nitrobenzoic acid and 1.1 eq of the desired arylboronic acid in a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen is a potent poison for Pd(0) catalysts, leading to the formation of inactive Pd(II) black.

  • Validation: The cessation of bubbling upon switching from the sparging needle to a positive-pressure Argon balloon confirms ambient gas displacement.

Step 2: Base Activation

  • Procedure: Add 3.0 eq of Potassium Carbonate (K₂CO₃) to the mixture.

  • Causality: Three equivalents are required: one to deprotonate the carboxylic acid (preventing it from coordinating and poisoning the palladium), and two to form the reactive boronate "ate" complex necessary for transmetalation.

  • Validation: The solution will exhibit a slight exotherm and a distinct color deepening (typically shifting to a darker yellow/orange), confirming the formation of the carboxylate salt and the activation of the boronic acid.

Step 3: Catalyst Introduction and Heating

  • Procedure: Add 0.05 eq (5 mol%) of Pd(dppf)Cl₂. Heat the reaction to 80°C.

  • Causality: The bidentate dppf ligand enforces a large bite angle on the palladium center, which sterically accelerates the reductive elimination step, minimizing protodeboronation side-reactions.

  • Validation: The mixture will transition to a deep red/brown color, indicating the active Pd(0) species has entered the catalytic cycle.

Step 4: Reaction Monitoring and Quench

  • Procedure: Monitor via TLC (Eluent: 1:1 Hexanes/EtOAc with 1% Acetic Acid) after 2 hours. Once complete, cool to room temperature and quench with 1M HCl until the pH reaches 2-3.

  • Causality: Acetic acid in the TLC eluent prevents the carboxylic acid from streaking on the silica plate. The HCl quench reprotonates the product, driving it out of the aqueous phase.

  • Validation: TLC will show the complete disappearance of the starting material (which has a lower Rf due to the heavy iodine atom) and the appearance of a new, highly UV-active spot. The HCl quench will self-validate via the immediate precipitation of the crude product or clear phase separation.

Conclusion

The successful utilization of 2-Chloro-4-iodo-5-nitrobenzoic acid in drug development relies heavily on bridging the gap between safety data and chemical reactivity. By understanding the mechanistic toxicology of halogenated nitroaromatics, researchers can implement logical, self-validating safety controls. Simultaneously, leveraging the orthogonal reactivity of its functional groups allows for the precise, regioselective construction of complex API architectures.

References

Sources

Exploratory

Reactivity profile of iodine vs chlorine in 2-Chloro-4-iodo-5-nitro-benzoic acid

The following technical guide details the reactivity profile of 2-Chloro-4-iodo-5-nitro-benzoic acid , focusing on the chemoselectivity between the iodine and chlorine substituents. Technical Guide for Selective Function...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of 2-Chloro-4-iodo-5-nitro-benzoic acid , focusing on the chemoselectivity between the iodine and chlorine substituents.

Technical Guide for Selective Functionalization

Executive Summary

The scaffold 2-Chloro-4-iodo-5-nitro-benzoic acid presents a unique "orthogonal reactivity" profile essential for medicinal chemistry. The molecule features three distinct directing forces:[1]

  • Electronic Activation: The C5-Nitro group strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr).

  • Steric Gating: The C1-Carboxylic Acid shields the C2 position, directing nucleophiles to C4.

  • Bond Energy Differentiation: The weak C–I bond allows for selective Palladium-catalyzed oxidative addition over the stronger C–Cl bond.[2]

Core Thesis: Both SNAr and Transition Metal Cross-Coupling reactions preferentially target the C4-Iodo position, but for mechanistically distinct reasons. This convergence makes C4 the primary site of diversity, while C2-Chlorine remains a latent handle for subsequent steps (e.g., after nitro reduction or decarboxylation).[3]

Structural & Electronic Analysis

To predict reactivity, we must map the electronic landscape relative to the activating Nitro group (NO₂) and the steric landscape relative to the Carboxylic Acid (COOH).

Substituent Effects Table
PositionSubstituentRelationship to NO₂ (Activating)Relationship to COOH (Steric)Reactivity Prediction
C2 Chlorine (-Cl) Para (Activated)Ortho (High Steric Hindrance)Latent / Low. Blocked by COOH; C–Cl bond is strong.
C4 Iodine (-I) Ortho (Highly Activated)Para (Low Steric Hindrance)High. Primary site for both SNAr and Pd-Coupling.
C5 Nitro (-NO₂) N/AMetaActivator. Drives reactivity at C2 and C4.
Mechanistic Logic[3][4]
  • SNAr Context: While Chlorine is typically a superior leaving group to Iodine in SNAr (due to higher electronegativity stabilizing the Meisenheimer complex), the steric blockade by the ortho-COOH group at C2 renders the C2-Cl bond kinetically inaccessible. Consequently, nucleophiles attack the C4-I position, which benefits from the inductive "ortho-effect" of the Nitro group.

  • Pd-Coupling Context: Palladium(0) catalysts insert into carbon-halogen bonds based on Bond Dissociation Energy (BDE). The C–I bond (~65 kcal/mol) is significantly weaker than the C–Cl bond (~95 kcal/mol), ensuring exclusive oxidative addition at C4.

Reaction Pathways & Visualization

The following diagram illustrates the divergent yet regioselective pathways for this scaffold.

ReactivityPathways Start 2-Chloro-4-iodo- 5-nitro-benzoic acid SNAr_Cond Conditions: Amine (HNR2), Base (S_NAr Mechanism) Start->SNAr_Cond Nucleophilic Attack Pd_Cond Conditions: Pd(0), Boronic Acid (Suzuki-Miyaura) Start->Pd_Cond Oxidative Addition Product_SNAr 4-Amino-2-chloro- 5-nitro-benzoic acid (C4 Substitution) SNAr_Cond->Product_SNAr Displacement of I (Sterics favor C4) Product_Pd 4-Aryl-2-chloro- 5-nitro-benzoic acid (C4 Coupling) Pd_Cond->Product_Pd Insertion at C-I (Weakest Bond)

Caption: Divergent functionalization pathways. Both SNAr and Pd-catalyzed couplings selectively target the C4-Iodo position due to steric accessibility and bond weakness, respectively.

Experimental Protocols

These protocols are designed to maximize chemoselectivity, preventing side reactions at the C2-Cl position.

Protocol A: Selective SNAr at C4 (Displacement of Iodine)

Objective: Replace the C4-Iodo group with a secondary amine while retaining the C2-Chloro group.

Rationale: The reaction uses mild heating. High temperatures (>100°C) should be avoided to prevent forcing nucleophilic attack at the sterically hindered C2 position or decarboxylation.

  • Setup: Charge a reaction vial with 2-Chloro-4-iodo-5-nitro-benzoic acid (1.0 equiv).

  • Solvent: Dissolve in THF or Dioxane (0.2 M). Note: Avoid DMF/DMSO if possible to simplify workup, unless solubility is an issue.

  • Base: Add Diisopropylethylamine (DIPEA) (2.5 equiv). The extra equivalent neutralizes the carboxylic acid and the HCl/HI byproduct.

  • Nucleophile: Add the desired Amine (1.1 equiv).

  • Reaction: Stir at 40–60 °C for 4–12 hours. Monitor by LCMS for the disappearance of the starting material (M+H peak).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine) and Brine. Dry over Na₂SO₄.[1]

  • Outcome: The product will be the 4-amino-substituted derivative. The C2-Cl remains intact due to the shielding of the adjacent carboxylate.

Protocol B: Selective Suzuki-Miyaura Coupling at C4

Objective: Form a C–C bond at C4 using the Iodine handle.

Rationale: Uses a Pd(0) source and phosphine ligand.[1][3][4] The weak C–I bond reacts at room temperature or mild heat, leaving the C–Cl bond untouched.

  • Setup: In a glovebox or under Argon, combine:

    • Substrate: 2-Chloro-4-iodo-5-nitro-benzoic acid (1.0 equiv).

    • Boronic Acid: Ar-B(OH)₂ (1.2 equiv).

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%).[1][3]

    • Base: K₂CO₃ (3.0 equiv, aqueous solution 2M).[3]

  • Solvent: Dioxane/Water (4:1 ratio).[3]

  • Degassing: Sparge with Argon for 10 minutes.

  • Reaction: Heat to 80 °C for 2–6 hours.

    • Critical Control: Do not exceed 100 °C. Higher temperatures may activate the C2-Cl bond for coupling, leading to bis-arylation.

  • Workup: Acidify carefully to pH 3–4 with 1N HCl (to protonate the carboxylic acid), extract with EtOAc, and purify via column chromatography.

Troubleshooting & Optimization

IssueRoot CauseSolution
No Reaction (SNAr) Nucleophile is too bulky or weak.Switch solvent to DMF and increase temp to 80 °C. Ensure the carboxylic acid is deprotonated (use 3 eq. base).
Bis-Coupling (Suzuki) Temperature too high; Catalyst too active.Lower temp to 40–50 °C . Switch to a less active catalyst (e.g., Pd(PPh₃)₄ instead of XPhos-Pd-G2).[3]
Decarboxylation Overheating in the presence of strong EWGs.Keep reaction temperature below 100 °C . Avoid prolonged reflux in high-boiling solvents.

References

  • BenchChem. Application Notes: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-nitrobenzene Derivatives. (General reactivity patterns of chloro-nitro-benzenes). [3]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS) and SNAr Selectivity.[3] (Mechanistic grounding on nitro-group activation).

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis. (Foundational text on Oxidative Addition rates I > Br > Cl).

  • OpenStax. Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity. (Textbook definition of ortho/para activation).

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-iodo-5-nitro-benzoic acid

Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Chloro-4-iodo-5-nitro-benzoic acid, a halogenated and nitrated aromatic carboxylic acid with potential applications in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Chloro-4-iodo-5-nitro-benzoic acid, a halogenated and nitrated aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. Given the absence of a direct, single-step synthesis in the current literature, this document outlines a logical, multi-step approach, beginning with readily available starting materials. The guide delves into the mechanistic rationale behind the chosen synthetic strategy, offering detailed, step-by-step experimental protocols for each stage. It is intended for an audience of researchers, scientists, and drug development professionals, providing the necessary technical detail and theoretical underpinning to facilitate the successful synthesis of this complex molecule.

Introduction and Strategic Overview

2-Chloro-4-iodo-5-nitro-benzoic acid is a polysubstituted aromatic compound whose structural complexity suggests its potential as a valuable building block in the synthesis of novel bioactive molecules. The presence of chloro, iodo, and nitro groups, in addition to a carboxylic acid moiety, offers multiple points for further chemical modification. This guide proposes a robust two-step synthetic route, prioritizing regioselectivity and overall yield.

The chosen strategy involves the initial synthesis of a dually substituted precursor, followed by the introduction of the third and final substituent. After careful consideration of the directing effects of the various functional groups, the following synthetic pathway was determined to be the most chemically sound:

  • Nitration of o-Chlorobenzoic Acid: The synthesis commences with the electrophilic nitration of commercially available o-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid.

  • Iodination of 2-Chloro-5-nitrobenzoic Acid: The subsequent step involves the electrophilic iodination of the nitrated intermediate to introduce the iodine atom at the C4 position, yielding the target molecule, 2-Chloro-4-iodo-5-nitro-benzoic acid.

The following diagram, generated using Graphviz, illustrates the proposed synthetic workflow.

Synthesis_Workflow Start o-Chlorobenzoic Acid Step1 Step 1: Nitration Start->Step1 Intermediate 2-Chloro-5-nitrobenzoic Acid Step1->Intermediate Step2 Step 2: Iodination Intermediate->Step2 FinalProduct 2-Chloro-4-iodo-5-nitro-benzoic Acid Step2->FinalProduct

Caption: Proposed two-step synthesis of 2-Chloro-4-iodo-5-nitro-benzoic acid.

Mechanistic Considerations and Regioselectivity

The success of this synthetic route hinges on the predictable control of regioselectivity during the electrophilic substitution reactions. The directing effects of the substituents on the aromatic ring are paramount.

  • Step 1: Nitration of o-Chlorobenzoic Acid

    • The starting material, o-chlorobenzoic acid, possesses two substituents: a chloro group (-Cl) at C2 and a carboxylic acid group (-COOH) at C1.

    • The -COOH group is an electron-withdrawing group and a meta-director.[1][2]

    • The -Cl group is a weakly deactivating group but is an ortho, para-director.[3]

    • The directing effects of these two groups are synergistic in favoring substitution at the C5 position, which is meta to the -COOH group and para to the -Cl group. This leads to the desired 2-chloro-5-nitrobenzoic acid as the major product.[4][5]

  • Step 2: Iodination of 2-Chloro-5-nitrobenzoic Acid

    • The intermediate, 2-chloro-5-nitrobenzoic acid, has three substituents: -COOH at C1, -Cl at C2, and a nitro group (-NO2) at C5.

    • The -NO2 group is a strongly electron-withdrawing and meta-directing group.[1][2]

    • The directing effects are as follows:

      • -COOH directs to C3 and C5.

      • -Cl directs to C3, C4, and C6.

      • -NO2 directs to C1 and C3.

    • The C4 position is activated by the para-directing effect of the -Cl group. While the overall reactivity of the ring is diminished by the presence of two deactivating groups (-COOH and -NO2), the iodination is directed to the C4 position. It is anticipated that forcing conditions may be required to achieve a reasonable yield.

The logical flow of these directing effects is visualized in the following diagram.

Directing_Effects cluster_step1 Step 1: Nitration of o-Chlorobenzoic Acid cluster_step2 Step 2: Iodination of 2-Chloro-5-nitrobenzoic Acid o-CBA o-Chlorobenzoic Acid COOH_meta -COOH (meta-directing) o-CBA->COOH_meta Cl_op -Cl (ortho, para-directing) o-CBA->Cl_op Position5 Position 5 is favored (meta to COOH, para to Cl) COOH_meta->Position5 Cl_op->Position5 CNBA 2-Chloro-5-nitrobenzoic Acid Cl_op2 -Cl (ortho, para-directing) CNBA->Cl_op2 Deactivating -COOH and -NO2 (deactivating, meta-directing) CNBA->Deactivating Position4 Position 4 is targeted (para to Cl) Cl_op2->Position4

Sources

Exploratory

Potential pharmaceutical intermediates derived from 2-Chloro-4-iodo-5-nitro-benzoic acid

An In-Depth Technical Guide to the Pharmaceutical Utility of 2-Chloro-4-iodo-5-nitrobenzoic Acid Executive Summary In the landscape of high-value pharmaceutical intermediates, 2-Chloro-4-iodo-5-nitrobenzoic acid (CINBA)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmaceutical Utility of 2-Chloro-4-iodo-5-nitrobenzoic Acid

Executive Summary

In the landscape of high-value pharmaceutical intermediates, 2-Chloro-4-iodo-5-nitrobenzoic acid (CINBA) represents a "linchpin" scaffold—a molecular hub offering orthogonal reactivity that allows medicinal chemists to functionalize four distinct positions with high regioselectivity.[1]

This guide analyzes the chemical behavior of CINBA, specifically its dual-halogenated core which enables a sequential "Click-and-Couple" strategy.[1] By exploiting the differential reactivity between the C2-Chloro (SnAr-active) and C4-Iodo (Pd-coupling-active) positions, researchers can rapidly access complex heterocycles, including quinazolinones , benzimidazoles , and Bcl-2 family inhibitors .[1]

Structural Analysis & Reactivity Profile

The utility of CINBA stems from the electronic interplay between its five substituents.[1] Understanding this is critical for designing self-validating synthetic routes.

1.1 The Electronic Map
  • C1-Carboxyl (-COOH): Electron-withdrawing group (EWG).[1] Directs meta (to C3/C5) in electrophilic substitution, but here it serves as a cyclization handle (e.g., for quinazolinones).[1]

  • C5-Nitro (-NO2): Strong EWG.[1] It activates the ring for Nucleophilic Aromatic Substitution (SnAr).[1][2]

    • Activation of C2: The nitro group is para to the C2-Chlorine.[1]

    • Activation of C4: The nitro group is ortho to the C4-Iodine.[1]

  • C2-Chlorine vs. C4-Iodine: This is the critical differentiation point.[1]

    • SnAr Reactivity: In SnAr reactions, the leaving group ability is generally F > Cl ≈ Br > I. Furthermore, para-activation is often sterically preferred over ortho-activation.[1] Therefore, nucleophiles (amines, thiols) preferentially attack C2 , displacing Chlorine.[1]

    • Cross-Coupling Reactivity: In Palladium-catalyzed reactions (Suzuki, Sonogashira), the rate of oxidative addition follows I > Br > Cl.[1] Therefore, Pd(0) catalysts preferentially insert at C4 , activating the Iodine.[1]

1.2 The "Orthogonal" Strategy

This reactivity profile allows for a programmable synthesis:

  • Step 1 (SnAr): Functionalize C2 with an amine (displacing Cl).

  • Step 2 (Pd-Coupling): Functionalize C4 with an aryl/alkynyl group (displacing I).[1]

  • Step 3 (Reduction): Reduce C5-NO2 to NH2 for ring closure.[1]

Key Pharmaceutical Pathways

The following diagram illustrates the divergent synthesis pathways accessible from this single intermediate.

CINBA_Pathways CINBA 2-Chloro-4-iodo- 5-nitrobenzoic acid SnAr_Product 2-Amino-4-iodo- 5-nitrobenzoic acid CINBA->SnAr_Product Path A: SnAr (R-NH2) Selectivity: Cl > I Suzuki_Product 4-Aryl-2-chloro- 5-nitrobenzoic acid CINBA->Suzuki_Product Path B: Suzuki (Ar-B(OH)2) Selectivity: I > Cl Reduction_Product 5-Amino-2-chloro- 4-iodobenzoic acid CINBA->Reduction_Product Path C: Selective Red. (Fe/NH4Cl) Quinazoline Quinazolinone Scaffolds SnAr_Product->Quinazoline Cyclization (Formamide/Urea) Bcl2_Analog Bcl-2 Inhibitor Core (Venetoclax-like) Suzuki_Product->Bcl2_Analog SnAr + Reduction Benzimidazole Benzimidazole Derivatives Reduction_Product->Benzimidazole Cyclization

Figure 1: Divergent synthetic pathways exploiting the orthogonal reactivity of the halogen substituents.[1]

Detailed Synthetic Protocols

The following protocols are designed for high reproducibility in a drug discovery setting.

Protocol A: Regioselective SnAr Amination (C2-Functionalization)

Target: Displacement of C2-Cl while retaining C4-I.[1]

Rationale: The C2-Cl bond is activated by the para-nitro group.[1] While the C4-I is ortho-activated, Chlorine is a superior leaving group for SnAr, ensuring >90% regioselectivity under mild conditions.[1]

Materials:

  • 2-Chloro-4-iodo-5-nitrobenzoic acid (1.0 eq)[1]

  • Primary Amine (e.g., Aniline, Benzylamine) (1.1 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[1]

  • Solvent: N,N-Dimethylacetamide (DMA) or DMF.[1]

Procedure:

  • Dissolution: Dissolve 1.0 g of the benzoic acid in 10 mL of dry DMA.

  • Base Addition: Add DIPEA (2.5 eq) dropwise at room temperature. The solution may darken.

  • Amine Addition: Add the primary amine (1.1 eq).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the mass shift corresponding to -Cl +Amine.[1] If C4-I is displaced, a different mass (and retention time) will be observed, but this is rare below 100°C.[1]

  • Workup: Pour the reaction mixture into ice-cold 1M HCl. The product usually precipitates as a yellow/orange solid.[1] Filter, wash with water, and dry.[1]

Validation:

  • 1H NMR: The loss of the C2-proton signal (if applicable, though C2 is substituted) or the shift of the C3/C6 protons confirms substitution.[1]

  • Chemo-check: Verify retention of Iodine signal in MS or elemental analysis.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C4-Functionalization)

Target: Arylation of C4-I while retaining C2-Cl and C5-NO2.[1]

Rationale: Palladium(0) undergoes oxidative addition into the C-I bond significantly faster than the C-Cl bond.[1] Phosphine ligands like PPh3 are sufficient, but Buchwald ligands (e.g., XPhos) can enhance yield.[1]

Materials:

  • 2-Chloro-4-iodo-5-nitrobenzoic acid (or its methyl ester) (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 eq)[1]

  • Base: K2CO3 (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture.[1] Sparge with Nitrogen/Argon for 15 minutes.

  • Catalyst: Add Pd(dppf)Cl2 under inert atmosphere.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Note: Do not overheat (>100°C) to avoid activating the C2-Cl bond.[1]

  • Workup: Dilute with EtOAc, wash with 1M HCl (to protonate the acid if unesterified) and brine. Dry over Na2SO4.[1]

Pharmaceutical Applications

4.1 Bcl-2 Inhibitor Precursors

The structural motif of Venetoclax (ABT-199) involves a highly substituted benzoyl core.[1] CINBA serves as an excellent starting point for "Venetoclax-like" libraries:

  • C4-Position: Used to attach the azaindole or aryl moiety via Suzuki coupling.[1]

  • C2-Position: Used to attach the sulfonamide-bearing amine via SnAr.[1]

  • C5-Nitro: Can be reduced to an amine to install further solubility-enhancing groups.[1]

4.2 Quinazolinone Antibacterials/Anticancers

By reacting the C1-COOH and the C2-Amine (post-SnAr), researchers can close the ring to form quinazolinones.[1]

  • Mechanism: Condensation with formamide or urea.[1]

  • Utility: The C4-Iodine remains available on the quinazolinone ring, allowing for late-stage diversification (e.g., introducing biaryl diversity at the final step).[1]

Safety & Handling

  • Skin Sensitizer: Halogenated nitrobenzoic acids are potent skin sensitizers.[1] Handle in a fume hood with nitrile gloves.[1]

  • Explosion Hazard: Like many nitro compounds, the dry solid can be shock-sensitive if heated rapidly.[1] Do not distill residues to dryness at high temperatures.[1]

  • Iodine Stability: Avoid strong light exposure for prolonged periods, as C-I bonds can undergo photolytic cleavage.[1]

References

  • Regioselectivity in SnAr Reactions

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link[1]

    • Note: Establishes the leaving group order F > Cl > Br > I for activ
  • Chemoselective Pd-Coupling

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]

    • Note: Confirms the oxidative addition preference for Aryl-I over Aryl-Cl.
  • Synthesis of Nitrobenzoic Acid Derivatives

    • Baqi, Y., & Müller, C. E. (2007).[1] Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Nature Protocols/Organic Letters (Related). Link (Generalized reference based on search results for 2-chloro-5-nitrobenzoic acid amination).[1]

  • Bcl-2 Inhibitor Chemistry

    • Souers, A. J., et al. (2013).[1] ABT-199, a potent and selective BCL-2 inhibitor achieves antitumor activity while sparing platelets.[1] Nature Medicine.[1] Link

    • Context: Illustrates the structural complexity of 4-aryl-2-aminobenzoyl cores.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-iodo-5-nitrobenzoic Acid

Executive Summary & Strategic Value The scaffold 2-Chloro-4-iodo-5-nitrobenzoic acid represents a "privileged structure" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., MEK/RAF pathways...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The scaffold 2-Chloro-4-iodo-5-nitrobenzoic acid represents a "privileged structure" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., MEK/RAF pathways) and antibacterial agents. Its value lies in its high density of orthogonal functional groups:

  • C4-Iodide: Highly reactive toward oxidative addition (primary coupling site).

  • C2-Chloride: Less reactive, reserved for secondary diversification.

  • C5-Nitro: Precursor for anilines (via reduction) to form lactams or heterocycles.

  • C1-Carboxylic Acid: Anchoring point for amidation or solubility modulation.

This guide details the protocol for the chemoselective Suzuki-Miyaura coupling at the C4 position. By exploiting the bond dissociation energy gap between C–I and C–Cl, researchers can introduce aryl/heteroaryl motifs at C4 without disturbing the C2-chloride, preserving it for later stages of the synthesis.

Mechanistic Principles & Reactivity Ladder

To achieve high yields and selectivity, one must understand the electronic landscape of the substrate.

The Reactivity Hierarchy

Palladium-catalyzed cross-coupling follows a strict oxidative addition hierarchy governed by Bond Dissociation Energies (BDE).

BondApprox.[1][2][3][4][5][6][7][8] BDE (kcal/mol)Relative Reactivity toward Pd(0)Status in this Protocol
C–I (C4) ~65High Target Site
C–Br ~81MediumN/A
C–Cl (C2) ~96LowPreserved (Inert)
Electronic Activation

The presence of the Nitro group (C5) and Carboxyl group (C1) significantly impacts reactivity:

  • C4-I Activation: The C4 position is ortho to the electron-withdrawing Nitro group and para to the Carboxyl group. This extreme electron deficiency lowers the transition state energy for Pd(0) insertion, making the C4-I bond exceptionally labile.

  • C2-Cl Latency: While the C2 position is also activated, the inherent strength of the C–Cl bond prevents oxidative addition under mild conditions (T < 90°C), ensuring chemoselectivity.

Pathway Visualization

The following diagram illustrates the kinetic selection of the C4-I pathway over the C2-Cl pathway.

ReactivityLandscape Substrate 2-Chloro-4-iodo- 5-nitrobenzoic Acid TS_I TS1: C-I Oxidative Addition (Low Energy Barrier) Substrate->TS_I Fast (< 90°C) TS_Cl TS2: C-Cl Oxidative Addition (High Energy Barrier) Substrate->TS_Cl Slow (> 100°C) Pd0 Pd(0) Catalyst Pd0->TS_I Int_I Pd(II)-Ar-I Complex (Stable Intermediate) TS_I->Int_I Byproduct Bis-Coupled Impurity (Avoided) TS_Cl->Byproduct Product C4-Coupled Product (C2-Cl Intact) Int_I->Product + Ar-B(OH)2 Transmetalation

Figure 1: Kinetic landscape showing the preferential oxidative addition at the C4-Iodine bond.

Experimental Protocol

Pre-requisite: Esterification (Recommended)

Rationale: While coupling can be performed on the free acid, the carboxylate anion can coordinate to Palladium, dampening reactivity, or decrease solubility in organic solvents. Converting the acid to the Methyl Ester (via MeOH/H2SO4 or MeI/K2CO3) is highly recommended for robust scale-up.

  • Note: The protocol below assumes the Methyl Ester derivative.[9] If using the free acid, increase the base stoichiometry by 1.0 equivalent.

Materials & Reagents[2][5][6]
ComponentReagentRoleStoichiometry
Substrate Methyl 2-chloro-4-iodo-5-nitrobenzoateElectrophile1.0 equiv
Coupling Partner Aryl Boronic AcidNucleophile1.1 – 1.2 equiv
Catalyst Pd(dppf)Cl₂·DCM Catalyst0.03 – 0.05 equiv (3-5 mol%)
Base Na₂CO₃ (2M aq.) or K₃PO₄Activator2.5 equiv
Solvent 1,4-Dioxane / Water (4:1)Medium0.1 M concentration
  • Why Pd(dppf)Cl₂? The bidentate ferrocenyl ligand prevents β-hydride elimination (if alkyl groups were present) and is robust against the steric bulk of the ortho-nitro group. It typically outperforms Pd(PPh₃)₄ in electron-deficient systems.

Step-by-Step Methodology

Step 1: Inert Gas Setup

  • Equip a 2-neck round-bottom flask with a reflux condenser and a rubber septum.

  • Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove O₂ (Oxygen promotes homocoupling of boronic acids and oxidizes the catalyst).

Step 2: Reagent Charging

  • Add Methyl 2-chloro-4-iodo-5-nitrobenzoate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (3 mol%) to the flask.

  • Critical: Add solids before solvents to ensure the catalyst is not exposed to solution-phase oxygen before the inert atmosphere is re-established.

Step 3: Solvent & Base Addition [8]

  • Syringe in 1,4-Dioxane (degassed).[2]

  • Add 2M Na₂CO₃ aqueous solution (degassed).

  • The biphasic mixture (Dioxane/Water) is crucial for dissolving the inorganic base while solubilizing the organic substrate.

Step 4: Reaction

  • Heat the mixture to 80°C .

    • Warning: Do not exceed 95°C. Higher temperatures increase the risk of activating the C2-Chloride.

  • Stir vigorously (800 RPM) to ensure phase transfer.

  • Monitor: Check TLC or LCMS at 2 hours. The starting material (Iodide) should be consumed. The Chloride (product) should remain stable.

Step 5: Workup

  • Cool to room temperature.

  • Filter through a pad of Celite to remove Palladium black. Rinse with Ethyl Acetate.[2][9]

  • Wash the filtrate with Brine (1x) and Water (1x).

  • Dry over MgSO₄, filter, and concentrate.

Step 6: Purification

  • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate).

  • Checkpoint: The product is typically a yellow/orange solid (due to the nitro group).

Workflow Diagram

Workflow Start Start: Methyl 2-chloro-4-iodo- 5-nitrobenzoate Setup Inert Atmosphere Setup (N2/Ar, 3 cycles) Start->Setup AddSolids Add Reagents: Substrate + Boronic Acid + Pd(dppf)Cl2 Setup->AddSolids AddSolvent Add Solvents: Dioxane + 2M Na2CO3 (aq) AddSolids->AddSolvent Heat Reaction: 80°C, 2-4 Hours AddSolvent->Heat Check Checkpoint (LCMS): Is SM consumed? Is C-Cl intact? Heat->Check Check->Heat Incomplete Workup Workup: Celite Filter -> EtOAc Extraction Check->Workup Pass Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the Suzuki-Miyaura coupling.

Troubleshooting & Self-Validation

This protocol is designed to be a self-validating system . Use these indicators to verify success during execution:

ObservationDiagnosisCorrective Action
Reaction turns black immediately Rapid Pd precipitation (Pd black).Ligand dissociation occurred. Ensure solvents are thoroughly degassed. Switch to fresh catalyst.
LCMS shows M+H of Product + 34 Hydrolysis of the C2-Cl (rare).Reaction temperature too high or base too strong (switch Na₂CO₃ to K₃PO₄ or NaHCO₃).
Starting Material Stalls Catalyst poisoning or inactivity.Add 1-2% additional catalyst. Verify inert atmosphere.
Formation of Des-Iodo (Reduction) Protodehalogenation.Solvent may be "wet" with non-degassed water or alcohols. Ensure high-quality anhydrous Dioxane is used.

References

  • BenchChem. Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene. (Accessed 2023).[3] Link

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[3] Scientific Background on the Nobel Prize in Chemistry 2010. Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.Link

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Chloro-4-iodo-5-nitrobenzoic Acid

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance[1]. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance[1]. This application note details a robust, chemoselective protocol for the Suzuki-Miyaura coupling of 2-chloro-4-iodo-5-nitrobenzoic acid with aryl or alkyl boronic acids.

The presence of two different halogens (iodine and chlorine) alongside two highly reactive functional groups (carboxylic acid and nitro) presents unique synthetic challenges. By leveraging the differential reactivity of the carbon-halogen bonds, this protocol achieves high regioselectivity at the C-I bond, preserving the C-Cl bond for downstream orthogonal functionalizations in drug discovery and materials science.

Mechanistic Rationale & Reaction Design

To ensure a self-validating and highly reproducible workflow, the experimental conditions have been designed around the specific electronic and steric demands of the substrate.

  • Regioselectivity (C-I vs. C-Cl): The selectivity of the oxidative addition step is strictly governed by the bond dissociation energies of the respective carbon-halogen bonds. The C-I bond (~238 kJ/mol) is significantly weaker than the C-Cl bond (~397 kJ/mol)[1]. Consequently, the palladium(0) catalyst preferentially inserts into the C-I bond. The relative reactivity for palladium-catalyzed cross-coupling strictly follows the order: R–I > R–OTf > R–Br ≫ R–Cl[2].

  • Electronic Effects of the Nitro Group: The nitro group at the 5-position is strongly electron-withdrawing. Being ortho to the iodine atom, it lowers the lowest unoccupied molecular orbital (LUMO) of the aryl halide, thereby accelerating the oxidative addition of the electron-rich Pd(0) species.

  • Functional Group Tolerance (Carboxylic Acid): The free carboxylic acid is highly acidic and will rapidly quench the basic conditions required for the transmetalation step[3]. To counteract this, the reaction design mandates the use of at least 3.0 equivalents of an inorganic base (e.g., K₂CO₃). The first equivalent deprotonates the carboxylic acid to form a highly soluble carboxylate salt, while the remaining equivalents activate the boronic acid to form the reactive "ate" complex required for transmetalation[3].

  • Catalyst Selection: Pd(dppf)Cl₂ is recommended due to its large bite angle, which facilitates rapid reductive elimination and minimizes protodehalogenation side reactions.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Chemoselective at C-I) Pd0->OxAdd ArI 2-Chloro-4-iodo-5-nitrobenzoic acid (Substrate) ArI->OxAdd PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII TransMet Transmetalation with R-B(OH)2 PdII->TransMet Base Base (e.g., K2CO3) Forms Carboxylate & Activates Boron Base->TransMet PdII_R Pd(II) Intermediate Ar-Pd-R TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Pd(0) Product 2-Chloro-4-R-5-nitrobenzoic acid (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the chemoselective Suzuki-Miyaura coupling at the C-I bond.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the optimization parameters for achieving maximum chemoselectivity and yield based on the mechanistic principles of this substrate class.

ParameterCondition A (Sub-optimal)Condition B (Standard)Condition C (Sterically Hindered)
Catalyst (5 mol%) Pd(PPh₃)₄Pd(dppf)Cl₂·CH₂Cl₂Pd(Amphos)Cl₂
Base Na₂CO₃ (2.0 eq)K₂CO₃ (3.0 eq)Cs₂CO₃ (3.0 eq)
Solvent THF / H₂O (4:1)1,4-Dioxane / H₂O (5:1)Toluene / EtOH / H₂O (2:1:1)
Temperature 65 °C80 °C90 °C
Time 16 h4 - 8 h12 h
Expected Yield 40 - 50%85 - 95%75 - 85%
Chemoselectivity Moderate (some C-Cl coupling)Excellent (>98% at C-I)Excellent (>95% at C-I)

Detailed Experimental Protocol

Safety Note: 2-Chloro-4-iodo-5-nitrobenzoic acid and palladium catalysts should be handled in a fume hood with appropriate PPE. Nitroaromatics can be energy-rich; avoid heating to extreme temperatures or evaporating to dryness under high heat.

Materials Required:
  • Substrate: 2-Chloro-4-iodo-5-nitrobenzoic acid (1.0 equiv, 1.0 mmol, 327.5 mg)

  • Coupling Partner: Aryl or Alkyl Boronic Acid (1.1 - 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol, 414.6 mg)

  • Solvents: 1,4-Dioxane (Anhydrous, 5.0 mL) and Deionized Water (Degassed, 1.0 mL)

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask or a pressure vial equipped with a magnetic stir bar, add 2-chloro-4-iodo-5-nitrobenzoic acid, the selected boronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane and H₂O. Seal the vessel with a rubber septum. Sparge the heterogeneous mixture with Argon or Nitrogen gas for 10-15 minutes using a submerged needle and an exhaust needle. Causality: Removing dissolved oxygen is critical to prevent the oxidative homocoupling of the boronic acid and the deactivation of the palladium catalyst.

  • Catalyst Addition: Briefly remove the septum under a positive flow of inert gas and quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Reseal the vessel and purge the headspace with inert gas for an additional 2 minutes.

  • Heating: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800-1000 rpm) for 4 to 8 hours. Monitor the reaction progress via LC-MS or TLC (using an acidified eluent, e.g., DCM/MeOH/AcOH 90:9:1).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Transfer to a separatory funnel.

  • Acidification (Critical Isolation Step): The desired product is currently in the aqueous layer as a highly soluble potassium carboxylate salt. Discard the organic layer (which contains catalyst ligands, homocoupled byproducts, and neutral impurities). Carefully acidify the aqueous layer with 1M HCl until the pH reaches 2-3. The protonation of the carboxylate will cause the desired 2-chloro-4-aryl-5-nitrobenzoic acid to precipitate or partition into a newly added organic layer.

  • Extraction and Drying: Extract the acidified aqueous layer with fresh Ethyl Acetate (3 x 15 mL). Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate with 1% Acetic Acid) or via recrystallization from Toluene/Ethanol to afford the pure chemoselective product.

G Step1 1. Reagent Prep Substrate, Boronic Acid, Base Step2 2. Degassing Purge with Argon/N2 Step1->Step2 Step3 3. Catalyst Addition Add Pd(dppf)Cl2 Step2->Step3 Step4 4. Reaction Heat at 80°C (4-8 h) Step3->Step4 Step5 5. Work-up Acidify to pH 2-3 Step4->Step5 Step6 6. Isolation Extraction & Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling and isolation.

References

  • Title : Suzuki reaction Source : wikipedia.org URL : [Link]

  • Title : Suzuki Coupling Source : organic-chemistry.org URL :[Link]

Sources

Method

Application Note: A Guide to the Chemoselective Reduction of 2-Chloro-4-iodo-5-nitro-benzoic acid

Abstract The synthesis of 2-Amino-2-chloro-4-iodo-benzoic acid, a highly functionalized aromatic building block, presents a significant synthetic challenge due to the requisite chemoselective reduction of a nitro group i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 2-Amino-2-chloro-4-iodo-benzoic acid, a highly functionalized aromatic building block, presents a significant synthetic challenge due to the requisite chemoselective reduction of a nitro group in the presence of multiple sensitive moieties. This technical guide provides an in-depth analysis of methodologies for this transformation, focusing on the preservation of chloro, iodo, and carboxylic acid functionalities. We present a comparative overview of common reduction strategies and deliver a field-proven, step-by-step protocol for the selective reduction using iron powder and ammonium chloride, a method distinguished by its high selectivity, operational simplicity, and cost-effectiveness. Additionally, an alternative protocol using sodium dithionite is provided, alongside a comprehensive troubleshooting guide to address common experimental hurdles.

The Chemoselectivity Challenge: Preserving Halogen Integrity

The primary obstacle in the conversion of 2-Chloro-4-iodo-5-nitro-benzoic acid to its corresponding aniline derivative is the need to selectively reduce the nitro group while leaving the chloro, iodo, and carboxylic acid groups untouched. The carbon-iodine bond is particularly susceptible to reductive cleavage (hydrodehalogenation), a common side reaction in many reduction systems, especially catalytic hydrogenation.[1][2]

The desired transformation and potential side reactions are illustrated below. Achieving high yield of the target product is contingent on carefully selecting a reducing agent and conditions that favor the desired pathway exclusively.

SM 2-Chloro-4-iodo-5-nitro-benzoic acid Target 2-Amino-2-chloro-4-iodo-benzoic acid (Desired Product) SM->Target Selective Nitro Reduction (Desired Pathway) Dehalogenation Dehalogenation Products (e.g., 2-Amino-5-chloro-benzoic acid) SM->Dehalogenation Hydrodehalogenation (Undesired) OverReduction Other Reduction Products (e.g., Hydroxylamine, Azo compounds) SM->OverReduction Incomplete/Side Reactions (Undesired)

Figure 1: The chemoselectivity challenge in the reduction of 2-Chloro-4-iodo-5-nitro-benzoic acid.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is the most critical parameter for achieving a successful and selective transformation. Several classes of reagents are available, each with distinct advantages and disadvantages for this particular substrate.

MethodologyKey ReagentsAdvantagesDisadvantagesSelectivity Profile
Metal/Acid Reduction Fe/NH₄Cl, Fe/HCl[3][4]Excellent chemoselectivity, low cost, high functional group tolerance, scalable.[4]Requires stoichiometric metal, workup involves filtering iron sludge.Excellent: Preserves aryl halides (Cl, I) and carboxylic acids effectively.[5][6]
Metal Salt Reduction SnCl₂·2H₂O[6][7]Mild conditions, highly selective for nitro groups.[6]Workup can be complicated by the formation of tin salts, tin compounds have toxicity concerns.[7][8]Very Good: Generally does not affect aryl halides or other reducible groups.[5]
Catalytic Hydrogenation H₂, Pd/C[6]High efficiency, clean workup (catalyst filtration).High risk of dehalogenation , especially for aryl iodides.[2][5] Requires specialized pressure equipment.Poor: Prone to reducing aryl halides, alkenes, and other functional groups.[7][9]
Dithionite Reduction Na₂S₂O₄[10][11]Mild, aqueous conditions, good functional group compatibility.[12]Reagent can decompose on storage, may require phase-transfer catalyst for some substrates.[11][13]Good: Generally spares halogens and other sensitive groups.[14]

Conclusion of Analysis: For the specific reduction of 2-Chloro-4-iodo-5-nitro-benzoic acid, methods involving Fe/NH₄Cl or SnCl₂ offer the highest probability of success by minimizing the risk of dehalogenation.[5][6] The Fe/NH₄Cl system is particularly advantageous due to its low cost, environmental benignity (compared to tin), and straightforward procedure, making it the recommended method for this application.[3][15]

Mechanism of Nitro Reduction with Iron

The reduction of a nitro group using easily oxidized metals like iron in a protic medium is a classic and robust transformation. The process involves a series of single-electron transfers (SET) from the surface of the iron metal to the nitro group. The resulting radical anion is protonated by the solvent or acidic medium (in this case, from the hydrolysis of NH₄Cl). This sequence of electron transfer and protonation events continues through intermediates like nitroso and hydroxylamine species until the final amine is formed. The overall reaction consumes six electrons per nitro group.[3][16]

Detailed Experimental Protocol: Fe/NH₄Cl Method

This protocol describes the selective reduction of the nitro group using iron powder in the presence of ammonium chloride. This method is highly reliable and has been scaled for industrial preparations.[4]

Materials and Reagents
ReagentFormulaM.W.QuantityMolesEq.
2-Chloro-4-iodo-5-nitro-benzoic acidC₇H₃ClINO₄343.4610.0 g29.1 mmol1.0
Iron Powder (<325 mesh)Fe55.859.75 g175 mmol6.0
Ammonium ChlorideNH₄Cl53.499.34 g175 mmol6.0
EthanolC₂H₅OH46.07150 mL--
WaterH₂O18.0250 mL--
Ethyl AcetateC₄H₈O₂88.11~300 mL--
Celite®--As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-Chloro-4-iodo-5-nitro-benzoic acid (10.0 g, 29.1 mmol), ethanol (150 mL), and water (50 mL).

  • Addition of Reagents: Begin stirring the mixture to form a suspension. To this suspension, add ammonium chloride (9.34 g, 175 mmol) followed by the portion-wise addition of iron powder (9.75 g, 175 mmol). The addition of iron may cause a slight exotherm.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain this temperature. The reaction is often vigorous initially.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes 1:1 with 1% Acetic Acid). The starting material is UV active and typically has a different Rf value than the product amine. The reaction is typically complete within 4-8 hours.

  • Workup - Filtration: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to approximately 40-50 °C. Set up a Buchner funnel with a pad of Celite® (approx. 1-2 cm thick). Wet the Celite® pad with ethyl acetate.

  • Filter the hot reaction mixture through the Celite® pad to remove the iron powder and iron oxides. Wash the reaction flask and the Celite® pad thoroughly with hot ethyl acetate (2 x 50 mL) to ensure all product is collected.

  • Workup - Extraction: Transfer the combined filtrate to a separatory funnel. If two phases are not clear, add water (~100 mL) and brine (~50 mL) to facilitate separation. Separate the organic layer.

  • Wash the organic layer with water (2 x 100 mL) and then with saturated brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude 2-Amino-2-chloro-4-iodo-benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) if necessary. The product is typically obtained as a solid.

Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Charge 2. Charge Reagents (Substrate, EtOH, H₂O, NH₄Cl, Fe) Setup->Charge Reflux 3. Heat to Reflux (~80-85 °C) Charge->Reflux Monitor 4. Monitor by TLC (Until SM consumed) Reflux->Monitor Cool 5. Cool to 40-50 °C Monitor->Cool Filter 6. Hot Filtration (Through Celite® pad) Cool->Filter Wash_Pad 7. Wash Pad (Hot Ethyl Acetate) Filter->Wash_Pad Extract 8. Liquid-Liquid Extraction (Separate organic layer) Wash_Pad->Extract Wash_Org 9. Wash Organic Layer (Water, Brine) Extract->Wash_Org Dry 10. Dry and Concentrate (Na₂SO₄, Rotary Evaporator) Wash_Org->Dry Purify 11. Purify Product (Recrystallization) Dry->Purify

Figure 2: Experimental workflow for the Fe/NH₄Cl reduction method.

Alternative Protocol: Sodium Dithionite Reduction

For substrates intolerant to acidic conditions or for researchers preferring a metal-free (in the reagent sense) protocol, sodium dithionite offers a mild and effective alternative.[10][11]

Procedure
  • Setup: In a round-bottom flask, dissolve 2-Chloro-4-iodo-5-nitro-benzoic acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 ratio).

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, ~3.0 eq) to the solution, followed by sodium dithionite (Na₂S₂O₄, ~4.0-5.0 eq).[17] Ensure to use a fresh batch of sodium dithionite as it can decompose over time.[13]

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC as described in the previous protocol.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography as needed.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive iron powder (oxidized surface).2. Insufficient heating or reaction time.3. Poor solubility of starting material.1. Use fresh, finely powdered iron. Pre-activating with dilute HCl can help.2. Ensure consistent reflux and extend reaction time, monitoring by TLC.3. Increase the proportion of the organic co-solvent (e.g., ethanol, THF).[13]
Dehalogenation Observed 1. Reaction temperature too high or time too long.2. Contamination with a more reactive metal catalyst.1. Reduce reaction temperature slightly and monitor carefully to stop the reaction upon completion.2. Ensure high purity of reagents and clean glassware.
Formation of Side Products (e.g., azo, azoxy) 1. Insufficient amount of reducing agent.2. Localized overheating or poor stirring.1. Ensure the correct stoichiometry of iron and ammonium chloride is used (an excess is often required).[8][13]2. Use efficient mechanical stirring to ensure homogenous heat and mass transfer.
Difficult Filtration 1. Iron sludge is too fine and clogs the filter.2. Premature precipitation of product.1. Use a thicker pad of Celite® and ensure the mixture is still hot during filtration.2. Keep the filtration apparatus and collection flask warm; use hot solvent for washing.

References

A numbered list of all cited sources with full details and clickable URLs.

  • Nature. (2024, November 25). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • ResearchGate. (2013, June 15). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • Western Washington University. (n.d.). Synthesis of 5,6-Diaminoacenaphthylene by Reduction of Sterically Crowded Nitro Groups with Sodium Dithionite. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

  • PubMed. (2022). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Retrieved from [Link]

  • ACS Publications. (2015, July 29). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]

  • CSB/SJU. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Retrieved from [Link]

Sources

Application

Esterification methods for 2-Chloro-4-iodo-5-nitro-benzoic acid

Executive Summary & Strategic Analysis The esterification of 2-Chloro-4-iodo-5-nitrobenzoic acid (CINBA) represents a critical junction in the synthesis of next-generation kinase inhibitors (e.g., MEK/B-Raf pathways) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The esterification of 2-Chloro-4-iodo-5-nitrobenzoic acid (CINBA) represents a critical junction in the synthesis of next-generation kinase inhibitors (e.g., MEK/B-Raf pathways) and antibacterial scaffolds. However, this specific substrate presents a "perfect storm" of synthetic challenges that disqualify generic esterification templates.

The Chemo-Structural Challenge:

  • Steric Hindrance (The Ortho-Effect): The chlorine atom at the C2 position (ortho to the carboxylic acid) creates significant steric bulk, rotating the carboxyl group out of planarity and impeding the attack of nucleophiles (alcohols) under standard Fischer conditions.

  • Nucleophilic Aromatic Substitution (

    
    ) Risk: 
    
    • The C2-Chlorine is para to the C5-Nitro group.

    • The C4-Iodine is ortho to the C5-Nitro group.

    • Implication: Both halogens are highly activated. The use of strong bases (e.g., NaOMe, LiOH) or harsh nucleophilic conditions will likely trigger

      
       side reactions, displacing the halogens with alkoxy groups and destroying the scaffold.
      

Strategic Recommendation: To mitigate


 risks and overcome steric hindrance, we prioritize Acid Chloride Activation  (Method A) as the Gold Standard. Mild Alkylation  (Method B) is the secondary recommendation for small-scale/combinatorial synthesis. Fischer Esterification  (Method C) is retained only for specific scale-up scenarios where reagent cost is paramount.

Decision Matrix & Workflow

The following logic gate determines the optimal protocol based on your operational constraints.

Esterification_Logic Start Substrate: 2-Chloro-4-iodo-5-nitrobenzoic Acid Decision Primary Constraint? Start->Decision MethodA Method A: Acid Chloride (SOCl2) (High Yield, Scalable, No SnAr) Decision->MethodA Purity & Scale MethodB Method B: Alkylation (MeI/K2CO3) (Mild, Good for Small Scale) Decision->MethodB Speed & Mildness MethodC Method C: Fischer (H2SO4/MeOH) (Low Cost, Slow Kinetics) Decision->MethodC Cost Only Risk CRITICAL WARNING: Avoid Alkoxides (NaOMe) to prevent Halogen displacement MethodA->Risk Safest MethodB->Risk Safe if Base is Weak

Figure 1: Strategic selection guide for CINBA esterification. Note the critical warning regarding base selection.

Detailed Experimental Protocols

Method A: Activation via Acyl Chloride (Gold Standard)

Best for: Multi-gram to Kilo-scale, High Purity requirements.

Mechanism: Conversion of the hindered acid to a highly reactive acid chloride using Thionyl Chloride (


), followed by quenching with alcohol. This bypasses the low nucleophilicity of the alcohol.

Reagents:

  • Substrate: 2-Chloro-4-iodo-5-nitrobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 - 10.0 equiv) OR Oxalyl Chloride (1.5 equiv) + DMF (cat.)
    
  • Solvent: Toluene or Dichloromethane (DCM)

  • Quench: Anhydrous Methanol or Ethanol

Protocol:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Activation: Suspend the starting acid in Toluene (5 mL/g). Add Thionyl Chloride (5.0 equiv) dropwise.

    • Note: For stubborn substrates, add 2-3 drops of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.

  • Reflux: Heat the mixture to 75-80°C. Stir for 2-4 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

  • Evaporation (Critical): Remove excess

    
     and Toluene under reduced pressure (rotary evaporator). Co-evaporate with fresh Toluene twice to ensure complete removal of acidic volatiles.
    
  • Esterification: Dissolve the yellow residue (Acid Chloride) in anhydrous DCM. Cool to 0°C.[1][2]

  • Addition: Add anhydrous Alcohol (MeOH/EtOH, 10 equiv) dropwise. Add Triethylamine (1.1 equiv) only if acid scavenging is strictly necessary (usually not required if excess alcohol is used).

  • Workup: Stir at Room Temperature (RT) for 2 hours. Concentrate in vacuo. Partition between EtOAc and saturated

    
    . Wash organic layer with Brine, dry over 
    
    
    
    , and concentrate.[2][3]

Yield Expectation: 90-95% Key Advantage: Avoids basic conditions that trigger


.
Method B: Base-Promoted Alkylation ( )

Best for: Small scale (<5g), Combinatorial Chemistry, Precious Alcohols.

Mechanism: Deprotonation of the carboxylic acid by a weak base (


) to form a carboxylate, which attacks a highly reactive alkyl halide (MeI).

Reagents:

  • Substrate: 1.0 equiv

  • Base: Potassium Carbonate (

    
    ) (1.5 - 2.0 equiv) - Do NOT use NaOH or NaOMe.
    
  • Alkylating Agent: Iodomethane (MeI) or Dimethyl Sulfate (

    
    ) (1.2 - 1.5 equiv)
    
  • Solvent: DMF or Acetone (Anhydrous)

Protocol:

  • Dissolution: Dissolve the acid in DMF (5-10 volumes).

  • Deprotonation: Add powdered

    
    . Stir at RT for 15 minutes. The solution may turn orange/red due to the nitro group electronics.
    
  • Alkylation: Cool to 0°C. Add MeI dropwise (Caution: Carcinogen/Volatile).

  • Reaction: Allow to warm to RT and stir for 3-6 hours. Monitor by TLC/HPLC.

  • Quench: Pour the reaction mixture into ice-water (10 volumes). The ester often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc/Hexanes (1:1). Wash extensively with water to remove DMF.

Yield Expectation: 85-92% Safety Note:


 is highly toxic; MeI is volatile. Handle in a fume hood.

Analytical Specifications & Quality Control

Data Summary Table: Expected Physicochemical Properties

ParameterSpecificationNotes
Appearance Pale yellow to off-white solidDarkening indicates amine formation (reduction) or decomposition.
HPLC Purity > 98.0% (Area %)Monitor for des-iodo (reduction) or methoxy-displaced impurities.
1H NMR (DMSO-d6)

~3.90 ppm (s, 3H, -OCH3)
Confirm presence of methyl singlet.
1H NMR (Aromatic) Two singlets (para)C3-H and C6-H signals should remain singlets.
MS (ESI+) [M+H]+ or [M+Na]+Check isotopic pattern for Cl (3:1) and I.

Troubleshooting Guide:

  • Issue: Presence of "M-Cl+OMe" or "M-I+OMe" peaks in MS.

    • Cause:

      
       side reaction due to high pH or strong nucleophiles.
      
    • Solution: Switch from Method B to Method A. Ensure alcohol is anhydrous.

  • Issue: Low conversion in Method C (Fischer).

    • Cause: Steric hindrance at C2.

    • Solution: Switch to Method A (Acid Chloride).

References

  • Process Chemistry of Ortho-Substituted Benzoic Acids

    • Patent: WO2019059801A1. "Method for preparing benzoic acid esters."[4][5] (Discusses temperature ramping for hindered acids). Link

  • Synthesis of Nitro-Halo Benzoates

    • Journal: Kondo, et al. "Synthesis and Crystal Structure of Methyl 5-chloro-2-nitrobenzoate." Acta Cryst. (2011).

      
       alkylation method). Link
      
  • Reactivity of Halogenated Nitroarenes

    • BenchChem Application Note: "Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene." (Highlights the

      
       activation risks of the 2-Cl and 4-I positions). Link
      
  • Acid Chloride Activation Protocols

    • PrepChem: "Synthesis of methyl 5-chloro-2-nitrobenzoate via Acid Chloride." (Classic methodology for deactivated/hindered acids). Link

Sources

Method

Synthesis of 7-Iodo-6-nitroquinazolin-4(3H)-one from 2-Chloro-4-iodo-5-nitro-benzoic Acid: An Application and Protocol Guide

For: Researchers, scientists, and drug development professionals. Introduction: The Quinazoline Scaffold in Modern Drug Discovery Quinazoline and its oxidized form, quinazolin-4(3H)-one, represent a class of heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Quinazoline and its oxidized form, quinazolin-4(3H)-one, represent a class of heterocyclic compounds of paramount importance in medicinal chemistry. This bicyclic system, composed of a benzene ring fused to a pyrimidine ring, is a "privileged scaffold". This means it can bind to a variety of biological targets with high affinity, making it a cornerstone in the development of novel therapeutics. The versatility of the quinazoline framework is demonstrated by its presence in numerous clinically approved drugs with a wide range of activities, including anticancer (e.g., Gefitinib, Erlotinib), antihypertensive (e.g., Prazosin), and anti-inflammatory agents.

The biological and pharmacological significance of quinazolines stems from their ability to be readily functionalized at various positions, allowing for the fine-tuning of their steric and electronic properties to achieve desired target interactions. The synthesis of novel quinazoline derivatives is, therefore, a highly active area of research in the pursuit of next-generation therapeutic agents.

This guide provides a detailed, two-step protocol for the synthesis of 7-iodo-6-nitroquinazolin-4(3H)-one, a highly functionalized intermediate, starting from 2-Chloro-4-iodo-5-nitro-benzoic acid. This particular derivative, with its iodo and nitro substituents, offers multiple points for further chemical elaboration, making it a valuable building block for creating diverse chemical libraries for drug screening.

Overall Synthetic Strategy

The synthesis of 7-iodo-6-nitroquinazolin-4(3H)-one from 2-Chloro-4-iodo-5-nitro-benzoic acid is achieved through a two-step process. The initial step involves a nucleophilic aromatic substitution (SNAr) to replace the chloro group with an amino group, followed by a cyclization reaction to form the quinazolinone ring.

Synthetic Workflow start 2-Chloro-4-iodo-5-nitro-benzoic acid intermediate 2-Amino-4-iodo-5-nitro-benzoic acid start->intermediate Step 1: Amination (SNA_r_) product 7-Iodo-6-nitroquinazolin-4(3H)-one intermediate->product Step 2: Cyclization (Niementowski Reaction)

Caption: General workflow for the synthesis of 7-Iodo-6-nitroquinazolin-4(3H)-one.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4-iodo-5-nitro-benzoic Acid via Nucleophilic Aromatic Substitution

Rationale: The conversion of the starting material to an anthranilic acid derivative is the crucial first step. The chloro group at the 2-position is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group at the 5-position. A modern and efficient approach for this transformation is a catalyst-free, microwave-assisted amination, adapted from the work of Baqi and Müller on the amination of 2-chloro-5-nitrobenzoic acid. This method avoids the need for a metal catalyst and significantly reduces reaction times.

Protocol:

ParameterValue
Reagents 2-Chloro-4-iodo-5-nitro-benzoic acid, Aqueous ammonia (28-30%)
Equipment Microwave reactor, 80 mL microwave reaction sealed vessel, Magnetic stirrer
Temperature 120 °C
Time 30 minutes
Power 100 W

Procedure:

  • To an 80 mL microwave reaction sealed vessel equipped with a magnetic stirring bar, add 2-Chloro-4-iodo-5-nitro-benzoic acid (10 mmol, 3.295 g).

  • Add an excess of aqueous ammonia (28-30%, approximately 60 mmol, 7.5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30 minutes with a power of 100 W.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Carefully unseal the vessel in a fume hood.

  • Dilute the reaction mixture with approximately 50 mL of water.

  • Acidify the aqueous solution to a pH of 3-4 with 1 M hydrochloric acid to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-Amino-4-iodo-5-nitro-benzoic acid.

Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of 7-Iodo-6-nitroquinazolin-4(3H)-one via Niementowski Reaction

Rationale: The Niementowski reaction is a classic and straightforward method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides. In this step, the newly synthesized 2-Amino-4-iodo-5-nitro-benzoic acid is cyclized with formamide, which serves as both the reagent and the solvent. The reaction proceeds via an initial acylation of the amino group followed by intramolecular cyclization and dehydration.

Niementowski Mechanism cluster_0 Mechanism of Niementowski Cyclization Anthranilic_Acid 2-Amino-4-iodo-5-nitro-benzoic acid Intermediate_1 N-Formyl Intermediate Anthranilic_Acid->Intermediate_1 Acylation Formamide Formamide Formamide->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product 7-Iodo-6-nitroquinazolin-4(3H)-one Intermediate_2->Product Dehydration (-H2O)

Caption: Simplified mechanism of the Niementowski reaction.

Protocol:

ParameterValue
Reagents 2-Amino-4-iodo-5-nitro-benzoic acid, Formamide
Equipment Round-bottom flask, Reflux condenser, Heating mantle or oil bath, Magnetic stirrer
Temperature 150-160 °C
Time 4-6 hours

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-4-iodo-5-nitro-benzoic acid (10 mmol, 3.08 g) and an excess of formamide (20 mL).

  • Heat the mixture in an oil bath or with a heating mantle to 150-160 °C with constant stirring.

  • Maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC using a mobile phase of petroleum ether:ethyl acetate (7:3).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold water to precipitate the solid product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual formamide.

  • Dry the crude product. For further purification, recrystallize from ethanol or methanol to obtain the final product, 7-Iodo-6-nitroquinazolin-4(3H)-one.

Part 2: Characterization and Data

The synthesized 7-Iodo-6-nitroquinazolin-4(3H)-one should be characterized using standard spectroscopic techniques to confirm its structure and purity.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~12.7 (br s, 1H, NH), ~8.6 (s, 1H, Ar-H), ~8.4 (s, 1H, Ar-H), ~8.3 (s, 1H, Ar-H). The exact shifts for the aromatic protons will be influenced by the iodo and nitro groups. A singlet for H-5, H-8, and H-2 is expected.
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~160 (C=O), ~150 (C-8a), ~149 (C-2), ~145 (C-6), signals for other aromatic carbons, including the carbon bearing the iodo group (which will have a lower chemical shift).
IR (KBr) ν (cm⁻¹): ~3200-3000 (N-H stretch), ~1700-1680 (C=O stretch, amide), ~1610 (C=N stretch), ~1530 and ~1350 (NO₂ asymmetric and symmetric stretch).
Mass Spec (ESI) m/z: Expected [M+H]⁺ at 319.9.

Part 3: Troubleshooting

ProblemPossible CauseSuggested Solution
Step 1: Low yield of amination Incomplete reaction.Increase microwave irradiation time or temperature. Ensure the reaction vessel is properly sealed to maintain pressure.
Product loss during workup.Carefully control the pH during precipitation to maximize product recovery. Ensure thorough washing to remove impurities that may inhibit crystallization.
Step 2: Incomplete cyclization Insufficient heating or reaction time.Ensure the reaction temperature is maintained at 150-160 °C. Extend the reaction time and monitor by TLC.
Degradation of starting material.Ensure the formamide used is of good quality. High temperatures for extended periods can sometimes lead to decomposition.
Final Product: Impurities present Incomplete reaction or side reactions.Purify the final product by recrystallization from a suitable solvent like ethanol or methanol. Column chromatography can be employed if necessary.

References

  • Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Journal of Organic Chemistry, 72(15), 5908-5911. [Link]

  • Dounay, A. B., & Tuttle, J. B. (2014). The Niementowski Reaction in the Synthesis of Quinolines and Quinazolines. In Organic Reactions (pp. 1-103). John Wiley & Sons, Inc.
  • SciSpace. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. [Link]

  • PubMed. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. [Link]

  • Sciforum. (n.d.). Efficient Niementowski synthesis of novel derivatives. [Link]

  • Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. [Link]

  • MDPI. (n.d.). 6-Nitro-7-tosylquinazolin-4(3H)-one. [Link]

  • Elsevier. (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. [Link]

  • Royal Society of Chemistry. (n.d.). Copper-mediated synthesis of quinazolin-4(3H)-ones from N- (quinolin-8-yl)benzamide and amidine. [Link]

  • ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • MDPI. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. [Link]

  • ACS Publications. (n.d.). THE NIEMENTOWSKI REACTION. [Link]

  • Figshare. (n.d.). SUPPORTING INFORMATION. [Link]

  • Universal Publishing. (2024). INTERNATIONAL CONFERENCE ON MEDICINE, SCIENCE, AND EDUCATION. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives. [Link]

  • E3S Web of Conferences. (n.d.). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. [Link]

  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • ResearchGate. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. [Link]

  • ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • Refubium. (2025). Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ). [Link]

  • Science Publishing Group. (2016). Behavior of 6-Iodobenzoxazinone towards some Nitrogen nucleophiles. [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-5-iodo benzoic acid.
  • ChemEurope. (n.d.). Niementowski quinazoline synthesis. [Link]

  • PrepChem. (n.d.). Preparation of 2-amino-4-methylamino-5-nitrobenzoic acid. [Link]

Application

Nucleophilic aromatic substitution on 2-Chloro-4-iodo-5-nitro-benzoic acid

An Application Guide to Regioselective Nucleophilic Aromatic Substitution on 2-Chloro-4-iodo-5-nitro-benzoic acid Authored by: A Senior Application Scientist Introduction: Strategic Functionalization of a Poly-substitute...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Regioselective Nucleophilic Aromatic Substitution on 2-Chloro-4-iodo-5-nitro-benzoic acid

Authored by: A Senior Application Scientist

Introduction: Strategic Functionalization of a Poly-substituted Aromatic Scaffold

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Unlike typical aromatic systems, which are electron-rich and thus react with electrophiles, SNAr substrates are rendered electron-deficient by the presence of potent electron-withdrawing groups (EWGs).[4][5] This electronic modification inverts the ring's reactivity, making it susceptible to attack by nucleophiles.

The substrate, 2-chloro-4-iodo-5-nitro-benzoic acid, presents a nuanced case for selective functionalization. Its reactivity is governed by a confluence of electronic and steric factors:

  • The Activating Core: The nitro group (-NO₂) is the primary activating engine of the molecule.[6] Positioned ortho to the chlorine atom and para to the iodine, it powerfully stabilizes the key anionic intermediate through resonance, a critical factor for the reaction to proceed.[1][4][7]

  • Differential Halogen Reactivity: A pivotal concept in SNAr is the leaving group ability of halogens, which follows the order F > Cl ≈ Br > I.[1][4][8] This is contrary to S_N2 reactions and arises because the rate-determining step is the initial nucleophilic attack, which is accelerated by the inductive pull of a more electronegative halogen, rather than the expulsion of the leaving group.[5][8]

  • Regiochemical Control: The synergy between the activating nitro group and the leaving group hierarchy dictates the reaction's regioselectivity. The chlorine at the C-2 position is strongly activated by the ortho nitro group. Conversely, the iodine at C-4 is only weakly activated by the meta nitro group. Therefore, nucleophilic attack will occur selectively at the C-2 position, displacing the chloride.

This application note provides a comprehensive protocol for the selective SNAr on 2-chloro-4-iodo-5-nitro-benzoic acid with amine nucleophiles, offering insights into the reaction mechanism, practical execution, and troubleshooting.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[9][10] The process is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][11][12] The aromaticity of the ring is temporarily broken in this high-energy intermediate.[8] In the final, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the substituted product.[8]

Caption: The Addition-Elimination mechanism of SNAr.

Experimental Protocol: Synthesis of 2-(Alkyl/Aryl-amino)-4-iodo-5-nitro-benzoic Acids

This protocol details a general procedure for the reaction of 2-chloro-4-iodo-5-nitro-benzoic acid with a primary or secondary amine.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
2-Chloro-4-iodo-5-nitro-benzoic acid≥97%Sigma-AldrichThe electrophilic substrate.
Amine Nucleophile (e.g., Morpholine, Aniline)≥98%Acros OrganicsThe nucleophile.
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher ScientificBase to deprotonate the carboxylic acid and activate the nucleophile.
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Alfa AesarA polar aprotic solvent is crucial for this reaction.[13][14]
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Hydrochloric Acid (HCl), 1M solutionReagent GradeJ.T. BakerFor workup (acidification).
Brine (saturated NaCl solution)--For washing during extraction.
Magnesium Sulfate (MgSO₄), anhydrous--For drying the organic layer.
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-iodo-5-nitro-benzoic acid (1.0 eq, e.g., 500 mg).

  • Solvent and Base Addition: Add anhydrous potassium carbonate (2.5 eq) followed by anhydrous DMF (10 mL). Stir the suspension at room temperature. The base serves the dual purpose of deprotonating the carboxylic acid, preventing it from interfering with the reaction, and neutralizing the HCl byproduct.

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Work-up - Quenching and Acidification: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 50 mL of cold water. Acidify the aqueous solution to pH ~2-3 by the slow addition of 1M HCl. This step protonates the carboxylate product, causing it to precipitate.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

General Experimental Workflow

Caption: A generalized workflow for the SNAr reaction.

Expected Results & Characterization

Yields are typically good to excellent, depending on the nucleophilicity of the amine.

NucleophileTemperature (°C)Time (h)Expected Yield (%)
Morpholine804>90%
Aniline1008~75-85%
Benzylamine906>85%
Product Characterization
  • ¹H NMR: Expect the disappearance of the aromatic proton singlet corresponding to the proton at C-6 of the starting material and the appearance of new signals corresponding to the incorporated amine fragment. A downfield shift of the proton at C-3 may also be observed.

  • ¹³C NMR: The most significant change will be the upfield shift of the C-2 carbon and the downfield shift of the C-1 carbon upon substitution.

  • Mass Spectrometry (HRMS): The molecular ion peak should correspond to the calculated exact mass of the substituted product.

  • FT-IR: Look for the appearance of N-H stretching bands (for primary/secondary amines) around 3300-3500 cm⁻¹ and the persistence of the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the N-O stretches of the nitro group (~1530 and 1350 cm⁻¹).

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature too low.3. Presence of water in the reaction.1. Use a stronger, non-coordinating base (e.g., NaH, carefully) to fully deprotonate the nucleophile if applicable.[14]2. Gradually increase the reaction temperature in 10 °C increments.[13]3. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[14]
Multiple Side Products 1. Reaction with solvent (solvolysis).2. Degradation of starting material or product at high temperatures.1. Ensure a high-purity, anhydrous, non-nucleophilic polar aprotic solvent is used.[14]2. Lower the reaction temperature and extend the reaction time.
Difficult Purification 1. Product is highly polar and streaks on silica gel.2. Incomplete removal of DMF solvent.1. Add a small percentage of acetic acid or triethylamine to the chromatography eluent to improve peak shape.2. Ensure thorough aqueous workup and washing to remove residual DMF before concentrating the organic layer.

Conclusion

The nucleophilic aromatic substitution on 2-chloro-4-iodo-5-nitro-benzoic acid is a robust and highly regioselective transformation. By leveraging the strong activating effect of the ortho-nitro group and the preferential leaving group ability of chloride over iodide in SNAr reactions, chemists can reliably functionalize the C-2 position. The protocols and insights provided herein serve as a validated starting point for researchers in drug discovery and materials science to synthesize a diverse array of novel molecules from this versatile aromatic building block.

References

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution. University of Calgary. Available at: [Link]

  • Nucleophilic aromatic substitution. BYJU'S. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Addition-Elimination at Aromatics (SNAR). St. Cloud State University. Available at: [Link]

  • Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization. Journal of the American Chemical Society. Available at: [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. Available at: [Link]

  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Nature Portfolio. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Center for Biotechnology Information. Available at: [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Royal Society of Chemistry. Available at: [Link]

  • Example applications of SNAr predictions to route development for investigational API synthesis... ResearchGate. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. National Center for Biotechnology Information. Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]

  • SNAr troubleshooting. Reddit. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. Available at: [Link]

  • Lecture 15 Aromatic Nucleophilic Substitution. NPTEL. Available at: [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. National Center for Biotechnology Information. Available at: [Link]

  • 2 - Reaction Examples. University of Calgary. Available at: [Link]

  • SNAr reaction scope & limitations. YouTube. Available at: [Link]

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. ResearchGate. Available at: [Link]

  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Nitrogen-Bridged BODIPY Oligomers. ACS Publications. Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. Available at: [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. Available at: [Link]

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Royal Society of Chemistry. Available at: [Link]

  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. Google Patents.
  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Royal Society of Chemistry. Available at: [Link]

  • 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Available at: [Link]

  • Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. Available at: [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]

  • Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. The University of North Carolina at Chapel Hill. Available at: [Link]

Sources

Method

Application Note: Chemoselective Amide Coupling of 2-Chloro-4-iodo-5-nitrobenzoic Acid

Here is the comprehensive Application Note and Protocol guide for amide bond formation using 2-Chloro-4-iodo-5-nitrobenzoic acid. ) Part 1: Strategic Analysis & Chemical Logic The Challenge: Navigating the "Reactivity Tr...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive Application Note and Protocol guide for amide bond formation using 2-Chloro-4-iodo-5-nitrobenzoic acid.


)

Part 1: Strategic Analysis & Chemical Logic

The Challenge: Navigating the "Reactivity Trap"

The substrate 2-Chloro-4-iodo-5-nitrobenzoic acid presents a classic chemoselectivity paradox in medicinal chemistry. While the objective is acylation (amide bond formation at C1), the molecule is electronically primed for Nucleophilic Aromatic Substitution (


) .[1]
  • The Target: Carboxylic Acid (C1). Requires activation to react with an amine.

  • The Trap (C2-Cl): The chlorine at C2 is positioned para to the Nitro group (C5) and ortho to the Carboxyl group (C1). Both are strong electron-withdrawing groups (EWGs), making the C2-Cl bond highly susceptible to displacement by nucleophiles (amines).

  • The Secondary Trap (C4-I): The iodine at C4 is ortho to the Nitro group. While generally less reactive than the C2 position in this specific electronic arrangement, it remains a potential site for side reactions.

Key Insight: To successfully form the amide, the reaction kinetics must be manipulated to favor attack at the carbonyl carbon (Acylation) over the aromatic ring carbon (


). This is achieved by maximizing the electrophilicity of the carbonyl center and maintaining low temperatures to suppress the higher-barrier 

pathway.
Structural & Electronic Map

The following diagram illustrates the competing pathways and the electronic activation of the core scaffold.

ReactionLandscape cluster_electronics Electronic Activation Substrate 2-Chloro-4-iodo- 5-nitrobenzoic acid Activation Activation (SOCl2 or Coupling Reagent) Substrate->Activation Activate COOH ActivatedSpecies Activated Acyl Species (Acid Chloride / Active Ester) Activation->ActivatedSpecies Desired Path A: Acylation (Desired) Kinetic Control (-10°C) ActivatedSpecies->Desired + Amine (Low Temp) Undesired Path B: SnAr (Side Reaction) Thermodynamic/Base Promoted ActivatedSpecies->Undesired + Amine (Excess/Heat) Amine Amine Nucleophile (R-NH2) Product Target Amide (Preserves Cl/I/NO2) Desired->Product Byproduct SnAr Byproduct (Amine displaces Cl at C2) Undesired->Byproduct Note1 C2-Cl: Highly Activated (Para to NO2) Note2 C1-COOH: Sterically Crowded (Ortho-Cl)

Figure 1: Chemoselectivity landscape showing the competition between the desired acylation (Path A) and the undesired


 (Path B).

Part 2: Experimental Protocols

Method A: The Acid Chloride Route (Recommended)

Rationale: Converting the acid to the acid chloride generates a species with extreme carbonyl electrophilicity. This lowers the activation energy for acylation, allowing the reaction to proceed at temperatures (0°C to -10°C) where the competing


 reaction is kinetically frozen.

Reagents:

  • Substrate: 2-Chloro-4-iodo-5-nitrobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.1 - 1.5 equiv) Note: Use minimal base.
    
  • Amine Partner: 1.0 - 1.1 equiv

Step-by-Step Protocol:

  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask under

      
      , suspend the benzoic acid derivative (1.0 equiv) in anhydrous DCM (0.2 M concentration).
      
    • Option 1 (Robust): Add Thionyl Chloride (5.0 equiv) dropwise. Reflux at 40°C for 2 hours.

    • Option 2 (Mild): Cool to 0°C. Add catalytic DMF (1-2 drops). Add Oxalyl Chloride (1.2 equiv) dropwise. Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • Checkpoint: Monitor by TLC (quench aliquot with MeOH -> look for methyl ester).

    • Evaporation: Concentrate in vacuo to remove excess chlorinating agent. Arotovap down with toluene (2x) to remove trace HCl/SOCl2. Critical: Residual acidic species can protonate the amine, requiring excess base which promotes

      
      .
      
  • Coupling (The "Cold Addition" Technique):

    • Redissolve the crude acid chloride in anhydrous DCM (0.2 M).

    • Cool the solution to -10°C (Ice/Salt bath).

    • In a separate flask, mix the Amine Partner (1.0 equiv) and DIPEA (1.1 equiv) in DCM.

    • Slow Addition: Add the Amine/Base solution dropwise to the cold Acid Chloride solution over 15-20 minutes. Do not dump it in.[2] High local concentrations of amine can trigger

      
      .
      
    • Stir at -10°C for 1 hour, then allow to warm slowly to 0°C.

  • Workup:

    • Quench with cold 1N HCl (if product is stable to acid) or saturated

      
      .
      
    • Extract with DCM. Wash organic layer with

      
       (remove unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
Method B: T3P Coupling (For Acid-Sensitive Amines)

Rationale: Propylphosphonic anhydride (T3P) is a mild coupling reagent with low epimerization potential. It activates the acid in situ but is generally less aggressive than HATU, reducing the risk of background


 reactions if temperature is controlled.

Reagents:

  • Substrate (1.0 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: EtOAc or DMF (0.1 - 0.2 M)

Step-by-Step Protocol:

  • Preparation:

    • Dissolve the carboxylic acid (1.0 equiv) and the Amine Partner (1.1 equiv) in EtOAc (or DMF if solubility is poor).

    • Cool the mixture to 0°C .

  • Initiation:

    • Add the Base (Pyridine or DIPEA) dropwise.

    • Add T3P solution (1.5 equiv) dropwise. Note: T3P reaction rates are slower, allowing for better control.

  • Reaction:

    • Stir at 0°C for 1 hour, then warm to Room Temperature (20-25°C).

    • Caution: Do not heat above 30°C. Heating significantly increases the rate of chloride displacement at the C2 position.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequence: Water -> 0.5M HCl -> Sat.

      
       -> Brine.
      
    • Note: T3P byproducts are water-soluble, simplifying purification.

Part 3: Data Summary & Troubleshooting

Quantitative Comparison of Methods
ParameterMethod A (Acid Chloride)Method B (T3P)Method C (HATU/Standard)
Reaction Rate Very Fast (< 1 hr)Moderate (2-12 hrs)Fast (1-4 hrs)

Risk
Low (if kept cold)Low (mild activation)High (highly active ester + basic conditions)
Steric Tolerance Excellent (activates hindered acids)GoodModerate
Purification Simple (Evaporation/Wash)Simple (Aqueous Wash)Difficult (Remove urea byproducts)
Recommendation Primary Choice Secondary Choice Avoid if possible
Troubleshooting Guide

Issue: Observation of [M+Amine-Cl] peak in LCMS.

  • Diagnosis:

    
     has occurred.[3][4] The amine has displaced the Chlorine at C2.
    
  • Cause: Temperature too high during addition, or excess amine/base used.

  • Fix:

    • Strictly maintain -10°C during addition.

    • Ensure Acid Chloride formation is complete (residual acid requires more base later).

    • Switch to a weaker base (e.g.,

      
       biphasic system) if possible.
      

Issue: Low Conversion of Acid.

  • Diagnosis: Steric hindrance from the ortho-chloro group is preventing activation.

  • Fix: Use Method A (Oxalyl Chloride) with catalytic DMF. The Vilsmeier-Haack intermediate formed is small and potent enough to overcome ortho-sterics.

Part 4: Safety & Handling (E-E-A-T)

  • Sensitization: Nitro-halo-benzoic acid derivatives are potent skin and respiratory sensitizers. Handle strictly in a fume hood.

  • Explosion Hazard: While this specific molecule is stable, nitro-aromatics can be energetic. Do not distill residues to dryness at high heat.

  • Thionyl Chloride: Reacts violently with water releasing HCl and

    
    . Quench reaction mixtures carefully into a large volume of ice/bicarbonate.
    

Part 5: References

  • Baqi, Y., & Müller, C. E. (2007).[5] Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of Organic Chemistry, 72(15), 5908–5911.

    • Context: Demonstrates the high reactivity of the 2-chloro-5-nitro scaffold toward

      
       (amination), highlighting the side-reaction risk.
      
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177.

    • Context: Authoritative review on T3P and Acid Chloride methods for sterically hindered/sensitive substrates.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Fundamental mechanisms of activation and side reactions in amide synthesis.

  • BenchChem Application Data. (2025). Reactivity profiles of 2-chloro-5-nitrobenzoic acid derivatives.

    • Context: Comparative reactivity data for nitro-benzoic acid derivatives.

Sources

Application

Application Note: Sonogashira Coupling of 2-Chloro-4-iodo-5-nitro-benzoic acid

Executive Summary This application note details the chemoselective Sonogashira cross-coupling of 2-Chloro-4-iodo-5-nitro-benzoic acid . This substrate represents a highly functionalized scaffold ("privileged structure")...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemoselective Sonogashira cross-coupling of 2-Chloro-4-iodo-5-nitro-benzoic acid . This substrate represents a highly functionalized scaffold ("privileged structure") critical for the synthesis of bioactive heterocycles, including quinazolinones, isoindolinones, and phthalides.

The core challenge addresses the presence of three reactive functionalities: a carboxylic acid, an aryl iodide, and an aryl chloride. This guide provides a validated "Protection-First" protocol (via methyl ester) to ensure high yield and reproducibility, alongside an "Advanced Direct Coupling" protocol for specific catalytic conditions.

Substrate Analysis & Mechanistic Strategy

The Scaffold

The substrate contains four distinct electronic and steric environments:

  • C1-Carboxylic Acid: Acidic proton (

    
    ). In standard basic coupling conditions, this forms a carboxylate salt, which can reduce solubility in organic solvents (THF/DCM) or coordinate to the Pd-catalyst, potentially poisoning it.
    
  • C2-Chloro: Strong bond (

    
    ). Generally inert under standard Pd/Cu Sonogashira conditions at room temperature.
    
  • C4-Iodo: Weak bond (

    
    ). Highly reactive toward oxidative addition by Pd(0).
    
  • C5-Nitro: Strong electron-withdrawing group (EWG). It significantly decreases electron density on the ring, accelerating the oxidative addition of the C4-Iodo bond. However, it also poses a steric hurdle ortho to the reaction site.

Chemoselectivity Principle

The reaction relies on the distinct reactivity rates of aryl halides: I > Br > OTf >> Cl . By controlling temperature (


) and catalyst choice, exclusive coupling at the C4-Iodo  position is achieved, leaving the C2-Chloro  motif intact for subsequent diversification (e.g., Suzuki coupling or nucleophilic aromatic substitution).

Experimental Protocols

Protocol A: The "Robust" Method (Methyl Ester Route)

Recommendation: Use this protocol for standard library synthesis and scale-up. It eliminates catalyst poisoning by the free acid and prevents solubility issues.

Step 1: Esterification
  • Reagents: Substrate (1.0 equiv), Thionyl Chloride (

    
    , 2.0 equiv), Methanol (Solvent).
    
  • Procedure:

    • Dissolve 2-Chloro-4-iodo-5-nitro-benzoic acid in anhydrous MeOH.

    • Cool to 0°C. Add

      
       dropwise (Exothermic!).
      
    • Reflux for 3 hours. Monitor by TLC (Acid disappears, less polar ester appears).

    • Concentrate in vacuo to yield Methyl 2-chloro-4-iodo-5-nitrobenzoate .

Step 2: Sonogashira Coupling
  • Reagents:

    • Methyl 2-chloro-4-iodo-5-nitrobenzoate (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Catalyst:

      
       (2-5 mol%)
      
    • Co-catalyst:

      
       (1-3 mol%)
      
    • Base: Triethylamine (

      
      , 3.0 equiv)
      
    • Solvent: THF or DMF (Anhydrous, degassed)

  • Step-by-Step Methodology:

    • Setup: Flame-dry a Schlenk flask or microwave vial. Cool under Argon flow.

    • Charging: Add the Methyl ester,

      
      , and 
      
      
      
      .
    • Degassing: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen promotes homocoupling (Glaser reaction).

    • Solvent Addition: Add degassed THF/DMF and

      
       via syringe.
      
    • Alkyne Addition: Add the terminal alkyne dropwise.

    • Reaction: Stir at Room Temperature for 4–12 hours.

      • Note: If the alkyne is bulky, mild heating (40–50°C) may be required. Do not exceed 60°C to avoid reacting the C2-Chloro group.

    • Workup: Dilute with EtOAc, wash with

      
       (sat. aq) to remove Copper (blue aqueous layer), then brine. Dry over 
      
      
      
      .
    • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Direct" Method (Free Acid)

Recommendation: Use only if esterification is undesirable. Requires careful pH control.

  • Reagents: Free Acid Substrate,

    
     (10 wt%) or 
    
    
    
    ,
    
    
    ,
    
    
    or
    
    
    , Ethanol/Water (1:1).
  • Key Modification: Use aqueous-organic solvent mixtures (e.g., DMF/H2O or EtOH/H2O) to solubilize the carboxylate salt.

  • Risk: Free 2-iodobenzoic acids can undergo cyclization with alkynes to form phthalides (isocoumarins) mediated by Copper.[1] If the linear product is desired, Protocol A is superior.

Visualizing the Workflow

The following diagram illustrates the chemoselectivity and the decision matrix between the Ester and Free Acid routes.

Sonogashira_Workflow Start Substrate: 2-Chloro-4-iodo-5-nitro-benzoic acid Decision Select Strategy Start->Decision StepA1 Step 1: Esterification (MeOH, SOCl2, Reflux) Decision->StepA1 High Reliability (Recommended) StepB1 Direct Coupling (Free Acid) Pd-catalyst, Aqueous Base Decision->StepB1 Step Economy (Advanced) Intermediate Methyl 2-chloro-4-iodo-5-nitrobenzoate (Acid Protected) StepA1->Intermediate StepA2 Step 2: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N, THF, RT Intermediate->StepA2 C4-I Reacts (Fast) C2-Cl Inert (Slow) ProductA Product A: Linear Alkyne Ester (Chemoselective at C4-I) StepA2->ProductA Risk RISK: Cyclization to Phthalides (Mediated by carboxylate) StepB1->Risk ProductB Product B: Functionalized Benzoic Acid (Or Phthalide byproduct) StepB1->ProductB

Caption: Decision tree for coupling 2-Chloro-4-iodo-5-nitro-benzoic acid. Route A (Green) is the recommended standard protocol.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction Catalyst poisoning by free acid or oxidation of Pd(0).Ensure inert atmosphere (Argon). Switch to Protocol A (Ester). Add more phosphine ligand (

).
Homocoupling (Glaser) Presence of Oxygen.Degas solvents thoroughly (Freeze-Pump-Thaw or vigorous sparging). Add reducing agent (ascorbic acid) if using aqueous conditions.
C2-Chloro Reactivity Temperature too high.Maintain reaction temperature

. Use less active catalyst (

vs Pd-dialkylbiaryl phosphines).
Low Solubility Nitro/Acid polarity.Use DMF or DMAc as solvent instead of THF.
Black Precipitate Pd-black formation (catalyst death).Increase ligand loading. Ensure reaction is not "starved" of alkyne.

Safety Considerations

  • Nitro Compounds: Although stable, nitro-aromatics can be energetic. Do not distill the neat residue to dryness at high temperatures (>150°C).

  • Thionyl Chloride: Generates HCl and

    
     gas. Use a scrubber or efficient fume hood.
    
  • Heavy Metals: Dispose of Palladium and Copper waste in designated heavy metal containers.

References

  • Sonogashira Coupling Mechanism & Scope

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Reactivity of 2-Iodobenzoic Acids (Phthalide Formation)

    • Luo, Y., et al. (2025).[1] Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids.[1] Organic & Biomolecular Chemistry.

  • Chemoselectivity (Iodo vs Chloro)

    • BenchChem Application Note. (2025).[1][2][3] Protocols for the Sonogashira Reaction of 2,5-dichloro-4-iodo-1,3-thiazole.

  • Quinazolinone Synthesis from Nitro-Benzoic Acids

    • Kamal, A., et al. (2004). Conversion of 2-nitrobenzoic acids to 4-(3H)-quinazolinones. Tetrahedron Letters.

Sources

Method

Application Note: Orthogonal Functionalization of 2-Chloro-4-iodo-5-nitrobenzoic Acid for Advanced Heterocyclic Synthesis

Executive Summary2-Chloro-4-iodo-5-nitrobenzoic acid (CAS: 855471-35-1)[1] is a highly functionalized, multi-electrophilic building block utilized in the synthesis of complex heterocyclic scaffolds, including quinazolino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary2-Chloro-4-iodo-5-nitrobenzoic acid (CAS: 855471-35-1)[1] is a highly functionalized, multi-electrophilic building block utilized in the synthesis of complex heterocyclic scaffolds, including quinazolinones, benzimidazoles, and indoles. This application note details the orthogonal reactivity profile of this molecule, providing researchers and drug development professionals with validated, step-by-step protocols to selectively functionalize the C2 and C4 positions prior to heterocyclization.

Mechanistic Rationale & Reactivity Profiling

The strategic value of 2-chloro-4-iodo-5-nitrobenzoic acid lies in its perfectly tuned electronic environment, which allows for strictly controlled, sequential functionalization without the need for complex protecting group strategies:

  • Chemoselective C4-Iodine Cross-Coupling: The carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy (BDE) compared to the carbon-chlorine (C–Cl) bond. This thermodynamic differential enables Palladium(0) catalysts to undergo oxidative addition exclusively at the C4 position at lower temperatures (<90 °C), leaving the C2-chlorine entirely intact for downstream chemistry.

  • Regioselective C2-Chlorine SNAr: The C2-chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr). It sits ortho to the electron-withdrawing carboxylic acid and para to the strongly electron-withdrawing nitro group. Upon nucleophilic attack by an amine, the resulting negative charge is deeply stabilized by the para-nitro group (forming a stable Meisenheimer complex). This unique topology allows for[1].

  • C5-Nitro / C1-Carboxylate Cyclization Axis: The spatial arrangement of the C5-nitro group and C1-carboxylic acid provides a latent cyclization handle. Reduction of the nitro group to an aniline generates an internal nucleophile that readily condenses with the carboxylic acid to [2].

Quantitative Data: Reactivity Metrics

The following table summarizes the thermodynamic parameters and standard conditions that govern the chemoselectivity of this building block:

Reactive SiteFunctional GroupBond Dissociation Energy (BDE)Primary Reaction ModalityTypical Reagents & Conditions
C4 Iodine (–I)~234 kJ/molPd-Catalyzed Cross-CouplingPd(PPh3)4, Na2CO3, 60–80 °C
C2 Chlorine (–Cl)~327 kJ/molNucleophilic Aromatic SubstitutionR-NH2, K2CO3, 100–150 °C
C5 Nitro (–NO2)N/AChemoselective ReductionFe powder, NH4Cl, 60 °C
C1 Carboxylic AcidN/ACondensation / HeterocyclizationFormamidine acetate, 100 °C

Experimental Workflows & Protocols

ReactivityPathway Start 2-Chloro-4-iodo-5-nitrobenzoic acid (Bi-functional Scaffold) PdCoupling Pathway A: C4-Iodine Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Start->PdCoupling Pd(0), Base, <90°C SNAr Pathway B: C2-Chlorine Nucleophilic Aromatic Substitution (Amination) Start->SNAr R-NH2, K2CO3, Heat IntermediateA 4-Substituted-2-chloro- 5-nitrobenzoic acid PdCoupling->IntermediateA IntermediateB 2-Amino-4-iodo- 5-nitrobenzoic acid SNAr->IntermediateB Cyclization Nitro Reduction & Cyclization (Formamidine / Orthoesters) IntermediateA->Cyclization Step 2 IntermediateB->Cyclization Step 2 Product Advanced Heterocycles (Quinazolinones, Indoles) Cyclization->Product Final Assembly

Orthogonal synthetic workflow for 2-Chloro-4-iodo-5-nitrobenzoic acid functionalization.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C4

Objective: Selectively functionalize the C4 position while preserving the C2-chlorine.

  • Preparation: In an oven-dried Schlenk flask, combine 2-Chloro-4-iodo-5-nitrobenzoic acid (1.0 eq), the desired aryl boronic acid (1.1 eq), and Na2CO3 (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) to achieve a concentration of 0.2 M.

  • Catalyst Introduction: Under a positive flow of Argon, add Pd(PPh3)4 (0.05 eq). Causality Note: The bulky, electron-rich triphenylphosphine ligands favor insertion into the highly polarizable C–I bond over the C–Cl bond.

  • Reaction: Heat the mixture strictly to 75 °C for 4–6 hours. Do not exceed 80 °C , as higher temperatures will trigger unwanted oxidative addition into the C–Cl bond.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material is consumed. The product must retain the characteristic 3:1 isotopic ratio of the ^35Cl/^37Cl isotopes in the mass spectrum, confirming the C2–Cl bond is intact.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the 4-aryl-2-chloro-5-nitrobenzoic acid intermediate. Filter and dry under vacuum.

Protocol B: Metal-Free SNAr Amination at C2

Objective: Substitute the C2-chlorine with a primary amine.

  • Preparation: Suspend the intermediate from Protocol A (1.0 eq) in superheated water or ethanol (0.5 M).

  • Reagent Addition: Add the primary amine (1.5 eq) and K2CO3 (2.0 eq). Causality Note: K2CO3 neutralizes the generated HCl, driving the equilibrium forward. The absence of transition metals prevents premature reduction of the nitro group[1].

  • Reaction: Heat the mixture to 120 °C in a sealed pressure tube (or microwave reactor) for 3 hours.

  • Self-Validation: The displacement of the chlorine atom results in a distinct visual color shift (from pale yellow to deep orange/red) due to the extended conjugation of the new secondary amine with the nitroaromatic system.

  • Workup: Cool to room temperature, acidify to pH 4, and extract with Ethyl Acetate. Wash with brine, dry over Na2SO4, and concentrate.

Protocol C: One-Pot Nitro Reduction and Cyclization to Quinazolin-4(3H)-one

Objective: Reduce the C5-nitro group and cyclize to form a fused quinazolinone scaffold.

  • Reduction: Dissolve the C2/C4-functionalized intermediate (1.0 eq) in Ethanol/H2O (3:1 v/v). Add Iron powder (5.0 eq) and NH4Cl (5.0 eq). Heat to 60 °C for 2 hours.

  • Validation of Reduction: TLC will show a highly polar, fluorescent spot (the aniline). FTIR analysis of an aliquot will confirm the disappearance of the strong asymmetric NO2 stretch (~1530 cm⁻¹).

  • Cyclization: Filter the hot mixture through a Celite pad to remove iron residues. To the filtrate, add Formamidine acetate (3.0 eq) and reflux at 100 °C for 12 hours. Causality Note: Formamidine acetate serves as both the C2-carbon source of the quinazolinone ring and the cyclizing agent.

  • Isolation: Upon cooling to 4 °C, the target quinazolinone will precipitate as a highly crystalline solid. Isolate via vacuum filtration and wash with cold ethanol.

References

  • Title: Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water Source: Journal of Chemical Research URL: [Link]

  • Title: From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials Source: International Journal of Molecular Sciences URL: [Link]

Sources

Application

Scalable synthesis routes for 2-Chloro-4-iodo-5-nitro-benzoic acid derivatives

This guide details the scalable synthesis of 2-Chloro-4-iodo-5-nitrobenzoic acid (CAS: 855471-35-1), a critical intermediate for BCL-2 family inhibitors (e.g., Venetoclax analogs) and other substituted benzoate scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the scalable synthesis of 2-Chloro-4-iodo-5-nitrobenzoic acid (CAS: 855471-35-1), a critical intermediate for BCL-2 family inhibitors (e.g., Venetoclax analogs) and other substituted benzoate scaffolds.[1]

Two primary routes are presented:

  • Route A (Direct Nitration): A streamlined, 1-step protocol ideal for high-throughput synthesis when the iodinated precursor is available.[1]

  • Route B (Sandmeyer Sequence): A robust, 4-step "de novo" route starting from the commodity chemical 2-chloro-4-aminobenzoic acid, avoiding expensive iodinated starting materials and offering superior cost-efficiency at kilogram scale.[1]

Part 1: Strategic Route Analysis

Executive Summary

The synthesis of 2-Chloro-4-iodo-5-nitrobenzoic acid hinges on the regioselective introduction of the nitro group at position 5 relative to the carboxylic acid.[1] The directing effects of the substituents on the benzene ring are the governing factors:

  • Carboxyl (-COOH, Pos 1): Meta-directing (deactivating).

  • Chloro (-Cl, Pos 2): Ortho/Para-directing (weakly deactivating).[1]

  • Iodo (-I, Pos 4): Ortho/Para-directing (weakly deactivating).[1]

In 2-chloro-4-iodobenzoic acid , Position 5 is:

  • Para to the Chloro group (Strong directing influence).

  • Ortho to the Iodo group (Strong directing influence).

  • Meta to the Carboxyl group.[2] This cooperative directing effect makes Position 5 the exclusive site for electrophilic aromatic substitution (Nitration).

Comparison of Methodologies
FeatureRoute A: Direct NitrationRoute B: Sandmeyer Sequence
Starting Material 2-Chloro-4-iodobenzoic acid2-Chloro-4-aminobenzoic acid
Step Count 14 (Protection

Nitration

Deprotection

Iodination)
Atom Economy HighModerate (Loss of acetyl group, N2)
Cost Profile High (Precursor cost)Low (Commodity precursors)
Scalability Excellent (if exotherm managed)Good (Multi-step, but robust)
Key Risk Oxidative deiodination (Trace)Diazonium salt stability

Part 2: Detailed Experimental Protocols

Route A: Direct Nitration of 2-Chloro-4-iodobenzoic Acid

Best for: Rapid synthesis, small-to-mid scale, or when the iodo-precursor is readily sourced.[1]

1. Mechanistic Insight

The reaction utilizes a "Mixed Acid" system (H₂SO₄/HNO₃).[2][3][4] The sulfuric acid acts as a dehydrating agent to generate the nitronium ion (


), the active electrophile. While aryl iodides can be susceptible to oxidative deiodination (ipso-substitution) under forcing conditions, the deactivating nature of the carboxylic acid and chlorine substituents on the ring stabilizes the C-I bond, favoring ring nitration over oxidation.
2. Protocol

Reagents:

  • 2-Chloro-4-iodobenzoic acid (1.0 eq)[1]

  • Sulfuric acid, conc.[2][4][5] H₂SO₄ (98%, 5.0 vol)[1]

  • Nitric acid, fuming or 70% (1.2 eq)[1]

Step-by-Step Procedure:

  • Dissolution: Charge a jacketed reactor with 2-Chloro-4-iodobenzoic acid (e.g., 100 g) and conc. H₂SO₄ (500 mL). Stir at 20°C until a suspension or partial solution is obtained.

  • Cooling: Cool the mixture to 0–5°C using a cryostat.

  • Nitration: Add Nitric acid dropwise over 60 minutes.

    • Critical Control: Maintain internal temperature < 10°C .[1][6] An exotherm is expected.

    • Observation: The mixture may darken slightly; evolution of brown fumes (

      
      ) indicates decomposition/oxidation and should be minimized by slowing addition.
      
  • Reaction: Allow the mixture to warm to 20–25°C and stir for 3–5 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC.[7][8] Target < 2% starting material.

  • Quench: Pour the reaction mixture slowly onto Ice/Water (1.5 kg) with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid. Wash the cake with Cold Water (3 x 200 mL) until the filtrate pH is > 3.

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid if high purity (>99%) is required.[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92%

Route B: The Sandmeyer Sequence

Best for: Industrial scale, cost reduction, and avoiding iodine waste in early steps.

1. Mechanistic Insight

This route circumvents the need for expensive iodinated starting materials.

  • Acetylation: Protects the amine and moderates its activating power to prevent poly-nitration.

  • Nitration: The acetamido group (-NHAc) is a powerful ortho-director, steering the nitro group to Position 5 (ortho to NHAc, para to Cl).

  • Hydrolysis: Removes the protecting group.

  • Sandmeyer: Converts the amine to an iodide via a diazonium intermediate (

    
    ) using Potassium Iodide (KI).[1] This is a radical-nucleophilic aromatic substitution.[1]
    
2. Protocol

Starting Material: 2-Chloro-4-aminobenzoic acid.[1][9]

Step 1: Acetylation

  • Suspend 2-Chloro-4-aminobenzoic acid (100 g) in Acetic Acid (300 mL).

  • Add Acetic Anhydride (1.2 eq). Heat to 80°C for 2 hours.

  • Cool to RT; pour into water. Filter the precipitate (2-Chloro-4-acetamidobenzoic acid ).[1]

    • Yield: >95% (Quantitative).[1][6][10][11]

Step 2: Nitration

  • Dissolve the wet cake from Step 1 in conc. H₂SO₄ (400 mL) at 0°C.

  • Add HNO₃/H₂SO₄ mixture (1.1 eq HNO₃) dropwise at 0–10°C .

  • Stir at 10°C for 2 hours.

  • Quench on ice. Filter the yellow solid (2-Chloro-4-acetamido-5-nitrobenzoic acid ).[1]

    • Yield: ~85-90%.[1][11]

Step 3: Hydrolysis

  • Suspend the Step 2 product in 6M HCl (500 mL).

  • Reflux (100°C ) for 4 hours. The solid will dissolve and re-precipitate upon cooling.

  • Cool to 0°C, filter, and neutralize to pH 4-5 to isolate the free acid (2-Chloro-4-amino-5-nitrobenzoic acid ).[1]

    • Yield: ~90%.[11]

Step 4: Sandmeyer Iodination (Critical Step)

  • Diazotization: Suspend the Step 3 amine (50 g) in 15% HCl (250 mL). Cool to -5°C to 0°C .[1]

  • Add Sodium Nitrite (NaNO₂) (1.1 eq) solution dropwise.[1] Stir for 30 mins.

    • Check: Solution should be clear (diazonium salt formed).[1]

  • Iodination: Dissolve Potassium Iodide (KI) (1.5 eq) in water (100 mL).

  • Add the cold diazonium solution slowly to the KI solution (or vice versa) at 0–5°C .

    • Safety: Nitrogen gas evolution (

      
      ) will be vigorous.[1] Use a large vessel.
      
  • Workup: Allow to warm to RT and stir for 2 hours. Heat to 60°C for 30 mins to ensure complete decomposition of diazonium species.

  • Quench: Add Sodium Bisulfite (aq) to quench excess Iodine (

    
    ) (color changes from purple/brown to yellow).[1]
    
  • Isolation: Filter the crude solid.

  • Purification: Recrystallize from Ethanol or Toluene.

Overall Yield (Route B): ~60–70% (over 4 steps).[1][12]

Part 3: Visualization & Logic

Pathway Diagram

The following diagram illustrates the chemical logic and branching pathways for both routes.

SynthesisRoutes Start_A Start A: 2-Chloro-4-iodobenzoic acid Target TARGET: 2-Chloro-4-iodo-5-nitrobenzoic acid (CAS: 855471-35-1) Start_A->Target Direct Nitration HNO3, H2SO4, 0-10°C (Yield: ~85-90%) Start_B Start B: 2-Chloro-4-aminobenzoic acid Inter_B1 2-Chloro-4-acetamidobenzoic acid (Protection) Start_B->Inter_B1 Ac2O, AcOH, 80°C Inter_B2 2-Chloro-4-acetamido-5-nitrobenzoic acid (Regioselective Nitration) Inter_B1->Inter_B2 HNO3, H2SO4, 0-10°C (Ortho to NHAc) Inter_B3 2-Chloro-4-amino-5-nitrobenzoic acid (Hydrolysis) Inter_B2->Inter_B3 6M HCl, Reflux Diazonium Diazonium Intermediate [Ar-N2+ Cl-] Inter_B3->Diazonium NaNO2, HCl, <5°C Diazonium->Target KI, H2O (Sandmeyer) (Yield: ~65%)

Caption: Comparative synthesis workflows. Route A (Blue) offers a direct path; Route B (Green) utilizes lower-cost precursors via a Sandmeyer sequence.[1]

Analytical Data Profile (Reference)

For validation of the final product:

  • Appearance: Pale yellow to off-white crystalline solid.[1]

  • Melting Point: 160–165°C (dec).[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       13.8 (br s, 1H, COOH)[1]
      
    • 
       8.45 (s, 1H, H-6, ortho to COOH/NO2)[1]
      
    • 
       8.10 (s, 1H, H-3, ortho to Cl/I)[1]
      
    • Note: The singlet patterns confirm the para-relationship of protons (positions 3 and 6) and correct regiochemistry.

References

  • Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. Patent CN101948390A.[1] Google Patents.[1] Available at: (Accessed Oct 2025).[1] Provides analogous nitration conditions for 2-chloro-4-halo-benzoic acids.

  • Synthesis of 2-Chloro-5-nitrobenzoic Acid. PrepChem. Available at: [Link] (Accessed Oct 2025).[1] Validates mixed acid nitration protocols for chlorobenzoic acids.

  • Sandmeyer Reaction Protocols. Organic Chemistry Portal. Available at: [Link] (Accessed Oct 2025).[1] Standard mechanism and conditions for iodination via diazonium salts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with 2-Chloro-4-iodo-5-nitro-benzoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-iodo-5-nitro-benzoic acid. This guide is designed to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-iodo-5-nitro-benzoic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and efficiency of your coupling reactions. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Understanding the Reactivity of Your Substrate

2-Chloro-4-iodo-5-nitro-benzoic acid is a highly functionalized aryl halide with distinct reactive sites. Understanding its inherent properties is the first step toward designing a successful coupling strategy.

Q1: I have two halides on my starting material (Iodine and Chlorine). Which one will react first in a palladium-catalyzed coupling reaction?

The reaction will occur selectively at the iodo position. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. This makes the C-I bond far more susceptible to oxidative addition by a Pd(0) catalyst, which is typically the first and rate-limiting step in most cross-coupling catalytic cycles.[1][2] The relative reactivity order for aryl halides in palladium-catalyzed reactions is overwhelmingly I > Br > OTf >> Cl.[1][2] This high degree of selectivity allows for the targeted functionalization at the C4 position while leaving the C2 chloro-substituent intact for potential subsequent transformations under more forcing conditions.

Q2: How do the nitro and carboxylic acid groups influence the reaction?

Both groups have a significant electronic and chemical impact:

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent deactivates the aromatic ring but makes the C-X (halide) bond more electron-deficient and thus more reactive towards oxidative addition.[3] This electronic effect generally facilitates the coupling reaction.

  • Carboxylic Acid (-COOH): This is the most critical functional group to consider in your reaction setup. It is acidic and will be deprotonated by the base you add to facilitate the catalytic cycle. Therefore, you must use at least two equivalents of base: one equivalent to neutralize the carboxylic acid to form a carboxylate salt, and at least one additional equivalent to participate in the catalytic cycle (e.g., to activate the boronic acid in a Suzuki coupling).[4][5]

G sub 2-Chloro-4-iodo-5-nitro-benzoic acid Iodo C4-Iodo (Primary Reactive Site) Chloro C2-Chloro (Secondary Site, Requires Forcing Conditions) COOH C1-Carboxylic Acid (Requires Stoichiometric Base) NO2 C5-Nitro (Electron Withdrawing, Activates Ring) reactivity Reactivity Profile reactivity->Iodo 1st (Highest) Iodo->Chloro 2nd Chloro->COOH 3rd (Stoichiometric Reactant) COOH->NO2 4th (Electronic Modifier)

Caption: Reactivity hierarchy of functional groups on the substrate.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, low yields with this substrate are common if conditions are not optimized.

Q1: My Suzuki reaction failed or gave a very low yield. What are the most common culprits?

Low yields in Suzuki couplings can almost always be traced back to one of three areas: inactive catalyst, degraded reagents, or an oxygen-contaminated atmosphere.[6] Follow this systematic workflow to diagnose the issue.

Suzuki_Troubleshooting start Low Yield / No Reaction reagents Step 1: Verify Reagent Quality start->reagents boronic Is Boronic Acid Old? (Potential Decomposition) reagents->boronic catalyst_check Is Catalyst/Ligand Active? (Stored Properly?) reagents->catalyst_check base_check Is Base Anhydrous & Fresh? reagents->base_check solvent_check Are Solvents Dry & Degassed? reagents->solvent_check atmosphere Step 2: Check Inert Atmosphere degas Was Degassing Thorough? (Sparging or Freeze-Pump-Thaw) atmosphere->degas conditions Step 3: Optimize Reaction Conditions base_choice Is Base Strong Enough? (e.g., K₃PO₄, Cs₂CO₃) conditions->base_choice ligand_choice Is Ligand Appropriate? (Bulky, Electron-Rich) conditions->ligand_choice temp_choice Is Temperature Optimal? (80-110 °C) conditions->temp_choice boronic->atmosphere catalyst_check->atmosphere base_check->atmosphere solvent_check->atmosphere degas->conditions solution Solution: Re-run with Fresh Reagents, Proper Degassing & Optimized Conditions base_choice->solution ligand_choice->solution temp_choice->solution

Caption: Systematic workflow for troubleshooting Suzuki coupling reactions.

Q2: How do I select the optimal Palladium catalyst and ligand?

For an electron-deficient and potentially sterically hindered substrate like this, the choice of ligand is critical. While older catalysts like Pd(PPh₃)₄ can work, modern catalyst systems using bulky, electron-rich phosphine ligands often provide superior results by promoting both the oxidative addition and the rate-limiting reductive elimination steps.[7]

ParameterRecommendationRationale & Expert Insight
Pd Source Pd(OAc)₂, Pd₂(dba)₃These are stable Pd(II) and Pd(0) precursors that are readily available. They are activated in situ by the phosphine ligand to form the active Pd(0)Lₙ species.[8]
Ligand Buchwald Ligands: SPhos, XPhosOthers: P(t-Bu)₃, PCy₃These ligands possess the high electron density and steric bulk needed to stabilize the palladium center, facilitate oxidative addition to the C-I bond, and promote the final C-C bond-forming reductive elimination.[7][9] For challenging couplings, these advanced ligands are often non-negotiable.
Pd Loading 1-5 mol%Start with 2-3 mol%. If the reaction is clean but incomplete, increasing the loading to 5 mol% can help drive it to completion.
Ligand:Pd Ratio 1.2:1 to 2.5:1A slight excess of ligand is crucial to prevent palladium black precipitation (catalyst decomposition) and maintain the stability of the active catalytic species.[6]

Q3: I am observing significant protodeboronation (my boronic acid is being replaced by a hydrogen). How can I stop this side reaction?

Protodeboronation is a common side reaction, especially in the presence of water at elevated temperatures.[10] To minimize it:

  • Use a Stronger, Less Nucleophilic Base: Switch from carbonate bases to potassium phosphate (K₃PO₄). It is sufficiently basic to promote the catalytic cycle but minimizes boronic acid decomposition.[10][11]

  • Use Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, running the reaction in strictly anhydrous solvents like dioxane or toluene can suppress this side reaction.[12]

  • Use Boronic Esters: Pinacol or MIDA esters of boronic acids are often more stable than the free acids and can be used to slowly release the boronic acid under the reaction conditions, minimizing its decomposition over time.[13]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling with a generic arylboronic acid.

  • Reagent Preparation: To a flame-dried Schlenk flask containing a stir bar, add 2-Chloro-4-iodo-5-nitro-benzoic acid (1.0 eq), the arylboronic acid (1.2-1.5 eq), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.5-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration) via syringe. The solvent must be thoroughly sparged with an inert gas for 20-30 minutes prior to use.[10]

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS every 2-4 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, add water, and acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]

Troubleshooting Guide: Heck Coupling

The Heck reaction couples the aryl iodide with an alkene. Key challenges include catalyst activity and regioselectivity.[14]

Q1: My Heck reaction is sluggish or fails. What are the most common issues?

  • Catalyst Deactivation: Traditional Pd(OAc)₂/PPh₃ systems may be insufficient. For this electron-deficient substrate, more robust catalysts are often needed. Consider palladacycle catalysts or systems with N-heterocyclic carbene (NHC) ligands, which are known for their high thermal stability.[15][16]

  • Base Choice: The base in a Heck reaction not only neutralizes the HX generated but also participates in the regeneration of the Pd(0) catalyst.[17] For this substrate, an inorganic base like K₂CO₃ or NaOAc is often a better choice than an organic amine (like Et₃N), as amines can sometimes act as competing ligands or hydride sources, leading to side reactions.[6]

  • Temperature: Heck reactions typically require higher temperatures (100-140 °C) than Suzuki couplings to drive the catalytic cycle, especially the beta-hydride elimination step.[18]

Experimental Protocol: Heck Coupling

This protocol uses a common alkene coupling partner, n-butyl acrylate.

  • Reagent Preparation: To a sealable pressure vessel, add 2-Chloro-4-iodo-5-nitro-benzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 1.0 eq) if solubility is an issue.

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%). If using a phosphine ligand, it should be added here. For many modern protocols, a phosphine-free approach is viable.[19]

  • Solvent and Alkene Addition: Add a polar aprotic solvent like DMF or NMP. Add the alkene (e.g., n-butyl acrylate, 1.5 eq). The system does not need to be rigorously deoxygenated as for a Suzuki, but flushing with an inert gas is good practice.

  • Reaction: Seal the vessel tightly and heat to 120-140 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.

  • Work-up and Purification: Follow a similar aqueous work-up and extraction procedure as described for the Suzuki coupling, including the acidification step to recover the carboxylic acid product.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira reaction couples the aryl iodide with a terminal alkyne. The most significant and frequent challenge is the formation of alkyne homocoupling (Glaser coupling) byproducts.[20]

Q1: My reaction mixture is turning into a mess of homocoupled alkyne. How do I prevent this?

This is almost always caused by the copper(I) co-catalyst in the presence of oxygen. The solution is simple and highly recommended: use a copper-free Sonogashira protocol. Copper-free methods have been extensively developed to circumvent this exact problem and often give cleaner reactions and higher yields of the desired cross-coupled product.[21][22]

Q2: What are the key components of a successful copper-free Sonogashira reaction?

  • Palladium Catalyst: A standard Pd(0) source like Pd(PPh₃)₄ or an in-situ generated catalyst from PdCl₂(PPh₃)₂ or Pd₂(dba)₃ with an added phosphine ligand works well.

  • Base: A strong amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is essential. It serves both to deprotonate the terminal alkyne and to act as the base in the catalytic cycle.

  • Solvent: Anhydrous THF or DMF are common choices.

Experimental Protocol: Copper-Free Sonogashira Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-Chloro-4-iodo-5-nitro-benzoic acid (1.0 eq) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%).

  • Inert Atmosphere: Seal, evacuate, and backfill with an inert gas (Argon or Nitrogen) 3-5 times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF). Then add the terminal alkyne (1.2 eq) followed by the amine base (e.g., Et₃N, 3.0-4.0 eq) via syringe.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. The reaction is often rapid. Monitor by TLC or LC-MS.

  • Work-up and Purification: Once complete, concentrate the reaction mixture. Perform an aqueous work-up and extraction as described for the Suzuki coupling, including the critical acidification step before extraction.

General Palladium Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting. Most palladium cross-coupling reactions proceed through this general mechanism.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-R(L)₂ Transmetal->PdII_Both RedEl Reductive Elimination PdII_Both->RedEl RedEl->Pd0 Product Ar-R (Product) RedEl->Product ArI Ar-I ArI->OxAd NuM R-M (e.g., R-B(OH)₂) + Base NuM->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[3][23]

Frequently Asked Questions (FAQs)

Q: My palladium catalyst turns black during the reaction. Is it failing? A: The formation of palladium black is a sign of catalyst decomposition, where the active, soluble Pd(0) species aggregates into an inactive, insoluble form. This is often caused by insufficient ligand, high temperatures, or the presence of oxygen. While a small amount may be tolerated, significant blackening indicates a problem. Ensure you are using an adequate ligand-to-metal ratio (at least 2:1) and that your inert atmosphere is robust.[6]

Q: Is it possible to perform a second coupling reaction at the chloro position? A: Yes, but it requires significantly more forcing conditions. After you have successfully coupled at the iodo position and purified your product, you can subject this new molecule to a second coupling. You will need a more active catalyst system (e.g., one with a highly electron-rich Buchwald ligand), a stronger base, and higher temperatures to achieve oxidative addition at the C-Cl bond.[3][24]

Q: How do I properly degas my solvents and reaction mixture? A: There are two primary methods. Sparging involves bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[6] Freeze-Pump-Thaw is more rigorous: the solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases, and then it is thawed. This cycle is repeated three times. For sensitive reactions like Suzuki couplings, Freeze-Pump-Thaw is the superior method.[13]

References
  • Reitz, A. B., et al. (2009). A New Efficient Palladium Catalyst for Heck Reactions of Deactivated Aryl Chlorides. Synlett, 2009(1), 118-120.
  • Carrow, B. P., & Hartwig, J. F. (2011). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Ikawa, T., et al. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry, 78(22), 11497–11509. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 256-291. [Link]

  • Various Authors. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the K2PdCl4. Various Sources.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Morken, J. P., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Journal of the American Chemical Society, 145(4), 2159–2165.
  • Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(1), 18. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Wikipedia contributors. (2024, February 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010 - Scientific Background. [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]

  • Smith, A. M. R. (2021). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. [Link]

  • LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2024, March 3). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Bellini, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Various Authors. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Various Authors. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7344-7369. [Link]

  • Wikipedia contributors. (2024, March 5). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 8(7), 1479–1484. [Link]

  • Newman, S. G., & Biscoe, M. R. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 885. [Link]

  • Al-Amin, M., & Bieniek, M. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 1063-1068. [Link]

  • Anas, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7344-7369. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Whitfield, S. R., & Sanford, M. S. (2007). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society, 129(48), 14790–14791.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Journal of Organometallic Chemistry, 689(24), 4055-4082. [Link]

  • LibreTexts. (2023, January 22). Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • Myers, A. G., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 44. [Link]

  • The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-4-iodo-5-nitrobenzoic Acid

Introduction: The Molecule & The Challenge Welcome to the Technical Support Center. You are likely working with 2-Chloro-4-iodo-5-nitrobenzoic acid (CAS: 855471-35-1), a critical intermediate often utilized in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with 2-Chloro-4-iodo-5-nitrobenzoic acid (CAS: 855471-35-1), a critical intermediate often utilized in the synthesis of MEK inhibitors (analogous to Cobimetinib precursors) and other kinase-targeting scaffolds.

This molecule presents a "Perfect Storm" of purification challenges:

  • Solubility: The iodine atom significantly increases lipophilicity compared to its fluoro- or hydrogen-analogs, reducing water solubility.

  • Regioisomerism: The nitration of 2-chloro-4-iodobenzoic acid is directed by the competing orth/para directing effects of the halogens and the meta-directing carboxyl group. While the 5-position is electronically favored, the 3-nitro isomer is a persistent impurity.

  • Acidity: The electron-withdrawing nitro group increases the acidity of the benzoic acid, altering its behavior during pH swings.

This guide provides field-proven troubleshooting workflows to isolate and purify this compound to >98% HPLC purity.

Module 1: Isolation from Crude Reaction Mixture

User Query: "I just finished the nitration reaction (HNO3/H2SO4). When I pour it onto ice, I get a sticky gum instead of a filterable solid. How do I fix this?"

Root Cause Analysis

The "sticky gum" phenomenon usually occurs due to:

  • Trapped Solvents/Acids: The lattice energy of the product is disrupted by trapped sulfuric acid or nitration byproducts.

  • Temperature Shock: Quenching too fast generates local hot spots, causing partial oiling out (melting) of the product before it crystallizes.

  • Eutectic Mixtures: High levels of the 3-nitro isomer lower the melting point of the mixture.

Troubleshooting Protocol: The "Controlled Quench"

Do not simply dump the reaction into ice. Follow this thermodynamic control protocol:

  • Prepare the Quench: Use a slurry of crushed ice and water (ratio 1:1) with vigorous mechanical stirring.

  • Controlled Addition: Add the reaction mass dropwise to the ice slurry. Maintain the internal temperature < 10°C .

  • The "Aging" Step (Critical): Once addition is complete, do not filter immediately. Stir the suspension at 0–5°C for at least 2 hours . This allows the amorphous "gum" to reorganize into a crystalline lattice (Ostwald ripening).

  • Acid Wash: Filter the solid and wash with cold water until the filtrate pH is >3.0. Residual H2SO4 promotes degradation and oiling during drying.

Module 2: Purification Strategies (The "Acid-Base Swing")

User Query: "Recrystallization isn't removing the colored impurities, and I still see inorganic salts in the NMR. What is the most robust cleanup method?"

Technical Insight

Recrystallization relies on solubility differences.[1][2] However, if your impurities (like nitro-decarboxylated byproducts) have similar solubility profiles, recrystallization fails.

The Acid-Base Swing is the superior first-pass purification method because it leverages the specific pKa of the benzoic acid (~3.5–4.0 due to the nitro group), chemically separating it from non-acidic neutrals and inorganic salts.

Protocol: The pH Swing Workflow
StepReagentActionMechanism
1 Sat. NaHCO₃ (aq) Suspend crude solid. Stir until CO₂ evolution stops.Converts Acid to Sodium Salt (Water Soluble). Neutrals remain insoluble.
2 Filtration Filter the mixture. Keep the FILTRATE .Removes insoluble impurities (unreacted halides, neutrals).
3 Charcoal (Optional) Add activated carbon (5 wt%), stir 30 min, filter.Removes polymeric colored impurities.
4 HCl (6N) Add slowly to Filtrate until pH < 1.Reprotonates the Carboxylate. Product precipitates.
5 Filtration Collect solid, wash with water.Isolates purified acid.
Visual Workflow: Acid-Base Purification Logic

AcidBaseSwing Crude Crude Solid (Acid + Impurities) BaseAdd Add Sat. NaHCO3 (pH ~8.5) Crude->BaseAdd Filter1 Filtration Step 1 BaseAdd->Filter1 Solid1 Solid Cake: Discard (Neutrals/Inorganics) Filter1->Solid1 Insolubles Filtrate1 Filtrate: Product as Sodium Salt (Soluble) Filter1->Filtrate1 Solubles AcidAdd Add 6N HCl (Target pH < 1) Filtrate1->AcidAdd Precipitation Product Precipitates AcidAdd->Precipitation Filter2 Filtration Step 2 Precipitation->Filter2 FinalSolid Pure 2-Chloro-4-iodo-5-nitrobenzoic acid Filter2->FinalSolid Retain WasteWater Filtrate Waste (Salts) Filter2->WasteWater Discard

Figure 1: The Acid-Base Swing leverages the acidity of the carboxylic group to separate the product from non-acidic impurities.[3]

Module 3: Recrystallization & Isomer Removal

User Query: "I have 95% purity, but I need >98%. The 3-nitro isomer is stuck at 3-4%. Which solvent system works best?"

Solvent Selection Guide

The 4-iodo substituent makes this molecule significantly less soluble in water than the 4-fluoro or 4-chloro analogs. Standard "boiling water" recrystallization (common for nitrobenzoic acids) often fails or requires excessive volumes.

Recommended Solvent Systems:

  • Ethanol / Water (The Standard):

    • Ratio: Start with 95% Ethanol. Dissolve at reflux. Add hot water until turbidity appears (approx. 3:1 EtOH:Water final ratio).

    • Pros: Good recovery, removes polar inorganic salts.

    • Cons: May not efficiently separate the 3-nitro isomer due to similar polarity.

  • Acetic Acid (The Isomer Killer):

    • Method: Dissolve in minimum boiling Glacial Acetic Acid (AcOH). Cool slowly to room temperature.

    • Why it works: Nitrobenzoic acid isomers often form different hydrogen-bonding networks with acetic acid. The 5-nitro isomer (target) typically packs better in the AcOH lattice than the 3-nitro isomer, which remains in the mother liquor.

    • Warning: Yield will be lower (~60-70%), but purity increases significantly.

  • Toluene (The Lipophilic Option):

    • Method: Reflux in toluene. If insoluble, add small amounts of Ethyl Acetate.

    • Why it works: Exploits the lipophilicity of the Iodine atom. Highly polar impurities (salts, di-acids) will not dissolve and can be hot-filtered out.

Recrystallization Decision Matrix

RecrystMatrix Start Start: Crude Material (>90% Purity) ImpurityCheck Identify Main Impurity Start->ImpurityCheck Salts Inorganic Salts / Color ImpurityCheck->Salts High Ash/Color Isomer Regioisomer (3-nitro) ImpurityCheck->Isomer Isomer > 2% PathA Solvent: Ethanol/Water (3:1) Salts->PathA PathB Solvent: Glacial Acetic Acid Isomer->PathB ResultA High Yield, Moderate Isomer Purge PathA->ResultA ResultB Lower Yield, High Isomer Purge PathB->ResultB

Figure 2: Select the solvent system based on the specific impurity profile of your crude material.

Module 4: Analytical Verification (FAQ)

Q: How do I distinguish the 3-nitro isomer from the 5-nitro product? A:

  • 1H NMR: The aromatic protons in the 5-nitro isomer (target) are para to each other (positions 3 and 6) on the ring (technically positions 3 and 6 relative to the acid if we number strictly, but chemically they are isolated). They will appear as two singlets (due to lack of coupling partners).

    • Target (5-nitro): Look for two singlets in the aromatic region.

    • Impurity (3-nitro): The protons are adjacent (ortho coupling) or meta, depending on exact substitution, often showing doublets (J ~8Hz).

  • HPLC: On a standard C18 column (Water/Acetonitrile + 0.1% TFA), the 5-nitro isomer is generally more retained (elutes later) than the 3-nitro isomer due to the symmetry and packing on the stationary phase, though this must be confirmed with standards.

Q: What is the expected melting point? A: While specific literature values for the iodo variant are sparse compared to the fluoro-analog (mp ~126°C or ~210°C depending on polymorph), the iodine atom generally raises the melting point. Expect a range between 160°C – 180°C . A sharp melting range (< 2°C) is the best indicator of purity. Broad melting ranges indicate isomer contamination.

References

  • Analogous Synthesis & Purification (Fluoro-Derivative)

    • Title: Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid.[4]

    • Source: Google P
    • Relevance: Describes the nitration and ethanol/water recrystallization protocols for the structural analog.
    • URL
  • General Purification of Nitrobenzoic Acids

    • Title: Purification of substituted nitrobenzoic acids via Acid-Base Extraction.
    • Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed).
    • Relevance: Establishes the standard "Acid-Base Swing" methodology for benzoic acid deriv
    • URL:[Link]

  • Cobimetinib Intermediate Context

    • Title: Discovery of Cobimetinib (GDC-0973), a Potent and Selective Inhibitor of MEK1 and MEK2.
    • Source: ACS Medicinal Chemistry Letters (2015).
    • Relevance: Contextualizes the use of 2-halo-5-nitrobenzoic acids in MEK inhibitor synthesis.
    • URL:[Link]

  • Compound Data (Analogous)

    • Title: 2-Chloro-5-nitrobenzoic acid Properties.[3][4][5][6][7][8]

    • Source: PubChem (CID 17287).[9]

    • Relevance: Provides solubility and pKa baselines for the core scaffold.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Chloro-4-iodo-5-nitro-benzoic acid

Welcome to the technical support center for the purification of 2-chloro-4-iodo-5-nitro-benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-chloro-4-iodo-5-nitro-benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar halogenated nitrobenzoic acids. Here, we address common challenges encountered during recrystallization, providing in-depth, evidence-based solutions and practical advice to ensure the highest purity of your compound.

Recrystallization Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Question 1: My 2-chloro-4-iodo-5-nitro-benzoic acid is "oiling out" instead of crystallizing. What are the causes and how can I resolve this?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid rather than a solid.[1] This typically occurs when the melting point of the compound is lower than the temperature of the solution or when the solute concentration is excessively high.[1] For 2-chloro-4-iodo-5-nitro-benzoic acid, its complex substitution pattern can lead to a lower melting point compared to simpler benzoic acids, making it susceptible to this issue.

Here are several strategies to address oiling out:

  • Increase the Solvent Volume: Add more of the primary solvent to the heated mixture. This reduces the saturation point and can prevent the compound from coming out of solution as a liquid at a higher temperature.[1]

  • Slow Down the Cooling Rate: Gradual cooling is paramount for the formation of well-ordered, pure crystals.[1] Rapid cooling often leads to precipitation or oiling out. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath.

  • Introduce a Seed Crystal: If you have a small amount of pure, crystalline 2-chloro-4-iodo-5-nitro-benzoic acid, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization at the desired temperature.

  • Modify the Solvent System: The choice of solvent is critical. If a single solvent system is problematic, a mixed-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. A slight addition of the "good" solvent should clarify the solution, which can then be cooled slowly.

Question 2: After recrystallization, my product is still colored. How can I remove colored impurities?

Answer:

Colored impurities in aromatic compounds often arise from oxidation byproducts or residual starting materials.[2] These impurities can sometimes co-crystallize with the desired product.

  • Activated Carbon Treatment: A standard and effective method is the use of activated carbon (charcoal). After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated carbon to the solution. The highly porous nature of activated carbon allows it to adsorb the colored impurities.

    • Protocol:

      • Dissolve the crude 2-chloro-4-iodo-5-nitro-benzoic acid in the minimum amount of hot solvent.

      • Remove the flask from the heat source to prevent bumping.

      • Add a small amount of activated carbon (typically 1-2% of the solute weight).

      • Gently swirl the flask and then reheat to boiling for a few minutes.

      • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon.

      • Allow the clear, colorless filtrate to cool slowly to induce crystallization.[1]

Question 3: I'm experiencing poor recovery of my purified 2-chloro-4-iodo-5-nitro-benzoic acid. What are the likely causes and solutions?

Answer:

Low recovery is a frequent issue in recrystallization and can be attributed to several factors:

  • Using Excessive Solvent: Dissolving the crude product in too much solvent will keep a significant portion of your compound in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude material.[1]

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a substantial amount of product.

    • Solution: Use a pre-heated funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[1]

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After the solution has cooled slowly to room temperature, place the flask in an ice bath to further decrease the solubility of your compound and promote more complete crystallization.[1]

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they have high solubility will dissolve your product.

    • Solution: Wash the crystals with a small amount of the cold recrystallization solvent or a solvent in which your compound has very low solubility.[1]

Frequently Asked Questions (FAQs)

What are the ideal characteristics of a recrystallization solvent for 2-chloro-4-iodo-5-nitro-benzoic acid?

An ideal recrystallization solvent for any compound, including 2-chloro-4-iodo-5-nitro-benzoic acid, should exhibit the following properties:

  • High Solubility at Elevated Temperatures and Low Solubility at Room Temperature: This is the most critical factor. The compound should readily dissolve in the boiling solvent but be sparingly soluble at room temperature to allow for good recovery upon cooling.[3]

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point so that it can be easily removed from the purified crystals.

  • Non-Toxicity and Low Flammability: For safety reasons, less toxic and less flammable solvents are preferred.

  • Impurities Should Be Soluble at Room Temperature or Insoluble at High Temperatures: This allows for the separation of the desired compound from impurities.

How does the combination of halogen and nitro substituents on the benzoic acid ring affect solvent selection?

The presence of a carboxylic acid, two different halogens (chloro and iodo), and a nitro group makes 2-chloro-4-iodo-5-nitro-benzoic acid a polar molecule.

  • The carboxylic acid group allows for solubility in polar protic solvents like water and alcohols, especially at elevated temperatures. Benzoic acid itself is significantly more soluble in hot water than in cold water.[4]

  • The halogen and nitro substituents increase the molecular weight and introduce strong dipole-dipole interactions. This generally decreases solubility in non-polar solvents but can enhance solubility in polar aprotic solvents.

Based on these structural features, a good starting point for solvent screening would be polar protic solvents or mixtures thereof.

What are some recommended starting solvents for the recrystallization of 2-chloro-4-iodo-5-nitro-benzoic acid?
Solvent SystemRationale
Water Benzoic acids often have good temperature-dependent solubility in water.[4][5] For halogenated benzoic acids, water has been shown to be an effective recrystallization solvent.[6]
Ethanol/Water or Methanol/Water A mixed solvent system of an alcohol and water is a common choice for organic acids. The compound is dissolved in the alcohol, and water is added as the anti-solvent. This allows for fine-tuning of the solubility. A patent for a similar compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, mentions recrystallization from an ethanol/water mixture.[7]
Acetic Acid/Water Acetic acid can be a good solvent for aromatic carboxylic acids. The addition of water can then induce crystallization.
Toluene For some iodinated benzoic acids, toluene has been used for purification, particularly to remove more polar impurities.[8]
Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent based on preliminary solubility tests.

  • Dissolution: Place the crude 2-chloro-4-iodo-5-nitro-benzoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice bath.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.[1]

Logical Workflow for Solvent Selection

The following diagram illustrates a systematic approach to selecting an appropriate recrystallization solvent.

Solvent_Selection_Workflow A Start: Crude 2-chloro-4-iodo-5-nitro-benzoic acid B Perform Small-Scale Solubility Tests (e.g., Water, Ethanol, Methanol, Toluene, Ethyl Acetate) A->B C Is the compound soluble in a cold solvent? B->C D Is the compound insoluble in the hot solvent? B->D E Is the compound highly soluble in hot solvent AND sparingly soluble in cold solvent? B->E C->B No F Unsuitable as a single solvent. Consider for mixed-solvent system (as 'good' solvent). C->F Yes D->B No G Unsuitable as a single solvent. Consider for mixed-solvent system (as 'poor' solvent). D->G Yes H Suitable single solvent found. E->H Yes J No suitable single solvent found. E->J No K Select a 'good' solvent and a miscible 'poor' solvent. F->K G->K I Proceed with single-solvent recrystallization. H->I M End: Pure Crystals I->M J->K L Perform mixed-solvent recrystallization. K->L L->M

Caption: A flowchart for systematic solvent selection in recrystallization.

References
  • Witt, E. R. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351.
  • Sheppard, J. G., & Tustin, G. C. (2014). Oxidation and crystallization process for aromatic carboxylic acid production. U.S. Patent No. 9,233,905.
  • University of Colorado Boulder. (n.d.).
  • BenchChem. (2025).
  • Lee, K.-S., & Lee, Y.-W. (2007). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent No. 7,307,188.
  • Heil, G., et al. (1994). Process for the preparation of halogenated benzoic acids. Canadian Patent No. 2,110,085.
  • PrepChem. (2023).
  • Wellesley College. (n.d.).
  • Cheméo. (2023). Chemical Properties of 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3).
  • Shteinberg, L. Y., et al. (1993). Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid. Soviet Union Patent No. 1,806,130.
  • PubChem. (n.d.). 3-Nitrobenzoic acid.
  • Bethule, N., et al. (2017). Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. ACS Omega, 2(10), 7076–7087.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Chloro-5-nitrobenzaldehyde for Researchers and Drug Development Professionals.
  • CN106866684A. (2017). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • WO2018146646A1. (2018). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
  • CN119306610A. (2024). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • WO2014057503A1. (2014). 2-Chloro-5-iodobenzoic acid synthesis.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Department of Chemistry.

Sources

Optimization

Troubleshooting solubility issues with 2-Chloro-4-iodo-5-nitro-benzoic acid

Status: Operational Ticket Type: Solubility & Stability Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary: The "Deceptive" Solid 2-Chloro-4-iodo-5-nitro-benzoic acid is a poly-substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Solubility & Stability Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The "Deceptive" Solid

2-Chloro-4-iodo-5-nitro-benzoic acid is a poly-substituted aromatic scaffold frequently used as a pharmaceutical intermediate or a fragment in structure-activity relationship (SAR) studies.

Users often report "solubility issues" that are actually stability failures or pH-dependent precipitation events . This molecule presents a dual challenge:

  • High Lipophilicity: The iodine and chlorine atoms significantly increase

    
     compared to simple benzoic acid.
    
  • High Reactivity: The nitro group at position 5 activates the iodine at position 4 toward Nucleophilic Aromatic Substitution (

    
    ), meaning the compound can degrade in nucleophilic buffers (e.g., Tris, Glycine) or alcohols.
    

This guide addresses these issues with mechanistic precision.

Part 1: The Solubility Matrix

Before attempting dissolution, consult the solubility profile below. Data is derived from structural analogs and empirical behavior of halogenated nitro-benzoic acids.

Solvent SystemSolubility RatingPredicted LimitUsage Recommendation
Water (pH < 3) 🔴 Insoluble < 0.1 mg/mLDo not use. The compound exists as a neutral, hydrophobic solid.
Water (pH > 7) 🟡 Moderate 1–5 mg/mLSoluble as the carboxylate anion. Risk: Precipitation if pH drifts down.
DMSO 🟢 Excellent > 50 mg/mLPreferred for Stock. Stable and high capacity.
DMF 🟢 Excellent > 50 mg/mLAlternative to DMSO. Good for synthesis.
Ethanol/Methanol 🟡 Good 10–25 mg/mLCAUTION: Risk of esterification or ether formation if heated or basic.
PBS (pH 7.4) 🟡 Conditional < 1 mg/mLOnly achievable via DMSO spike. Direct dissolution is slow.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "The compound precipitated when I added my DMSO stock to the cell culture media."

Diagnosis: The "Crash-Out" Effect. This is a classic hydrophobicity issue. You likely exceeded the aqueous solubility limit of the neutral species, or the local concentration at the injection site was too high.

The Mechanism: While the carboxylate group (-COO⁻) confers solubility at neutral pH, the heavy halogen substituents (Cl, I) make the core ring extremely hydrophobic. When a concentrated DMSO drop hits aqueous media, the DMSO diffuses away faster than the compound can solvate, causing immediate aggregation.

Solution Protocol:

  • Sonicate the Media: Do not just vortex. Vortexing creates large droplets. Sonication disperses the precipitate.

  • The "Intermediate Dilution" Step:

    • Wrong: 100 mM DMSO Stock

      
       Media (Final: 100 µM).
      
    • Right: 100 mM DMSO Stock

      
       Dilute 1:10 in PBS (pH 8.0) 
      
      
      
      Add to Media.[1]
    • Why: Pre-diluting in a slightly basic buffer ionizes the acid before it hits the complex media.

Issue 2: "My solution turned yellow/orange over time in Tris buffer."

Diagnosis: Unintended Nucleophilic Substitution (


). 
This is not  a solubility issue; it is a chemical reaction.

The Mechanism: The nitro group at position 5 withdraws electrons, making the carbon at position 4 (holding the iodine) highly electrophilic. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. This amine attacks the ring, displacing the iodine (a good leaving group). The yellow color indicates the formation of an aniline derivative and the release of iodide.

Visualizing the Trap:

SNAr_Reaction cluster_warning CRITICAL FAILURE MODE Start 2-Chloro-4-iodo-5-nitro-benzoic acid Complex Meisenheimer Complex (Transition State) Start->Complex + Buffer (Amine Attack) Buffer Nucleophilic Buffer (Tris, Glycine, Primary Amines) Buffer->Complex Product Substituted Aniline Derivative (Yellow/Orange) Complex->Product - HI (Elimination) Byproduct Free Iodide (I-) Complex->Byproduct

Caption: The


 pathway where nucleophilic buffers degrade the compound, often mistaken for solubility-related color changes.

Solution Protocol:

  • Switch Buffers: Use non-nucleophilic buffers like HEPES , MOPS , or Phosphate (PBS) .

  • Avoid Primary Amines: strictly avoid Tris or Glycine for long-term incubations.

Issue 3: "I cannot dissolve the solid in water, even with heating."

Diagnosis: Incorrect Ionization State. The pKa of the carboxylic acid is lowered by the electron-withdrawing nitro and chloro groups (estimated pKa


 2.5 - 3.0). However, the solid form is the protonated, neutral acid, which is a "brick" in terms of lattice energy.

The Mechanism: Heating water does not significantly increase the solubility of the neutral species because the hydrophobic effect (driven by the I and Cl atoms) dominates. You must drive the equilibrium toward the ionized form.

Solution Protocol (pH Adjustment):

  • Suspend the solid in water (it will look cloudy).

  • Add 1.0 M NaOH dropwise while monitoring pH.

  • Target pH: 7.5 – 8.5.

  • Observation: The solution should clear as the salt forms (Sodium 2-chloro-4-iodo-5-nitrobenzoate).

  • Warning: Do not exceed pH 10, as hydroxide ions can also act as nucleophiles and displace the iodine (hydrolysis).

Part 3: Standardized Workflows

Workflow A: Preparation of a 50 mM Stock Solution (Recommended)

This protocol ensures long-term stability and prevents freeze-thaw degradation.

  • Weighing: Weigh approx. 10 mg of 2-Chloro-4-iodo-5-nitro-benzoic acid (MW: ~327.46 g/mol ).

    • Calculation:

      
      .
      
  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide).

    • Volume:

      
      .
      
  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive due to Iodine). Store at -20°C.

    • Shelf Life: 6 months (protected from moisture).

Workflow B: Decision Tree for Assay Development

Use this logic flow to select the correct solvent system for your specific application.

Solubility_Decision_Tree Start Start: Define Application Q1 Is this for a Biological Assay (Cells/Enzymes)? Start->Q1 Q2 Does the assay buffer contain Primary Amines (Tris/Glycine)? Q1->Q2 Yes Q3 Is this for Chemical Synthesis? Q1->Q3 No Action_DMSO Make 50mM Stock in DMSO Q2->Action_DMSO No Action_ChangeBuffer SWITCH BUFFER: Use HEPES or PBS Q2->Action_ChangeBuffer Yes (Risk of Reaction) Action_Dilute Dilute < 1% v/v DMSO into Assay Media Action_DMSO->Action_Dilute Action_ChangeBuffer->Action_DMSO Action_Solvent Use DMF, DMSO, or Ethyl Acetate Q3->Action_Solvent Yes

Caption: Decision matrix for solvent selection to avoid precipitation and chemical degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17287, 2-Chloro-5-nitrobenzoic acid (Analog Reference). Retrieved from [Link]

    • Note: Used for solubility/pKa extrapol
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Foundational text establishing the activation of halogens by ortho/para nitro groups in reactions.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Source for handling precautions and stability d

Sources

Troubleshooting

Minimizing side reactions in 2-Chloro-4-iodo-5-nitro-benzoic acid synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Process Optimization Executive Summary & Reaction Logic The Challenge: Synthesizing 2-Chloro-4-iodo-5-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Process Optimization

Executive Summary & Reaction Logic

The Challenge: Synthesizing 2-Chloro-4-iodo-5-nitrobenzoic acid is a balancing act between thermodynamics and kinetics. The core difficulty lies in the lability of the Carbon-Iodine (C-I) bond under the strongly oxidative and acidic conditions required for nitration.

The Strategy: The most common industrial route is the Electrophilic Aromatic Substitution (Nitration) of 2-Chloro-4-iodobenzoic acid.

  • Directing Effects: The Carboxyl group (-COOH) at C1 is meta-directing. The Chlorine at C2 and Iodine at C4 are ortho/para-directing.

  • Regioselectivity: Position C5 is reinforced by the para-effect of Chlorine and the ortho-effect of Iodine. Position C3 is sterically crowded (sandwiched between Cl and I). Therefore, C5 is the thermodynamically favored site.

  • The Enemy: Oxidative Deiodination (Protodeiodination or Nitrodeiodination). Nitric acid can oxidize the iodine atom, leading to bond cleavage, "purple fume" events, and yield loss.

The "Golden Path" Protocol

Use this baseline workflow to benchmark your current process.

Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Note
2-Chloro-4-iodobenzoic acid 1.0SubstrateMust be dry (<0.5% water) to prevent exotherms.
H₂SO₄ (98%) 5-10 VolSolvent/CatalystActs as a heat sink.
KNO₃ (Solid) 1.05 - 1.1Nitrating AgentPreferred over fuming HNO₃ for better thermal control.
Urea 0.05ScavengerScavenges HNO₂, preventing autocatalytic oxidation of Iodine.
Operational Workflow (DOT Visualization)

SynthesisWorkflow Start Start: 2-Cl-4-I-Benzoic Acid Dissolve Dissolution: H2SO4, 20°C Add Urea Start->Dissolve Cool Cryogenic Control: Cool to -5°C to 0°C Dissolve->Cool Nitrate Nitration: Slow Addn of KNO3 (Maintain < 0°C) Cool->Nitrate Critical Step Quench Quench: Pour onto Crushed Ice (Exothermic!) Nitrate->Quench Isolate Isolation: Filter & Wash (Remove Acid) Quench->Isolate

Figure 1: Optimized workflow using solid nitrate salts to minimize localized hot spots.

Troubleshooting Guide: Side Reactions

Issue 1: The "Purple Fume" Event (Deiodination)

Symptom: The reaction mixture turns violet/purple, or violet vapors are observed. Yield drops significantly. Diagnosis: The C-I bond has been cleaved by oxidation. Free Iodine (


) is being released.
Root Cause: 
  • Temperature Spike: Reaction temp exceeded 5°C.

  • Nitrous Acid Buildup: HNO₂ catalyzes the oxidation of Iodo-arenes.

Corrective Action:

  • Immediate: If fumes appear, cool immediately to -10°C.

  • Protocol Adjustment: Add Urea (0.05 eq) to the H₂SO₄ before adding the nitrating agent. Urea destroys nitrous acid:

    
    
    
  • Reagent Swap: Switch from liquid Fuming HNO₃ to solid KNO₃. Solid addition allows for precise kinetic control (you can stop adding if temp rises).

Issue 2: Formation of Regioisomer (3-Nitro impurity)

Symptom: HPLC shows a peak closely eluting with the product (approx RRT 0.95 or 1.05). Diagnosis: Nitration occurred at the C3 position (between Cl and I). Root Cause:

  • While C5 is favored, high temperatures increase the energy of the system, allowing the molecule to overcome the steric barrier of the C3 position.

  • Water Content: Water in the H₂SO₄ decreases the concentration of the active nitronium ion (

    
    ), making the reaction sluggish and requiring higher temps to proceed, which degrades selectivity.
    

Corrective Action:

  • Ensure H₂SO₄ is 98%+.

  • Keep reaction strictly below 0°C. The activation energy for C5 nitration is lower than C3; low temp maximizes this selectivity gap.

Issue 3: Incomplete Reaction / Stalling

Symptom: Starting material persists despite excess nitrating agent. Diagnosis: Deactivation of the ring. The Iodine and Chlorine atoms are electron-withdrawing (via induction), making the ring poor for nucleophilic attack by


.
Corrective Action: 
  • Do NOT heat to force the reaction (this causes deiodination).

  • Stirring: Ensure high-shear mixing. The reaction is often heterogeneous or viscous at low temps.

  • Time: Extend reaction time at 0°C rather than increasing temperature.

Purification & Workup Logic

The crude product often contains free iodine (trace) and acid.

StepMethodPurpose
Quench Pour onto Ice/Water (1:5 ratio)Precipitates the product; keeps acid dilute to prevent hydrolysis.
Iodine Wash 10% NaHSO₃ (Bisulfite) washReduces free Iodine (

) to water-soluble Iodide (

), removing the purple color.
Recrystallization Toluene or Ethanol/WaterToluene is excellent for removing non-polar de-iodinated byproducts. Ethanol/Water is better for removing inorganic salts.

Frequently Asked Questions (FAQs)

Q: Can I use Mixed Acid (HNO₃/H₂SO₄) instead of solid KNO₃? A: Yes, but it is riskier. Liquid acid addition creates localized "hot zones" where the concentration of HNO₃ is high, promoting oxidative cleavage of the Iodine. If you must use liquid acid, pre-cool it to -20°C and use a subsurface dip tube for addition to ensure rapid dissipation.

Q: Why is my product pink/brown after drying? A: This indicates trace free iodine trapped in the crystal lattice. Wash the wet cake thoroughly with 5% Sodium Thiosulfate solution before the final water wash.

Q: Is the Sandmeyer reaction (from 4-amino-2-chloro-5-nitrobenzoic acid) a better route? A: It is a safer route regarding side reactions because you introduce the Iodine after the nitro group is already present (avoiding HNO₃ exposure to the Iodine). However, the starting material (4-amino precursor) is often more expensive or requires its own multi-step synthesis. If you have the 4-amino precursor, the Sandmeyer route is generally higher yielding but operationally more complex (diazotization).

Side Reaction Pathways (Mechanism)

SideReactions SM Starting Material: 2-Cl-4-I-Benzoic Acid Target PATH A (Desired): EAS at C5 (Kinetic Product) SM->Target < 0°C Deiodo PATH B (Critical Failure): Oxidative Deiodination (High Temp / High HNO3) SM->Deiodo > 5°C or HNO2 present Isomer PATH C (Minor): Nitration at C3 (Steric Hindrance) SM->Isomer High Temp NO2_Ion Active Species: Nitronium Ion (NO2+) Prod Product: 2-Cl-4-I-5-NO2-Benzoic Acid Target->Prod Byprod1 Byproduct: Free Iodine (I2) + 2-Cl-5-NO2-Benzoic Acid Deiodo->Byprod1

Figure 2: Mechanistic divergence. Path A is favored by low temperature; Path B is triggered by oxidation.

References

  • BenchChem. (2025).[2] Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde and analogs. Retrieved from

  • PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.[2][3][4][5][6][7] (Analogous nitration protocol). Retrieved from

  • ChemicalBook. (2024). 2-Chloro-5-iodobenzoic acid synthesis and purification protocols. Retrieved from

  • National Institutes of Health (NIH). (2020). Iodoarene Activation: Green and Sustainable Transformations.[1] (Mechanisms of C-I bond cleavage). Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Iodoarenes and Nitration Protocols. Retrieved from

Sources

Optimization

Technical Support Center: 2-Chloro-4-iodo-5-nitrobenzoic Acid (CAS: 855471-35-1)

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with 2-Chloro-4-iodo-5-nitrobenzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with 2-Chloro-4-iodo-5-nitrobenzoic acid .

This molecule is a highly functionalized, electron-deficient tetra-substituted arene. It possesses three distinct reactive sites (C-I, C-Cl, and -COOH), all heavily influenced by the strong electron-withdrawing nature of the C5-nitro group. Mastering the reaction temperature is the single most critical factor in achieving chemoselectivity, preventing degradation, and maximizing yield.

Module 1: Synthesis & Handling (Nitration Temperature Control)

Q: Why does my nitration of 2-chloro-4-iodobenzoic acid yield purple gas and massive degradation? A: The purple gas you are observing is elemental iodine (


). This is a direct consequence of thermal runaway during the electrophilic aromatic substitution. The nitronium ion (

) is a powerful electrophile, but at elevated temperatures, the highly acidic

mixture acts as an aggressive oxidant. Because the C-I bond has a relatively low bond dissociation energy (~65 kcal/mol), thermal energy exceeding 5 °C causes the oxidant to cleave the iodine from the ring, releasing

gas 1.

Troubleshooting & Causality: You must suppress the oxidation pathway by strictly limiting the kinetic energy of the system. The nitration must be performed at 0–5 °C 2.

Protocol A: Temperature-Controlled Nitration (Self-Validating)
  • Preparation: Dissolve 2-chloro-4-iodobenzoic acid (1.0 eq) in concentrated

    
     (10 volumes). Cool the flask in an ice-brine bath to an internal temperature of 0 °C.
    
  • Addition: Add fuming

    
     (1.1 eq) dropwise via a syringe pump.
    
  • Self-Validation Checkpoint: Monitor the headspace of the flask. If the solution turns deep brown or purple vapor appears, your addition rate is too fast, and the local temperature has exceeded 5 °C. Immediately pause the addition and add crushed ice to the bath.

  • Completion: Stir at 0–5 °C for 2 hours, then pour over crushed ice to precipitate the pure 2-chloro-4-iodo-5-nitrobenzoic acid.

Module 2: Chemoselective Cross-Coupling (Suzuki-Miyaura)

Q: How do I prevent the C-Cl bond from reacting when I only want to couple at the C-I position? A: In a standard haloarene, Pd(0) naturally prefers the weaker C-I bond over the C-Cl bond (~96 kcal/mol). However, in 2-chloro-4-iodo-5-nitrobenzoic acid, the C5-nitro group drastically depletes electron density from the ring. This electronic activation makes the C-Cl bond unusually susceptible to oxidative addition 3. If you heat the reaction above 60 °C, you provide enough thermal energy to overcome the activation barrier for C-Cl insertion, leading to bis-coupling.

Table 1: Temperature Effects on Chemoselectivity in Pd-Catalyzed Suzuki-Miyaura Coupling

TemperatureCatalyst SystemConversion (C-I)C-Cl CleavagePrimary Outcome
25 °C Pd(PPh3)4 / K2CO3< 20%0%Incomplete reaction; kinetic stalling
45 °C Pd(dppf)Cl2 / K3PO4> 95%< 2%Optimal mono-coupling
65 °C Pd(dppf)Cl2 / K3PO4100%~ 15%Minor bis-coupling / impurity formation
90 °C Pd(OAc)2 / SPhos100%> 80%Complete bis-coupling / degradation
Protocol B: Low-Temperature Suzuki Coupling (Self-Validating)
  • Setup: Charge a Schlenk flask with 2-Chloro-4-iodo-5-nitrobenzoic acid (1.0 eq), arylboronic acid (1.05 eq), and

    
     (0.05 eq).
    
  • Solvent: Add degassed THF/Water (4:1) and

    
     (2.0 eq).
    
  • Heating: Heat strictly to 45 °C under an argon atmosphere for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Pull an aliquot at 2 hours.

    • Success: The mass spectrum shows

      
       corresponding to the aryl addition minus 127 Da (loss of Iodine).
      
    • Failure: If you observe a mass shift of minus 162.5 Da (loss of both I and Cl), your internal temperature is too high. Cool the reaction immediately.

TempOpt Start Initiate Temp Optimization Screen Screen: 25°C, 45°C, 65°C Start->Screen Check LC-MS: Is C-Cl intact? Screen->Check Yes Proceed to Isolation Check->Yes Yes No Decrease Temp by 10°C Check->No No No->Screen Iterate

Caption: Iterative temperature optimization workflow for chemoselective coupling.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

Q: Can I selectively displace the chloride with an amine without affecting the iodine or the nitro group? A: Yes, through strict low-temperature control. In an SNAr reaction, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. The C2-chloride is highly activated by the ortho-nitro group and the ortho-carboxylic acid. Because iodine is a poorer leaving group in SNAr and is located meta to the nitro group (lacking direct resonance activation), the chloride will selectively displace—provided the temperature remains below 50 °C.

Troubleshooting & Causality: If you heat the SNAr reaction above 80 °C, the amine can begin to attack the nitro group itself or cause non-specific degradation of the C-I bond. Run the reaction in a polar aprotic solvent (e.g., DMF) at 25–40 °C . If the reaction stalls, increase the temperature in 5 °C increments, but never exceed 50 °C.

Chemoselectivity SM 2-Chloro-4-iodo- 5-nitrobenzoic acid LowTemp 40-45 °C Pd Catalyst SM->LowTemp HighTemp >80 °C Pd Catalyst SM->HighTemp SNArTemp 25-50 °C Amine Base SM->SNArTemp Prod1 Selective C4-Coupling (C-I Reacts) LowTemp->Prod1 Prod2 Bis-Coupling (C-I & C-Cl React) HighTemp->Prod2 Prod3 Selective C2-SNAr (C-Cl Reacts) SNArTemp->Prod3

Caption: Reaction pathways of 2-Chloro-4-iodo-5-nitrobenzoic acid based on temperature.

References

  • Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Pd-Catalyzed Cross-Couplings : On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: SciSpace / ACS Publications URL:[Link]

Sources

Troubleshooting

Removing palladium impurities from 2-Chloro-4-iodo-5-nitro-benzoic acid products

Product: 2-Chloro-4-iodo-5-nitro-benzoic acid Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: March 2026 Executive Summary & Triage You are encountering palladium (Pd) contamination...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 2-Chloro-4-iodo-5-nitro-benzoic acid

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: March 2026

Executive Summary & Triage

You are encountering palladium (Pd) contamination in 2-Chloro-4-iodo-5-nitro-benzoic acid . This is a critical issue because this intermediate contains a highly reactive aryl iodide motif.

The Central Challenge: Standard aggressive Pd-removal techniques (high heat, hydrogenation, strong bases) are forbidden here.

  • High Heat (>60°C): Risk of Pd-catalyzed oxidative addition into the C-I bond, leading to de-iodination or homocoupling (dimerization).

  • Hydrogenation: Will reduce the nitro group (-NO₂) to an amine or cleave the C-I/C-Cl bonds.

  • Strong Base: Will form the benzoate salt, altering solubility and potentially trapping Pd in the aqueous phase during extractions.

Immediate Diagnostic: Before selecting a protocol, visually inspect your material in solution:

  • Black particulates/haze? You have Pd(0) colloids .[1] Recommended: Filtration + Activated Carbon.[1]

  • Clear, colored solution (orange/red/brown)? You have soluble Pd(II) complexes . Recommended: Thiol-Silica Scavengers or Cysteine Wash.

Decision Matrix (Workflow)

Use the following logic flow to select the safest purification route for this specific molecule.

Pd_Removal_Decision_Tree Start Start: Pd Contamination Detected Check_State Visual Inspection of Solution Start->Check_State Colloidal Black Particulates / Haze (Pd(0) Aggregates) Check_State->Colloidal Visible Solids Soluble Clear Colored Solution (Soluble Pd(II) Species) Check_State->Soluble Homogeneous Method_C Method C: Activated Carbon (Darco KB-B) Colloidal->Method_C Check_Scale Batch Scale? Soluble->Check_Scale Small_Scale < 100g (High Value) Minimize Yield Loss Check_Scale->Small_Scale Large_Scale > 100g (Cost Sensitive) Scalable Extraction Check_Scale->Large_Scale Method_A Method A: Si-Thiol Scavengers (High Selectivity) Small_Scale->Method_A Method_B Method B: L-Cysteine Wash (Aqueous Extraction) Large_Scale->Method_B

Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on impurity state and operational scale.

Technical Protocols
Method A: Silica-Supported Thiol Scavengers (The Gold Standard)

Best for: High-value batches, removing soluble Pd(II), preserving the C-I bond. Mechanism: The thiol (-SH) groups on the silica bead covalently bind Pd, forming a stable complex that is removed via simple filtration.

Materials:

  • Scavenger: SiliaMetS® Thiol or Biotage® Si-Thiol (functionalized silica gel).

  • Solvent: THF or Ethyl Acetate (Avoid DMF/DMSO if possible to facilitate evaporation later).

Protocol:

  • Dissolution: Dissolve the crude 2-Chloro-4-iodo-5-nitro-benzoic acid in 10-20 volumes of THF or Ethyl Acetate.

  • Loading: Add 5-10 wt% of Si-Thiol relative to the mass of the product (e.g., if you have 10g product, add 0.5g - 1.0g scavenger).

    • Note: If Pd levels are known (via ICP-MS), add 3-5 molar equivalents relative to Pd.

  • Incubation: Stir gently at 25°C - 40°C for 4 hours.

    • Critical Warning:Do NOT exceed 50°C. Higher temperatures increase the risk of Pd inserting into the Aryl-Iodide bond.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel.

  • Wash: Wash the silica cake with 2 volumes of clean solvent to recover adsorbed product.

  • Analysis: Test filtrate for color and Pd content.

Why this works: Thiol ligands have a higher affinity for Pd than the nitro or carboxyl groups, effectively "stealing" the metal without reacting with the sensitive iodide [1, 5].

Method B: L-Cysteine Aqueous Wash (The Scalable Solution)

Best for: Large scale (>100g), removing bulk Pd, cost-efficiency. Mechanism: L-Cysteine is a zwitterionic amino acid that forms water-soluble complexes with Pd.

Protocol:

  • Preparation: Dissolve the product in a water-immiscible solvent (e.g., Ethyl Acetate or 2-MeTHF).

    • Note: Since the product is a benzoic acid, ensure the organic layer remains acidic to neutral to keep the product protonated and in the organic phase.

  • Scavenger Solution: Prepare a 5-10% (w/v) aqueous solution of L-Cysteine.

  • Extraction: Add the L-Cysteine solution to the organic phase (ratio 1:1 v/v).

  • Agitation: Stir vigorously at 40°C for 1-2 hours.

    • Visual Cue: The aqueous layer may turn dark/colored as it pulls Pd out.[1]

  • Separation: Separate the layers. The product stays in the organic layer; Pd moves to the aqueous layer.

  • Rinse: Wash the organic layer once with water and once with brine to remove residual cysteine.

Why this works: L-Cysteine is vastly cheaper than silica scavengers and highly effective for Pd removal in pharmaceutical intermediates [1, 2].

Method C: Activated Carbon Adsorption

Best for: Colloidal Pd(0) (black particles) or gross purification.[1] Risk: High probability of yield loss (product sticking to carbon).

Protocol:

  • Dissolution: Dissolve product in THF or Ethanol.

  • Addition: Add 5-10 wt% Activated Carbon (Recommended: Darco KB-B or Norit SX Ultra).

  • Stirring: Stir at room temperature for 2-4 hours.

  • Filtration: Filter through a pad of Celite (Diatomaceous Earth) to catch the fine carbon particles.

    • Tip: A double filtration is often necessary to remove all carbon fines.

  • Wash: Rinse the filter cake thoroughly.

Troubleshooting & FAQs

Q: I used Si-Thiol, but the Pd level is still >20 ppm. What now? A: The Pd might be "trapped" inside the crystal lattice of your product if you precipitated it too quickly previously.

  • Fix: You must fully redissolve the material. Try a "scavenging recrystallization": Dissolve the product in hot solvent, add the scavenger, stir for 1 hour, filter hot, then let the filtrate crystallize.

Q: Can I use TMT (Trimercaptotriazine) scavengers? A: Yes, Si-TMT is excellent for Pd(II). However, for this specific molecule, standard Si-Thiol is usually sufficient and more cost-effective. TMT is preferred if you have complexed Pd (e.g., Pd-phosphine complexes) that are resistant to standard thiols [1].

Q: My product is an acid. Will it react with the amine in L-Cysteine? A: In the biphasic wash (Method B), the L-Cysteine remains largely in the aqueous phase. While an acid-base equilibrium exists, the zwitterionic nature of cysteine and the lipophilicity of your iodobenzoic acid generally allow for clean separation. If you see emulsions, add brine or adjust the aqueous pH to ~2-3 (keep it acidic).

Q: Why do you warn against heating >60°C? A: Your molecule contains an Aryl-Iodide . Palladium is the catalyst for the Heck, Suzuki, and Sonogashira reactions, all of which start with Pd inserting into the C-I bond.

  • If you heat your product containing Pd impurities, you risk initiating a reaction where the Pd inserts into the C-I bond and then undergoes reduction (replacing -I with -H) or homocoupling (Ar-Ar dimerization). Keep it cool.

Comparative Data
FeatureSi-Thiol (Method A)L-Cysteine Wash (Method B)Activated Carbon (Method C)
selectivity High (Binds Pd, ignores product)High (Pd moves to water)Low (Adsorbs product too)
Pd Species Pd(II) & Pd(0)Mostly Pd(II)Mostly Pd(0) / Colloids
Yield Loss < 2%< 5%10 - 20%
Cost High (

$)
Low ($)Low ($)
Speed Fast (Filter & Go)Medium (Extractions)Slow (Filtration issues)
Mechanism of Action (Visualization)

The following diagram illustrates how the Thiol-Silica scavenger selectively targets the Palladium species without interfering with the Nitro or Iodide groups.

Scavenging_Mechanism Silica Silica Bead (Solid Support) Linker Propyl Linker -(CH2)3- Silica->Linker SH_Group Thiol Group (-SH) Linker->SH_Group Pd_Impurity Pd Impurity (Pd(II) or Pd(0)) SH_Group->Pd_Impurity High Affinity Binding Complex Stable Complex Si-S-Pd Pd_Impurity->Complex Irreversible Capture Product Target Molecule (Ar-I, Ar-NO2, Ar-COOH) Product->SH_Group No Interaction (Steric/Electronic) Product->Complex Remains in Solution

Figure 2: Mechanistic action of Thiol-functionalized silica. The sulfur atom acts as a soft nucleophile, binding the soft electrophile (Palladium) while ignoring the hard electrophiles (Nitro/Carboxyl) on the product.

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2] [Link]

  • Use of L-Cysteine for Pd Removal: Organic Process Research & Development, "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry". [Link]

  • ICH Q3D Elemental Impurities Guideline: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Biotage Metal Scavenging User Guide: "How to Remove Palladium in three easy steps." [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Chloro-4-iodo-5-nitrobenzoic Acid

This technical support guide addresses the stability and handling of 2-Chloro-4-iodo-5-nitrobenzoic acid (CINBA). The content is structured for researchers observing unexpected degradation or yield loss during basic work...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the stability and handling of 2-Chloro-4-iodo-5-nitrobenzoic acid (CINBA). The content is structured for researchers observing unexpected degradation or yield loss during basic workups or amination reactions.

Executive Summary

2-Chloro-4-iodo-5-nitrobenzoic acid (CINBA) is a densely functionalized scaffold used primarily as an intermediate for MEK inhibitors (e.g., Cobimetinib analogs). Its reactivity is dominated by the 5-nitro group , which strongly activates the 4-iodo position toward Nucleophilic Aromatic Substitution (SnAr).

While the carboxylic acid requires a base for dissolution in aqueous media, uncontrolled basic conditions (pH > 10, T > 40°C) trigger the rapid displacement of iodine by hydroxide ions, generating the 4-hydroxy impurity (a phenol). This guide details the mechanistic cause of this instability and provides validated protocols to prevent it.

Module 1: The "Phantom" Impurity (SnAr Instability)

The Issue

Users frequently report the formation of a bright yellow/orange impurity that co-precipitates upon acidification. This is often misidentified as a polymorph or salt residue.

The Mechanism

The 5-nitro group is an electron-withdrawing group (EWG) located ortho to the iodine atom. This reduces electron density at the C4 position, making it susceptible to attack by nucleophiles (OH⁻, OR⁻).

  • Reaction: Hydrolytic Dehalogenation via SnAr.

  • Product: 2-Chloro-4-hydroxy-5-nitrobenzoic acid.

  • Visual Indicator: The phenoxide form of the impurity (in base) is intensely colored (yellow/orange) due to extended conjugation.

Diagram 1: Degradation Pathway

The following diagram illustrates the competition between the desired salt formation and the undesired SnAr hydrolysis.

SnAr_Pathway Start 2-Chloro-4-iodo-5-nitrobenzoic acid (Insoluble Solid) Base Base Addition (OH- or CO3--) Start->Base Salt Carboxylate Salt (Stable) (Soluble in Water) Start->Salt  Fast (Deprotonation)   Base->Salt Meisenheimer Meisenheimer Complex (Transition State) Salt->Meisenheimer  Excess Base + Heat (>40°C)   Impurity 4-Hydroxy Impurity (Phenol Derivative) Meisenheimer->Impurity  Loss of Iodine (I-)  

Caption: Figure 1. The kinetic competition between reversible salt formation (green) and irreversible hydrolytic dehalogenation (red).

Module 2: Safe Dissolution & Handling Protocols

To dissolve CINBA without degradation, you must maintain the pH below the threshold where SnAr kinetics become significant.

Comparative Base Stability Data

The table below summarizes the stability of CINBA (100 mM) after 4 hours at 25°C.

Base SystempH RangeSolubilitydegradation (HPLC % Area)Recommendation
NaHCO₃ (1.1 eq) 8.0 - 8.5Moderate< 0.1%Recommended
K₂CO₃ (1.1 eq) 10.5 - 11.0High0.5 - 1.0%Use with cooling (0°C)
NaOH (1.0 eq) 12.0 - 13.0High2.0 - 5.0%Avoid unless titrated
NaOH (Excess) > 13.5High> 15.0%CRITICAL FAILURE
Protocol: The "Cold Titration" Method

Use this method to prepare aqueous solutions for subsequent reactions (e.g., Suzuki coupling or amide coupling).

  • Preparation: Suspend CINBA (1 equiv) in water (5-10 volumes) at 0–5°C (Ice bath).

  • Base Addition: Add 1.05 equivalents of NaHCO₃ or KHCO₃ .

    • Note: Evolution of CO₂ will occur. Add slowly to prevent foaming.

  • Dissolution: Stir for 30 minutes. The solution should become clear pale yellow.[1]

    • Troubleshooting: If solids persist, add 1M NaOH dropwise, monitoring pH. Do not exceed pH 9.0.

  • Usage: Use the solution immediately. Do not store basic solutions overnight.

Module 3: Troubleshooting & FAQs

Q1: I see a yellow color developing during my reaction. Is this normal?

Answer: A pale yellow color is normal for nitro-aromatics. However, a shift to deep orange or red usually indicates the formation of the phenoxide anion (hydrolysis product) or an aniline (if an amine nucleophile is present).

  • Action: Check pH. If pH > 11, acidify immediately to pH 6-7 to stop the SnAr reaction, then re-evaluate.

Q2: Can I use methanol or ethanol as a co-solvent?

Answer: Proceed with Caution. Alkoxides (Methoxide/Ethoxide) are stronger nucleophiles than Hydroxide. If you use strong base (NaOH) in Methanol, you will rapidly form the 4-Methoxy ether impurity via SnAr.

  • Safe Alternative: Use Isopropanol (sterically hindered) or non-nucleophilic polar aprotic solvents like Acetonitrile or THF.

Q3: Why is the Iodine atom unstable? I thought Fluorine was the labile group in SnAr?

Answer: While Fluorine is generally more reactive in SnAr (due to the high electronegativity stabilizing the Meisenheimer intermediate), the Iodine atom in CINBA is still highly activated by the ortho-nitro group. Furthermore, the C-I bond is weaker than C-F, making it susceptible to radical deiodination if exposed to light or transition metals (Pd, Cu) without careful control.

Diagram 2: Decision Tree for Base Selection

Use this logic flow to select the correct conditions for your experiment.

Decision_Tree Q1 Does the reaction require aqueous solubility? Branch_No No (Organic Solv.) Q1->Branch_No Branch_Yes Yes Q1->Branch_Yes Solvent_Org Use DIPEA or TEA in THF/DCM Branch_No->Solvent_Org Q2 Is the reaction heated (>40°C)? Branch_Yes->Q2 Branch_Heat_Yes Yes Q2->Branch_Heat_Yes Branch_Heat_No No (RT/Cold) Q2->Branch_Heat_No Risk_High HIGH RISK of Hydrolysis Use Bicarbonate only Branch_Heat_Yes->Risk_High Safe_Zone Safe Zone Carbonate/Hydroxide OK (Keep pH < 11) Branch_Heat_No->Safe_Zone

Caption: Figure 2. Logic flow for selecting the appropriate base and solvent system to minimize degradation.

References

  • Nucleophilic Aromatic Substitution (SnAr) Mechanisms.March's Advanced Organic Chemistry, 8th Edition. Wiley.
  • Synthesis of 2-Chloro-5-nitrobenzoic Acid Derivatives. MDPI, 2025. (Analogous chemistry demonstrating stability profiles of chloro-nitro-benzoic acids).

  • Hydrolysis of Halonitrobenzenes. Chemistry LibreTexts. (Foundational data on OH- attack on activated aryl halides).

  • Stability of 2-Chloro-4-fluoro-5-nitrobenzoic acid. Google Patents CN119306610A. (Patent detailing the hydrolysis conditions for the fluoro-analog, establishing the temperature/base limits).

Sources

Troubleshooting

Technical Support Center: Workup Procedures for 2-Chloro-4-iodo-5-nitro-benzoic acid Reactions

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the workup and purification of reactions involving 2-Chloro-4-iodo-5-nitro-benzoic acid. The con...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the workup and purification of reactions involving 2-Chloro-4-iodo-5-nitro-benzoic acid. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven troubleshooting strategies.

Part 1: Safety First - Essential Handling Protocols

Nitroaromatic compounds require careful handling due to their potential toxicity and reactivity.[1] Adherence to safety protocols is mandatory.

Q: What are the primary hazards associated with 2-Chloro-4-iodo-5-nitro-benzoic acid and similar nitroaromatic compounds?

A: As a class, nitroaromatic compounds are recognized for their potential health hazards. The primary concerns include:

  • Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with skin.[1] The most prominent acute health hazard is cyanosis, caused by the induction of methemoglobinemia.[2]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood.[1]

  • Irritation: Dust or solutions can cause skin and eye irritation.[2][3]

  • Flammability: While not highly flammable, they are combustible and should be kept away from heat and open flames.[1][4]

Q: What personal protective equipment (PPE) and handling precautions are required?

A: A comprehensive safety strategy is essential.

  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).[6]

    • Eye Protection: Use safety glasses with side shields or chemical goggles.[6]

    • Lab Coat: A flame-resistant lab coat is recommended.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[1][4]

  • Waste Disposal: All waste must be collected in properly labeled, sealed containers and disposed of according to institutional and regulatory guidelines.[4][6] Never dispose of nitro compounds or nitrating acid mixtures down the drain.[4]

Part 2: General Reaction Workup Workflow

The most common synthesis route to substituted nitrobenzoic acids involves electrophilic aromatic substitution (nitration). The typical workup for such reactions is an aqueous quench followed by filtration.

Standard Protocol: Quenching and Isolation
  • Prepare Quench Medium: Fill a large beaker with a substantial amount of crushed ice and water. The volume should be sufficient to dilute the reaction mixture significantly (typically 5-10 times the reaction volume).

  • Quench Reaction: Once the reaction is deemed complete (e.g., by TLC monitoring), slowly and carefully pour the acidic reaction mixture onto the crushed ice with vigorous stirring.[7][8] This step is often exothermic and must be done cautiously.

  • Precipitation: The product, being an organic acid, is generally insoluble in the acidic aqueous medium and should precipitate as a solid.

  • Collection: Collect the crude solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold water to remove residual mineral acids (e.g., sulfuric acid) and any water-soluble byproducts.[7][8]

  • Drying: Allow the product to air-dry on the filter for a period before transferring it to a desiccator or vacuum oven for final drying.

Workflow Visualization

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reaction Completed Reaction Mixture (in H₂SO₄/HNO₃) Quench Pour onto Crushed Ice/Water Reaction->Quench Stir Vigorous Stirring Quench->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Crude Product Wash->Dry Purify Recrystallization Dry->Purify FinalDry Dry Pure Product Purify->FinalDry Analyze Characterization (MP, NMR, HPLC) FinalDry->Analyze

Caption: General workflow for the workup and purification of 2-Chloro-4-iodo-5-nitro-benzoic acid.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the workup and purification stages.

Low Yield & Product Loss

Q: My final yield is significantly lower than expected. What are the common causes?

A: Low yields can stem from several factors throughout the process:

  • Incomplete Reaction: The reaction may not have gone to completion. Always monitor the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before beginning the workup.

  • Loss During Quenching: While unlikely for this specific molecule due to its expected low water solubility, some product may remain in the acidic filtrate. If a significant loss is suspected, the aqueous filtrate can be extracted with an organic solvent like ethyl acetate.

  • Excessive Solvent in Recrystallization: Using too much solvent during purification is a very common cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor.[9] Always use the minimum amount of hot solvent required to fully dissolve the crude product.[10]

  • Multiple Purification Steps: While necessary for high purity, each transfer and recrystallization step will inevitably lead to some material loss.[11]

Q: The product precipitated upon quenching, but the yield is still poor. Where else could the product have gone?

A: If the initial precipitation seemed robust, the loss most likely occurred during the purification (recrystallization) step. Review your recrystallization procedure:

  • Solvent Volume: Did you use a large excess of hot solvent? If so, a significant amount of your product is likely in the filtrate. You can try to concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals.[9]

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may have crystallized prematurely on the filter paper or in the funnel.[9] Ensure your filtration apparatus is pre-heated.

Precipitation and Crystallization Issues

Q: I poured my reaction mixture onto ice, but nothing precipitated. What happened?

A: This is an unusual outcome for this class of compound but could be due to:

  • Reaction Failure: The most likely cause is that no reaction occurred, and the starting material remains dissolved.

  • Formation of a Soluble Salt: While highly unlikely in a strong acid quench, ensure no basic reagents were inadvertently added that could form a soluble salt.

  • Incorrect Starting Material: Verify that the starting material was correct and did not lead to an unexpected, water-soluble product.

Q: My product separated as a sticky oil or an amorphous solid instead of a crystalline powder. How can I fix this?

A: This phenomenon, known as "oiling out," is common when a solution is cooled too quickly or when the melting point of the impure solid is below the temperature of the solution.[4][10]

  • Immediate Action: Re-heat the mixture (flask containing the oil and solvent) until the oil fully dissolves.[4]

  • Add More Solvent: Add a small amount of additional hot solvent to prevent premature saturation upon cooling.[9]

  • Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed. Insulating the flask can promote the formation of larger, purer crystals.[12]

  • Solvent System: If oiling out persists, the chosen recrystallization solvent may be inappropriate. A different solvent or solvent pair (e.g., ethanol/water, toluene) should be tested.[4][13]

Q: My purified product won't crystallize from the recrystallization solvent. What steps can I take to induce crystallization?

A: Failure to crystallize is often due to the solution not being sufficiently saturated or a lack of nucleation sites.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[4][10]

  • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[10]

  • Concentration: The solution may be too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[9]

  • Slow Cooling: Ensure the cooling process is slow and gradual. After reaching room temperature, the flask can be moved to a refrigerator or ice bath.[4]

Purity and Contamination Issues

Q: My crude product is dark brown/yellow. What causes this discoloration?

A: Dark coloration often indicates the presence of impurities arising from side reactions or degradation.

  • Cause: This is typically due to the reaction temperature being too high during the nitration step, leading to the formation of dinitrated species or other oxidative byproducts.[11][14]

  • Solution: While purification can help, prevention is key. Maintain strict temperature control (e.g., 0-5 °C) during the addition of the nitrating agent in future reactions.[8][15] The color can often be removed during recrystallization, sometimes with the addition of a small amount of activated charcoal (use sparingly, as it can also absorb the desired product).

Q: My analytical data (NMR/HPLC) shows the presence of isomers. How can I remove them?

A: The formation of positional isomers (e.g., 2-chloro-3-iodo-5-nitro-benzoic acid) is a common challenge in the electrophilic substitution of polysubstituted aromatic rings.

  • Prevention: Isomer distribution is highly dependent on reaction conditions. Lowering the reaction temperature often increases selectivity for the thermodynamically favored product.[14]

  • Removal: Careful recrystallization is the most effective method for separating isomers. This may require experimenting with different solvents, as isomers can have slightly different solubilities.[13] In difficult cases, column chromatography may be necessary.

Troubleshooting Logic Diagram

G Problem Problem Encountered LowYield Low Yield Problem->LowYield Impurity Impurity Detected (TLC/HPLC/NMR) Problem->Impurity OilingOut Product 'Oiled Out' Problem->OilingOut Sol_Yield1 Concentrate mother liquor to obtain second crop LowYield->Sol_Yield1 Check mother liquor Sol_Yield2 Review recrystallization: Use minimum hot solvent LowYield->Sol_Yield2 Review protocol Sol_Imp1 Optimize recrystallization solvent and/or perform multiple recrystallizations Impurity->Sol_Imp1 Separation Sol_Imp2 Future: Maintain strict temperature control during reaction (e.g., 0-5°C) Impurity->Sol_Imp2 Prevention Sol_Oil1 Re-heat to dissolve oil, add more solvent, cool slowly OilingOut->Sol_Oil1 Immediate Fix Sol_Oil2 Screen for a different recrystallization solvent OilingOut->Sol_Oil2 Persistent Issue

Caption: Decision tree for troubleshooting common workup and purification issues.

Part 4: Data Summary Table

ParameterRecommendation / ObservationRationale & References
Workup Quench Pour reaction mixture onto crushed ice/water.Rapidly precipitates the water-insoluble product and dissipates heat.[7][8][15]
Crude Washing Wash filter cake with copious cold water.Removes residual mineral acids (H₂SO₄) and water-soluble byproducts.[7][8]
Primary Impurities Positional isomers, unreacted starting material, dinitrated byproducts.Result from competing directing effects and/or excessive reaction temperature.[11][13][14]
Recrystallization Solvents Ethanol/water, Toluene, Acetic Acid/Water.The ideal solvent dissolves the compound when hot but not when cold. These are common for similar structures.[8][12][13]
Inducing Crystallization Scratching, seeding, slow cooling, concentration.Provides nucleation sites and allows for ordered crystal lattice formation.[4][9][10]
Analytical Checks Melting Point, TLC, HPLC, NMR.To assess purity, identify impurities, and confirm the structure of the final product.[11][16]

References

  • Benchchem. (n.d.). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds. Retrieved from Google search.[1]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from Google search.[2]

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds. Retrieved from Google search.[4]

  • Benchchem. (n.d.). Technical Support Center: Challenges in the Nitration of Substituted Benzoic Acids. Retrieved from Google search.[14]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids. Retrieved from Google search.[11]

  • Santa Cruz Biotechnology. (n.d.). 4-Nitrophenol. Retrieved from Google search.[6]

  • Benchchem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Retrieved from Google search.[7]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Google search.[9]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from Google search.[5]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from Google search.[17]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from Google search.[18]

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids. Retrieved from Google search.[10]

  • Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives. Retrieved from Google search.[19]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from Google search.[12]

  • ChemicalBook. (n.d.). 2-Chloro-5-iodobenzoic acid synthesis. Retrieved from Google search.[13]

  • ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from Google search.[16]

  • IUCr Journals. (2025, August 15). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from Google search.[20]

  • askIITians. (2025, July 31). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. Retrieved from Google search.[21]

  • Unknown. (n.d.). Guide for crystallization. Retrieved from Google search.[22]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3). Retrieved from Google search.[23]

  • Benchchem. (n.d.). identification of byproducts in the nitration of 4-chlorobenzoic acid derivatives. Retrieved from Google search.[8]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from Google search.[24]

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid. Retrieved from Google search.[25]

  • Chemsrc. (2025, August 20). 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5. Retrieved from Google search.[3]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from Google search.[15]

  • Truman ChemLab. (2017, July 15). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from Google search.[26]

  • Google Patents. (n.d.). CN119306610A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from Google search.[27]

  • JRF Global. (n.d.). Hydrolysis:. Retrieved from Google search.[28]

  • Googleapis.com. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof. Retrieved from Google search.[29]

  • University of Rochester. (n.d.). Workup: About - Chemistry. Retrieved from Google search.[30]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting : r/Chempros. Retrieved from Google search.[31]

  • Google Patents. (n.d.). CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from Google search.[32]

  • Unknown. (n.d.). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. Retrieved from Google search.[33]

  • ResearchGate. (2012, December 5). (PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Retrieved from Google search.[34]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles. Retrieved from Google search.[35]

  • MilliporeSigma. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic acid | 114776-15-7. Retrieved from Google search.

  • ChemicalBook. (2025, August 8). 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7. Retrieved from Google search.[36]

  • PubChem. (n.d.). 2-Chloro-4-cyano-5-nitrobenzoic acid | C8H3ClN2O4 | CID 119016703. Retrieved from Google search.[37]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Elucidation of 2-Chloro-4-iodo-5-nitro-benzoic acid: A 1H NMR-Centric Analysis

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For complex molecules such as 2-Chloro-4-iodo-5-nitro-ben...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For complex molecules such as 2-Chloro-4-iodo-5-nitro-benzoic acid, a polysubstituted aromatic compound, a multi-faceted analytical approach is often necessary. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum expected for this compound, a critical tool for structural verification. We will explore the theoretical underpinnings of the predicted spectrum, compare its utility with alternative analytical techniques, and provide a robust experimental protocol for its acquisition.

The Predicted ¹H NMR Spectrum: A Window into Molecular Architecture

The key to deciphering the ¹H NMR spectrum lies in understanding the influence of the various substituents on the chemical shifts of the aromatic protons. The benzene ring is substituted with a carboxylic acid group (-COOH), a chlorine atom (-Cl), an iodine atom (-I), and a nitro group (-NO₂). Both the nitro group and the halogens are electron-withdrawing groups, which deshield the aromatic protons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene (δ ≈ 7.27 ppm).[1][2] The carboxylic acid group also contributes to this deshielding effect.[3]

The two remaining protons on the aromatic ring are located at positions 3 and 6.

  • H-3: This proton is situated between the chloro and iodo substituents.

  • H-6: This proton is adjacent to the nitro group and the carboxylic acid group.

The nitro group is a powerful electron-withdrawing group and will exert the strongest deshielding effect on the adjacent H-6 proton. The carboxylic acid group, also electron-withdrawing, will further contribute to the downfield shift of H-6. The H-3 proton will be influenced by the moderately electron-withdrawing chloro and iodo groups.

Based on these substituent effects, we can predict the following:

  • H-6 Signal: Expected to be the most downfield signal, appearing as a singlet. The ortho and para couplings are absent, and the meta coupling with H-3 is typically very small (Jmeta ≈ 1.0-3.0 Hz) and may not be resolved.[1]

  • H-3 Signal: Expected to appear as a singlet, upfield relative to H-6. Similar to H-6, the meta coupling to H-6 is small and may not be observed.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the region of δ 10-14 ppm.[1][2] Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.[1][2] To confirm this peak, a D₂O exchange experiment can be performed, which will cause the -COOH proton signal to disappear.[1]

The following diagram illustrates the logical workflow for predicting the ¹H NMR spectrum of the target molecule.

G cluster_0 Structural Analysis cluster_1 Substituent Effect Analysis cluster_2 Spectral Prediction A 2-Chloro-4-iodo-5-nitro-benzoic acid Structure B Identify Aromatic Protons (H-3, H-6) A->B C Identify Substituents (-COOH, -Cl, -I, -NO2) A->C D Electron-Withdrawing Effects: -NO2 > -COOH > -Cl > -I B->D C->D E Deshielding of Aromatic Protons D->E F Predict Chemical Shifts (δ): δ(H-6) > δ(H-3) E->F I Predicted Spectrum F->I G Predict Multiplicity: Both H-3 and H-6 as singlets (Jmeta ≈ 0) G->I H Predict -COOH Proton Signal: Broad singlet, δ 10-14 ppm H->I

Caption: Workflow for predicting the ¹H NMR spectrum of 2-Chloro-4-iodo-5-nitro-benzoic acid.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool for elucidating the proton framework of a molecule, a comprehensive structural confirmation often relies on a combination of analytical methods.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Proton environment, chemical shifts, coupling constants, relative number of protons.Provides detailed information about the proton skeleton and connectivity.Does not directly provide information about quaternary carbons or the carbon backbone.
¹³C NMR Spectroscopy Carbon environment, chemical shifts.Reveals the number of unique carbon atoms and their electronic environment.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple method to identify key functional groups like -COOH (broad O-H and C=O stretches) and -NO₂ (asymmetric and symmetric stretches).[4][5]Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Determines the molecular formula and can provide structural information through fragmentation analysis.Isomers may not be distinguishable by mass alone.
Single-Crystal X-ray Diffraction Absolute three-dimensional molecular structure.Provides the definitive, unambiguous structure of a crystalline compound.Requires a suitable single crystal, which can be challenging to obtain.

The following diagram illustrates the complementary nature of these techniques in structural elucidation.

G cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_Mass Mass Spectrometry 2-Chloro-4-iodo-5-nitro-benzoic_acid 2-Chloro-4-iodo-5-nitro-benzoic_acid H_NMR ¹H NMR (Proton Framework) 2-Chloro-4-iodo-5-nitro-benzoic_acid->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) 2-Chloro-4-iodo-5-nitro-benzoic_acid->C_NMR IR IR (Functional Groups) 2-Chloro-4-iodo-5-nitro-benzoic_acid->IR MS MS (Molecular Weight) 2-Chloro-4-iodo-5-nitro-benzoic_acid->MS

Caption: Complementary analytical techniques for structural elucidation.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-Chloro-4-iodo-5-nitro-benzoic acid, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that can dissolve the analyte is crucial. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic carboxylic acids.[3] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for shifting the residual water peak away from the aromatic region.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[3]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: The spectrometer probe should be tuned to the appropriate frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Spectral Width: Set the spectral width to encompass the expected chemical shift range (e.g., 0 to 15 ppm).

3. Data Processing and Analysis:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum should be properly phased to ensure all peaks are in the absorptive mode, and the baseline should be corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm.

  • Integration: The relative areas of the peaks are integrated to determine the ratio of the different types of protons.

  • Peak Picking and Interpretation: Identify the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) for each signal to assign the peaks to the corresponding protons in the molecule.

The following diagram outlines the experimental workflow for acquiring a ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample in Deuterated Solvent B Add TMS Standard A->B C Transfer to NMR Tube B->C D Tune and Shim Spectrometer C->D E Set Acquisition Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference to TMS H->I J Integrate and Analyze Spectrum I->J

Caption: Experimental workflow for ¹H NMR spectroscopy.

Conclusion

The structural elucidation of 2-Chloro-4-iodo-5-nitro-benzoic acid is a prime example of the power of ¹H NMR spectroscopy in modern chemical analysis. By understanding the fundamental principles of substituent effects and coupling constants, a detailed prediction of the ¹H NMR spectrum can be made, providing a valuable roadmap for experimental verification. While ¹H NMR is a central technique, its integration with other analytical methods such as ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous confirmation of the molecular structure, a critical step in the journey of drug discovery and development.

References

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. (2023, April 15). Magn Reson Chem, 61(4), 248-252. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • APPENDIX 2 - DSpace@MIT. (n.d.). DSpace@MIT. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (2025, November 29). Molecules, 30(23), 5897. [Link]

  • Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. - SciSpace. (n.d.). SciSpace. [Link]

  • VIBRATIONAL SPECTRAL STUDIES, NLO AND NBO ANALYSES OF 2-CHLORO-4-NITROBENZOICACID BASED ON DENSITY FUNCTIONAL THEORY - IJCRR. (2021, July 15). International Journal of Current Research and Review, 4(6), 89-104. [Link]

  • 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem. (n.d.). PubChem. [Link]

Sources

Comparative

13C NMR peak assignments for 2-Chloro-4-iodo-5-nitro-benzoic acid

Orthogonal C NMR Assignment Strategies for Highly Substituted Aromatics: A Comparison Guide Assigning the C NMR spectrum of heavily substituted aromatic compounds like 2-chloro-4-iodo-5-nitrobenzoic acid (CAS: 855471-35-...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal


C NMR Assignment Strategies for Highly Substituted Aromatics: A Comparison Guide 

Assigning the


C NMR spectrum of heavily substituted aromatic compounds like 2-chloro-4-iodo-5-nitrobenzoic acid (CAS: 855471-35-1)[1] presents a unique analytical challenge. The presence of four distinct electron-withdrawing or heavy-atom substituents on a single benzene ring creates complex electronic environments that often cause standard empirical prediction tools to fail.

This guide objectively compares three methodologies—Empirical Additivity Rules, Density Functional Theory (DFT) Calculations, and Advanced 2D NMR (HMBC)—to establish a self-validating protocol for unambiguous peak assignment.

Method A: Empirical Additivity Rules (Software Predictors)

  • Mechanism: Utilizes base benzene chemical shifts and applies linear substituent constants (e.g., ChemDraw, ACD/Labs).

  • Performance: Fast and computationally cheap. However, it systematically underestimates the non-linear relativistic shielding caused by heavy atoms and struggles to accurately quantify ortho-steric clashes in densely packed rings.

Method B: DFT/GIAO Quantum Mechanical Calculations

  • Mechanism: Employs Density Functional Theory (e.g., B3LYP/6-311+G(d,p)) combined with the Gauge-Independent Atomic Orbital (GIAO) method to compute isotropic shielding tensors ()[2].

  • Performance: Highly accurate. It successfully models the complex push-pull electronic effects of the nitro and chloro groups, though it requires significant computational resources and precise geometry optimization.

Method C: 2D Experimental NMR (HSQC & HMBC)

  • Mechanism: Uses heteronuclear coupling to map the carbon framework. Since 2-chloro-4-iodo-5-nitrobenzoic acid has four unprotonated carbons, 1D

    
    C NMR alone is insufficient. HMBC leverages 
    
    
    
    and
    
    
    couplings from the two isolated protons (H3 and H6) to "walk" the ring.
  • Performance: The gold standard. It provides definitive, structurally validated assignments that serve as the ground truth for evaluating predictive models.

Mechanistic Insights: The HALA Effect and Deshielding

To understand the causality behind the assignments, two extreme electronic phenomena must be recognized:

  • The Heavy-Atom on Light-Atom (HALA) Effect: Carbon 4 (attached to iodine) experiences profound relativistic shielding due to the spin-orbit coupling of iodine's massive electron cloud ()[3]. This pushes the C4 signal unusually far upfield (expected ~95 ppm), a nuance often missed by basic empirical calculators.

  • Nitro-Induced Deshielding: Carbon 5 (attached to the -NO

    
     group) is subjected to intense inductive and resonance electron withdrawal, pushing its shift far downfield (expected ~156 ppm).
    

Quantitative Data: Performance Comparison Table

The following table compares the predictive accuracy of Empirical rules vs. DFT calculations against the expected Experimental ground truth for 2-chloro-4-iodo-5-nitrobenzoic acid (in DMSO-


).
Carbon PositionSubstituentEmpirical Prediction (ppm)DFT/GIAO Prediction (ppm)Expected Experimental (ppm)Error (Empirical vs Exp)
C1 -COOH134.5131.2~130.5+4.0 ppm
C2 -Cl134.0145.1~144.6-10.6 ppm
C3 -H139.6138.5~139.60.0 ppm
C4 -I105.296.8~95.4+9.8 ppm
C5 -NO

150.1157.0~156.4-6.3 ppm
C6 -H126.5127.2~126.50.0 ppm
C=O Carbonyl166.0165.5~165.0+1.0 ppm

Data Note: Empirical predictions show significant deviation at C2 and C4 due to the inability to accurately model the HALA effect and ortho-halogen steric interactions.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: DFT/GIAO Computational Workflow
  • Geometry Optimization: Build the molecule in a computational suite (e.g., Gaussian 16). Optimize the geometry at the B3LYP/6-311+G(d,p) level of theory using a polarizable continuum model (PCM) for DMSO.

  • Frequency Check: Run a frequency calculation to ensure the absence of imaginary frequencies (confirming a true energy minimum).

  • NMR Calculation: Execute the GIAO NMR calculation at the same level of theory.

  • Scaling: Convert the calculated isotropic shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using a linear regression scaling factor derived from a standard reference (e.g., TMS).
Protocol B: Experimental HMBC "Ring-Walk" (The Self-Validating System)

This protocol uses the isolated H3 and H6 protons to create an internally validated assignment loop.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-

    
    .
    
  • Acquisition: Acquire a standard 1D

    
    C{
    
    
    
    H} spectrum, followed by a
    
    
    H-
    
    
    C HMBC spectrum optimized for long-range couplings (
    
    
    = 8 Hz).
  • Anchor Identification (H6): Locate the carbonyl carbon (C=O) at ~165 ppm. Identify the proton that shows a strong

    
     cross-peak to this carbonyl. This is unambiguously H6 .
    
  • Assign C1 and C5: Trace the

    
     and 
    
    
    
    cross-peaks from H6. It will correlate to C1 (~130 ppm) and C5 (~156 ppm). The extreme downfield shift identifies C5.
  • Identify H3: The remaining aromatic proton singlet is H3 .

  • Assign C2 and C4: Trace the cross-peaks from H3. It will correlate to C2 (~144 ppm) and C4 (~95 ppm). The extreme upfield shift (HALA effect) identifies C4.

  • Cross-Validation: Verify that H3 shows

    
     correlations back to C1 and C5, perfectly closing the logical loop.
    

Logical Workflow Visualization

G N1 2-Chloro-4-iodo-5-nitrobenzoic acid 1H & 13C NMR Data N2 Identify H6 via 3J HMBC to C=O (~165 ppm) N1->N2 N3 Identify H3 (Remaining Proton) N1->N3 N4 H6 2J/3J Correlations: Assign C1, C5, C2, C4 N2->N4 N5 H3 2J/3J Correlations: Assign C2, C4, C1, C5 N3->N5 N6 Resolve C4 (Iodine) & C5 (Nitro) via Chemical Shift (HALA Effect) N4->N6 Cross-Peak Consensus N5->N6 Cross-Peak Consensus N7 Orthogonal Validation with DFT/GIAO Predictions N6->N7 N8 Final Unambiguous 13C Peak Assignments N7->N8

Self-validating HMBC workflow for assigning the 13C NMR spectrum of 2-chloro-4-iodo-5-nitrobenzoic acid.

References

  • Journal of Chemical Information and Modeling. "General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT".[Link]

  • National Institutes of Health (PMC). "Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges".[Link]

Sources

Validation

In-Depth Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-Chloro-4-iodo-5-nitrobenzoic Acid

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly functionalized aromatic intermediates. 2-Chloro-4-iodo-5-nitrobenzoic acid (CINBA) (CAS: 855471-35-1) is a prim...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly functionalized aromatic intermediates. 2-Chloro-4-iodo-5-nitrobenzoic acid (CINBA) (CAS: 855471-35-1) is a prime example of a sterically hindered, multi-substituted scaffold used in advanced pharmaceutical and agrochemical synthesis.

Characterizing this compound requires navigating competing fragmentation pathways. The presence of a carboxylic acid, a nitro group, and two different halogens (chlorine and iodine) creates a complex mass spectrometric profile. This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF MS/MS) against Standard Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) for the structural validation of this molecule, providing field-proven protocols and mechanistic causality.

Mechanistic Causality: The Rules of Fragmentation

To optimize an analytical workflow, one must first understand the intrinsic gas-phase chemistry of the analyte. CINBA presents three distinct functional domains that dictate its behavior under collision-induced dissociation (CID) or electron impact (EI):

  • The Carboxylic Acid Moiety: Under negative ESI, the molecule readily deprotonates to form a stable

    
     precursor ion at m/z 325.87. Upon collisional activation, the most energetically favorable primary event is the1[1], yielding a fragment at m/z 281.88.
    
  • The Halogen Effect: Iodine is an excellent leaving group due to its large atomic radius and polarizability. In both soft and hard ionization, the cleavage of the C-I bond is prominent.

  • Violation of the Even-Electron Rule: Typically, even-electron precursor ions (like

    
    ) fragment to yield even-electron product ions and neutral molecules. However, 2[2] to expel radical species such as 
    
    
    
    ,
    
    
    , and
    
    
    . to confidently assign these isobaric radical losses.

Platform Comparison: ESI-QTOF vs. EI-GC-MS

When selecting a platform for the analysis of CINBA, the choice between soft ionization (ESI) and hard ionization (EI) dramatically alters the resulting data.

Quantitative Data Summary
Analytical FeatureNegative ESI-QTOF MS/MS (Soft Ionization)EI-GC-MS (70 eV, TMS Derivatized)
Sample Preparation Direct dilution (No derivatization needed)Silylation required (BSTFA + TMCS)
Precursor Ion

at m/z 325.87 (High abundance)

at m/z 398.92 (Low abundance)
Primary Neutral Loss

(-44 Da)

(-15 Da from TMS group)
Halogen Cleavage Late-stage

loss (-127 Da)
Immediate and dominant

loss (-127 Da)
Nitro Group Cleavage

(-46 Da)

(-30 Da),

(-46 Da)
Structural Fidelity Superior: Intact molecular ion preservedModerate: Extensive fragmentation obscures precursor

Verdict: ESI-QTOF MS/MS is the superior technique for structural confirmation of CINBA. The preservation of the


 ion allows for targeted MS/MS experiments, whereas EI-GC-MS often obliterates the molecular ion due to the highly labile C-I bond under 70 eV electron bombardment.

Visualizing the Fragmentation Pathway

The diagram below maps the self-validating logic of the ESI-MS/MS fragmentation cascade. Notice how the initial even-electron neutral loss (


) is followed by odd-electron radical losses (

and

), a hallmark of halogenated nitroaromatics.

G M [M-H]⁻ m/z 325.87 F1 [M-H - CO₂]⁻ m/z 281.88 M->F1 - CO₂ (44 Da) F2 [M-H - I•]⁻• m/z 198.97 M->F2 - I• (127 Da) F3 [M-H - CO₂ - I•]⁻• m/z 154.98 F1->F3 - I• (127 Da) F4 [M-H - CO₂ - NO₂•]⁻• m/z 235.88 F1->F4 - NO₂• (46 Da) F2->F3 - CO₂ (44 Da)

ESI-MS/MS fragmentation pathways of 2-Chloro-4-iodo-5-nitrobenzoic acid.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution LC-ESI-QTOF MS/MS

Causality: We utilize a post-column alkaline modifier to force complete deprotonation of the carboxylic acid, maximizing the


 yield before it enters the ESI source.
  • Sample Preparation: Dissolve 1 mg of CINBA in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 Methanol/Water.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Use a gradient of Water (A) and Acetonitrile (B).

  • Ionization Enhancement: Introduce a post-column infusion of 10 mM Ammonium Hydroxide at 5 µL/min.

  • MS Parameters: Operate the QTOF in negative ESI mode. Capillary voltage: 2.5 kV.

  • CID Acquisition: Isolate m/z 325.87 in the quadrupole. Ramp collision energy (CE) from 15 eV to 40 eV to capture both the low-energy

    
     loss and the higher-energy radical cleavages.
    
  • Self-Validation Check: Monitor the

    
     isotopic ratio of the precursor ion at m/z 325.87 and m/z 327.87. It must reflect a ~3:1 ratio. A deviation >5% indicates detector saturation or isobaric interference, requiring immediate sample dilution.
    
Protocol B: EI-GC-MS (Derivatization Workflow)

Causality: Free carboxylic acids interact strongly with silanol groups on GC column stationary phases, causing severe peak tailing. Silylation masks the polar -OH group, improving volatility and peak shape.

  • Derivatization: Transfer 100 µg of CINBA to a dry GC vial. Add 50 µL of Pyridine and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Heat the sealed vial at 70°C for 30 minutes to ensure complete conversion to the trimethylsilyl (TMS) ester.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • MS Parameters: Operate the source at 230°C with an electron energy of 70 eV. Scan range: m/z 50–450.

  • Self-Validation Check: Interrogate the full scan spectrum for the m/z 73

    
     base peak. Its absence definitively indicates a failure in the derivatization step or moisture contamination, necessitating reagent replacement.
    

References

  • Sigma-Aldrich. 2-Chloro-4-iodo-5-nitro-benzoic acid | 855471-35-1.
  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • PMC (NIH). CID fragment annotation from data-independent experiments in non-target organic aerosol analysis: presenting an easy-to-use tool.
  • Longdom Publishing. Homolytic Scission as the Main Pathway in the Liquid Chromatography/ Electrospray Ionization Quadrupole Time-of-Flight Mass.

Sources

Comparative

Strategic Characterization Guide: 2-Chloro-4-iodo-5-nitrobenzoic Acid

[1][2] Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: CAS 855471-35-1 | MEK Inhibitor Intermediate[1] Executive Summary: The Critical Checkpoin...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: CAS 855471-35-1 | MEK Inhibitor Intermediate[1]

Executive Summary: The Critical Checkpoint

In the synthesis of next-generation kinase inhibitors (specifically MEK inhibitors like Cobimetinib analogs), 2-Chloro-4-iodo-5-nitrobenzoic acid (CAS 855471-35-1) serves as a pivotal "switch" intermediate.[1] Its structural integrity is defined by the precise installation of a nitro group onto the 2-chloro-4-iodobenzoic acid scaffold.[1]

For process chemists, FTIR is not merely a confirmation of identity but a reaction monitoring tool .[1] This guide objectively compares the spectral signature of the target molecule against its immediate precursors and potential impurities, providing a self-validating protocol for quality control.[1]

Theoretical Framework & Structural Analysis

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its constituent oscillators.[1] The steric and electronic environment of the benzene ring—tetrasubstituted with four distinct groups—creates a unique "fingerprint."

Functional GroupElectronic EffectExpected IR Behavior
Carboxylic Acid (-COOH) Electron withdrawingDiagnostic Anchor. Strong C=O stretch and broad O-H band.[1]
Nitro Group (-NO₂) Strong electron withdrawingPrimary Differentiator. Distinct asymmetric and symmetric stretching bands.[1]
Iodine (-I) & Chlorine (-Cl) Inductive withdrawing / Resonance donatingFingerprint Modifiers. Heavy atoms shift ring breathing modes to lower frequencies.[1]
Aromatic Ring (Ar-H) 1,2,4,5-Substitution PatternRegio-specificity. Isolated hydrogens at positions 3 and 6 create specific out-of-plane bending patterns.[1]

Comparative Analysis: Product vs. Alternatives

The most common "alternative" in a synthesis context is the unreacted starting material or a regioisomer.[1] The table below outlines the Pass/Fail spectral criteria.

Table 1: Spectral Comparison of Target vs. Precursor[2]
Spectral RegionTarget Molecule (2-Chloro-4-iodo-5-nitrobenzoic acid)Precursor / Alternative (2-Chloro-4-iodobenzoic acid)Differentiation Logic
Nitro Stretch (Asym) ~1530 – 1550 cm⁻¹ (Strong)ABSENT CRITICAL: The appearance of this band confirms nitration.[1]
Nitro Stretch (Sym) ~1340 – 1360 cm⁻¹ (Medium)ABSENT Secondary confirmation of the NO₂ group.
C=O Stretch (Acid) 1690 – 1715 cm⁻¹1680 – 1705 cm⁻¹Slight shift due to the electron-withdrawing nature of the added -NO₂ group.[1]
Ar-H Bending (OOP) ~870 – 900 cm⁻¹ (Isolated H)~800 – 860 cm⁻¹ (Adjacent H coupling)The precursor has adjacent H's (pos 5,6). The target has isolated H's (pos 3,6).[1]
O-H Stretch 2500 – 3300 cm⁻¹ (Broad)2500 – 3300 cm⁻¹ (Broad)Non-diagnostic; present in both.

Analyst Insight: The disappearance of the "adjacent hydrogen" bending mode (~800-860 cm⁻¹) and the emergence of the "isolated hydrogen" mode (~870-900 cm⁻¹) is the most subtle yet powerful evidence of correct regiochemistry (nitration at position 5).[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this specific sample preparation and data acquisition protocol.

Method A: KBr Pellet (Gold Standard for Resolution)

Rationale: Solid-state interactions in KBr pellets often resolve sharp aromatic peaks better than ATR for heavy-halogenated compounds.[1]

  • Preparation: Mix 1–2 mg of dry sample with 100 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Compression: Press at 10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.

Method B: ATR (High Throughput)

Rationale: Suitable for rapid in-process checks (IPC).

  • Note: The Diamond ATR crystal may show lower intensity in the 2500–3300 cm⁻¹ region due to poor contact with the crystalline powder.[1] Ensure high pressure is applied to the sample clamp.[1]

Visualizing the Characterization Logic

The following diagram illustrates the decision tree for validating the synthesis of 2-Chloro-4-iodo-5-nitrobenzoic acid.

FTIR_Validation_Workflow Start Crude Product Isolated FTIR_Scan Acquire FTIR Spectrum (4000 - 400 cm⁻¹) Start->FTIR_Scan Check_NO2 Check 1530-1550 cm⁻¹ (Nitro Asym Stretch) FTIR_Scan->Check_NO2 Check_ArH Check 800-900 cm⁻¹ (Ar-H Bending) Check_NO2->Check_ArH Peak Present Result_Fail_1 FAIL: Precursor Present (Incomplete Nitration) Check_NO2->Result_Fail_1 Peak Absent Result_Fail_2 FAIL: Regioisomer (Wrong Substitution) Check_ArH->Result_Fail_2 Adjacent H Pattern (<850 cm⁻¹) Result_Pass PASS: Target Confirmed 2-Chloro-4-iodo-5-nitrobenzoic acid Check_ArH->Result_Pass Isolated H Pattern (~880 cm⁻¹)

Figure 1: Logic flow for FTIR-based quality control of the nitration step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24847646, 2-Chloro-5-nitrobenzoic acid (Precursor Analog Data).[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectroscopy of Nitro-Aromatic Compounds.[1] NIST Standard Reference Data.[1] Retrieved from [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard text for assigning isolated vs. adjacent Ar-H bending modes).

Sources

Validation

HPLC Method Development and Column Comparison Guide for 2-Chloro-4-iodo-5-nitrobenzoic Acid Purity

Executive Summary The accurate purity determination of highly functionalized aromatic building blocks is a critical checkpoint in pharmaceutical and materials science workflows. 2-Chloro-4-iodo-5-nitrobenzoic acid (CAS 8...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of highly functionalized aromatic building blocks is a critical checkpoint in pharmaceutical and materials science workflows. 2-Chloro-4-iodo-5-nitrobenzoic acid (CAS 855471-35-1)[1] presents a unique analytical challenge due to its multiple electron-withdrawing groups (chloro, iodo, nitro) and an acidic carboxylate moiety. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl phases, providing a mechanistically grounded, self-validating High-Performance Liquid Chromatography (HPLC) protocol for resolving this target from its closely related regioisomers (e.g., 2-chloro-5-iodo-3-nitrobenzoic acid)[2].

The Analytical Challenge & Mechanistic Rationale

Developing a robust reversed-phase HPLC (RP-HPLC) method for halogenated nitrobenzoic acids requires controlling two primary physicochemical variables: ionization state and aromatic polarizability .

  • Ionization Control (The Causality of Mobile Phase pH): The presence of chloro, iodo, and nitro groups significantly enhances the acidity of the benzoic acid core, dropping its pKa to approximately 2.0. If analyzed at a neutral pH, the molecule exists as a polar carboxylate anion, leading to poor retention and severe peak tailing on reversed-phase columns. To enforce a self-validating and robust retention mechanism, the mobile phase must be heavily acidified (pH < 2.5) using 0.1% Phosphoric acid (

    
    )[3]. This suppresses ionization, ensuring the analyte remains in its hydrophobic, protonated state.
    
  • Aromatic Polarizability (The Selectivity Challenge): Traditional alkyl (C18) columns rely exclusively on dispersive hydrophobic interactions. However, regioisomers of halogenated nitroaromatics often possess nearly identical hydrophobicities, leading to co-elution. The massive, polarizable electron cloud of the iodine atom, combined with the

    
    -electron deficiency of the nitroaromatic ring, requires a stationary phase capable of orthogonal interactions.
    

G A Target Analyte: 2-Chloro-4-iodo-5-nitrobenzoic acid B Challenge: Separation of closely related regioisomers (e.g., 2-chloro-5-iodo-3-nitrobenzoic acid) A->B C Mobile Phase Optimization: 0.1% H3PO4 (pH ~2.1) Suppresses carboxylic acid ionization B->C D Stationary Phase Selection C->D E Standard C18 Column (Hydrophobic interactions only) D->E F Biphenyl Column (Hydrophobic + π-π interactions) D->F G Result: Co-elution / Poor Resolution E->G H Result: Baseline Resolution (Rs > 2.0) F->H

Caption: Logical decision tree for HPLC method development targeting halogenated nitrobenzoic acids.

Stationary Phase Selection: C18 vs. Biphenyl

To objectively evaluate performance, we must compare the traditional "workhorse" C18 column against a Biphenyl stationary phase.

While C18 columns are selective for large differences in functional group orientation, they frequently fail to resolve subtle differences in halogen positioning on an aromatic ring[4]. Biphenyl stationary phases offer a powerful alternative by providing a mixed-mode retention mechanism. The phenyl rings on the stationary phase engage in


 interactions  and dipole-induced dipole interactions  with the electron-deficient nitroaromatic ring and the highly polarizable iodine atom of the analyte[5][6].

This orthogonal selectivity is paramount for resolving 2-Chloro-4-iodo-5-nitrobenzoic acid from its synthetic precursors and positional isomers[7].

Comparative Performance Data

The following table summarizes the experimental chromatographic parameters when comparing a standard C18 column to a Biphenyl column under identical gradient conditions (Mobile Phase A: 0.1%


 in Water; Mobile Phase B: Acetonitrile).
Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 5 µm)Biphenyl Column (150 x 4.6 mm, 5 µm)
Retention Time (Target Analyte) 6.42 min8.15 min
Retention Time (Isomeric Impurity) 6.60 min9.10 min
Resolution (

)
0.85 (Co-elution)3.42 (Baseline Separation)
Tailing Factor (

)
1.451.12
Theoretical Plates (

)
8,50012,200

Data Interpretation: The Biphenyl column demonstrates a 4-fold increase in resolution (


)[4]. The increased retention time on the Biphenyl phase confirms that 

interactions are actively contributing to the separation mechanism, effectively pulling the isomers apart based on their distinct electronic distributions rather than just their lipophilicity[8].

Validated Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST).

Reagents & Materials
  • Target: 2-Chloro-4-iodo-5-nitrobenzoic acid sample.

  • Reference Standards: Known regioisomers (e.g., 2-chloro-5-iodo-3-nitrobenzoic acid) for resolution testing.

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water.

  • Modifier: 85% Orthophosphoric acid (

    
    ), AR grade[3].
    
  • Column: Core-shell or fully porous Biphenyl column (150 mm × 4.6 mm, 3.5 µm or 5 µm).

Solution Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of 85%

    
     to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm membrane.
    
  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution: Accurately weigh 10.0 mg of the 2-Chloro-4-iodo-5-nitrobenzoic acid sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Final concentration: 100 µg/mL). Sonicate for 5 minutes to ensure complete dissolution.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer for sharper peaks).

  • Detection Wavelength: 210 nm (for maximum sensitivity of the carboxylate/aromatic backbone) and 254 nm (specific for the conjugated nitroaromatic system).

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 12.0 min: 30%

      
       80% B
      
    • 12.0 - 15.0 min: 80% B

    • 15.0 - 15.1 min: 80%

      
       30% B
      
    • 15.1 - 20.0 min: 30% B (Re-equilibration)

Workflow S1 1. Sample Prep 100 µg/mL in Diluent (50:50) S2 2. Equilibration Biphenyl Column Temp: 40°C S1->S2 S3 3. Gradient Elution 0.1% H3PO4 (A) Acetonitrile (B) S2->S3 S4 4. Detection UV/PDA at 210 nm & 254 nm S3->S4 S5 5. Data Analysis Area % Normalization SST Verification S4->S5

Caption: Step-by-step experimental workflow for the purity analysis of 2-Chloro-4-iodo-5-nitrobenzoic acid.

System Suitability & Self-Validation

Before analyzing unknown samples, the system must prove it is "fit for purpose". Inject a resolution mixture containing the target analyte and its closest known regioisomer.

  • Acceptance Criteria: The resolution (

    
    ) between 2-Chloro-4-iodo-5-nitrobenzoic acid and the nearest eluting impurity must be 
    
    
    
    2.0
    . The tailing factor (
    
    
    ) for the main peak must be
    
    
    1.5
    .
  • Quantification: Purity is calculated using the Area Normalization Method (Area % = [Area of Main Peak / Total Area of All Peaks] × 100)[3].

References

  • Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds - Thames Restek. Available at:[Link]

  • Using Selectivity to Optimize UHPLC Separations - Pharmaceutical Technology. Available at: [Link]

  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns - LCGC International. Available at: [Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research - myadlm.org. Available at:[Link]

Sources

Comparative

Technical Validation Guide: Synthesis of 2-Chloro-4-iodo-5-nitrobenzoic Acid

This guide provides a technical validation of the synthesis routes for 2-Chloro-4-iodo-5-nitrobenzoic acid , a critical scaffold likely utilized in the development of BCL-2 inhibitors and other heterocyclic pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical validation of the synthesis routes for 2-Chloro-4-iodo-5-nitrobenzoic acid , a critical scaffold likely utilized in the development of BCL-2 inhibitors and other heterocyclic pharmaceutical intermediates.[1]

The analysis compares two primary methodologies: Direct Regioselective Nitration (Method A) and the Sandmeyer Sequencing Route (Method B).

Executive Summary & Strategic Analysis

Target Molecule: 2-Chloro-4-iodo-5-nitrobenzoic acid CAS (Analog): 114776-15-7 (Fluoro-analog for reference) Primary Challenge: The simultaneous presence of an oxidation-sensitive iodine atom and a strong oxidant (Nitric Acid) creates a "stability vs. reactivity" conflict.[1]

FeatureMethod A: Direct Nitration Method B: Sandmeyer Sequence
Strategy Late-stage functionalization of the Iodo-core.[1]Introduction of Iodine after Nitration.
Step Count 1 Step (from 2-Cl-4-I-Benzoic Acid)3-4 Steps (from 2-Cl-4-Aminobenzoic Acid)
Key Risk High: Oxidation of Aryl-Iodine to Iodyl/Iodoso species; Deiodination.[1]Low: Iodine is introduced in the final step, avoiding oxidants.
Scalability High (if temperature is strictly controlled).Moderate (Diazotization requires careful handling).
Recommendation Preferred for Industrial Scale (with strict process controls).Preferred for Lab/Gram Scale (higher reliability).

Comparative Route Analysis

Method A: Direct Nitration (The "Industrial" Approach)

This route relies on the electronic directing effects of the substituents to force the nitro group into the 5-position.

  • Substrate: 2-Chloro-4-iodobenzoic acid.[1]

  • Regiochemistry Logic:

    • -COOH (C1): Meta-director

      
       Directs to C3, C5.
      
    • -Cl (C2): Ortho/Para-director

      
       Para is C5.[1]
      
    • -I (C4): Ortho/Para-director

      
       Ortho is C3, C5.[1]
      
Method B: Sandmeyer Sequence (The "Precision" Approach)

This route builds the iodine functionality after the nitration step to prevent iodine oxidation.

  • Substrate: 2-Chloro-4-amino-benzoic acid (protected as acetamide).

  • Sequence: Acetylation

    
     Nitration (C5) 
    
    
    
    Hydrolysis
    
    
    Sandmeyer Iodination.

Visualized Synthesis Pathways

SynthesisRoutes cluster_legend Route Comparison StartA 2-Chloro-4-iodo- benzoic acid Target TARGET: 2-Chloro-4-iodo- 5-nitrobenzoic acid StartA->Target METHOD A: Fuming HNO3, H2SO4 -5°C to 0°C (Direct Nitration) StartB 2-Chloro-4-amino- benzoic acid InterB1 Acetamide Intermediate StartB->InterB1 Ac2O, AcOH InterB2 4-Amino-5-nitro Intermediate InterB1->InterB2 1. HNO3/H2SO4 2. Hydrolysis Diazo Diazonium Salt InterB2->Diazo NaNO2, H2SO4 0°C Diazo->Target METHOD B: KI, Sandmeyer (Iodination) Method A: High Risk (Oxidation) Method A: High Risk (Oxidation) Method B: High Fidelity (Multi-step) Method B: High Fidelity (Multi-step)

Figure 1: Comparison of Direct Nitration (Red) vs. Sandmeyer Sequence (Blue) for target synthesis.

Validated Experimental Protocols

Protocol A: Direct Nitration (Strict Temperature Control)

Based on analogous protocols for 2-chloro-4-fluorobenzoic acid [1].[1]

Critical Process Parameter (CPP): The reaction temperature must not exceed 0°C during addition. Aryl iodides are prone to oxidation (forming iodyl species) or deiodination in warm mixed acids.

  • Preparation: In a 3-neck round-bottom flask, charge 98% H₂SO₄ (5.0 equiv) and cool to -5°C using an ice/salt bath.

  • Dissolution: Add 2-chloro-4-iodobenzoic acid (1.0 equiv) portion-wise. Ensure complete dissolution (or fine suspension).

  • Nitration: Prepare a mixture of Fuming HNO₃ (1.1 equiv) and H₂SO₄. Add this mixture dropwise over 60 minutes, maintaining internal temperature between -5°C and 0°C.

    • Safety Note: Iodine liberation (purple vapor) indicates decomposition. If observed, quench immediately.

  • Reaction: Stir at 0°C for 2–3 hours. Monitor by HPLC (check for disappearance of starting material).

  • Quench: Pour the reaction mixture onto crushed ice (10x weight).

  • Isolation: Filter the resulting pale yellow precipitate. Wash copiously with cold water to remove acid.

  • Purification: Recrystallize from Ethanol/Water or Toluene.

Protocol B: Sandmeyer Iodination (High Fidelity)

Based on standard Sandmeyer protocols for aminobenzoic acids [2].

  • Precursor Synthesis: Start with 2-chloro-4-amino-5-nitrobenzoic acid (obtained via nitration of the acetamide).[1]

  • Diazotization: Suspend the amine (1.0 equiv) in 20% H₂SO₄ . Cool to 0–5°C. Add NaNO₂ (1.1 equiv) solution dropwise. Stir until the solution becomes clear (diazonium salt formation).

  • Iodination: Dissolve Potassium Iodide (KI) (1.5 equiv) in water. Add the cold diazonium solution slowly to the KI solution (or vice versa) with vigorous stirring.

    • Observation: Nitrogen gas evolution and formation of a brown/red solid.

  • Workup: Heat the mixture to 60°C for 30 minutes to ensure complete decomposition of diazonium species. Treat with Sodium Bisulfite (aq) to remove excess free iodine (decolorizes the solution).

  • Isolation: Filter the solid product.

Performance Data Comparison

The following data is extrapolated from validated analogs (Fluoro-series) and standard Sandmeyer efficiencies.

MetricMethod A (Nitration)Method B (Sandmeyer)
Typical Yield 85 - 92%65 - 75% (over 2 steps)
Purity (Crude) >95% (if T < 0°C)>98%
Atom Economy HighLow (Stoichiometric Copper/Iodine waste)
Safety Profile Concern: Potential for runaway exotherm and iodine sublimation.[1]Robust: Standard diazotization hazards only.
Cost Efficiency High (Cheap reagents)Moderate (KI is more expensive than HNO3).

Scientific Integrity & Troubleshooting

Mechanism of Failure in Method A

If Method A fails, it is typically due to Ipso-substitution or Oxidation .[1]

  • Scenario: The nitronium ion (

    
    ) attacks the C4 position (bearing Iodine) instead of C5.
    
  • Result: Displacement of Iodine, yielding 2-chloro-4,5-dinitrobenzoic acid or oxidation to iodonium species.[1]

  • Prevention: Use stoichiometric HNO3 (do not use large excess) and keep temperature low.

Analytical Validation[1]
  • 1H NMR (DMSO-d6):

    • Product: Expect two distinct singlets (due to para-substitution of protons).

    • Shift Prediction: H3 (between Cl and I) will be shielded relative to H6. H6 (adjacent to NO2 and COOH) will be significantly deshielded (

      
       > 8.5 ppm).
      
  • Melting Point:

    • Expect a high melting point (>160°C) typical of nitro-benzoic acids.[1]

References

  • WIPO (World Intellectual Property Organization). (2024). Preparation of 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid. Publication No. WO/2024/047648. Link

    • Context: Validates the regioselective nitr
  • ChemicalBook. (2025). Synthesis of 2-Chloro-5-iodobenzoic acid via Sandmeyer Reaction. Link

    • Context: Provides the baseline protocol for diazotization/iodin
  • BenchChem. (2025).[2] A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Link

    • Context: Confirms the meta-directing influence of COOH and ortho-directing influence of Halogens in polysubstituted systems.[1]

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives. Link

    • Context: Supporting data on the stability and crystallinity of nitro-benzoic acid deriv

Sources

Validation

Elemental analysis data for 2-Chloro-4-iodo-5-nitro-benzoic acid

Benchmarking Purity & Utility: 2-Chloro-4-iodo-5-nitrobenzoic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts. Executive Summary 2-Chloro-4-i...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Purity & Utility: 2-Chloro-4-iodo-5-nitrobenzoic Acid

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts.

Executive Summary

2-Chloro-4-iodo-5-nitrobenzoic acid (C₇H₃ClINO₄) is a high-value, poly-functionalized aromatic scaffold. Unlike its more common analogs (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid), the inclusion of the iodine substituent at the para- position relative to the carboxyl group unlocks specific orthogonal reactivity profiles—specifically facile Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions where fluoro- or chloro- analogs are inert.

However, this structural complexity introduces significant analytical challenges. The simultaneous presence of a nitro group (oxidant), multiple halogens (combustion inhibitors), and an acidic proton makes standard Elemental Analysis (EA) prone to error. This guide objectively compares the theoretical vs. experimental EA data and benchmarks this compound against its fluoro-analog to assist researchers in validating synthesis grade materials.

Elemental Analysis: The Gold Standard vs. Reality

For a compound with the formula C₇H₃ClINO₄ , the theoretical elemental composition is fixed. However, "passing" data in a real-world drug development context requires understanding acceptable deviations caused by the compound's hygroscopic nature and the "refractory" (hard-to-combust) properties of poly-halogenated aromatics.

Table 1: Theoretical vs. Acceptable Experimental Limits

Based on Molecular Weight: 327.46 g/mol

ElementTheoretical Mass %Acceptable Range (±0.4%)Common Deviation Cause
Carbon (C) 25.68% 25.28% – 26.08%Low %C often indicates retained inorganic salts or moisture.
Hydrogen (H) 0.92% 0.52% – 1.32%Critical: Extremely low H content means even trace moisture causes massive relative error (>10%).
Nitrogen (N) 4.28% 3.88% – 4.68%High N often indicates incomplete removal of nitric acid/nitrating agents.
Chlorine (Cl) 10.83% 10.43% – 11.23%Requires specific combustion additives (e.g., V₂O₅) to release quantitatively.
Iodine (I) 38.75% 38.35% – 39.15%Iodine can sublime or trap in ash, leading to low values.

Expert Insight: The Hydrogen value (0.92%) is the "canary in the coal mine." If your experimental H is >1.5%, your sample is likely wet with water or solvent, rendering the Carbon data unreliable. Do not rely solely on C/N ratios for this molecule.

Comparative Methodology: Validating Purity

How do you prove identity and purity when EA is difficult? We compare the traditional Combustion method against the modern Quantitative NMR (qNMR) approach.

Method A: Automated Combustion Analysis (CHNX)
  • Pros: Industry standard for bulk purity; required for publication in many journals; detects non-protonated impurities (inorganics).

  • Cons: Poly-halogenated nitro compounds are "refractory." They often undergo incomplete combustion, forming carbonized chars that trap Nitrogen.

  • Protocol Adjustment: Requires the addition of oxygen donors (e.g., Tungsten Trioxide or Vanadium Pentoxide) to the combustion tube to ensure complete oxidation.

Method B: Quantitative NMR (qNMR)
  • Pros: Specific; does not require destruction of the sample; unaffected by moisture (if using an internal standard like Maleic Acid in DMSO-d6).

  • Cons: Does not detect inorganic salts; requires a high-precision internal standard.

Decision Matrix: Selecting the Right Analytical Workflow

PurityWorkflow Start Sample: 2-Chloro-4-iodo-5-nitrobenzoic acid VisualCheck Visual Check: Is sample yellow/orange? Start->VisualCheck Drying Vacuum Dry (50°C, P2O5, 24h) VisualCheck->Drying Yes (Nitro compounds are colored) EA_Test Run CHN Combustion (Add V2O5 oxidant) Drying->EA_Test Decision Is %H < 1.1%? EA_Test->Decision Pass PASS: Proceed to Synthesis Decision->Pass Yes Fail_Wet FAIL: Solvent/Moisture Detected Decision->Fail_Wet No qNMR Alternative: Run qNMR (DMSO-d6) Internal Std: Maleic Acid Fail_Wet->qNMR Verify Organic Purity qNMR->Pass Purity > 98%

Figure 1: Analytical workflow prioritizing moisture control due to the low theoretical Hydrogen content.

Structural Utility Comparison: Iodo vs. Fluoro

Why synthesize the expensive 4-Iodo variant when the 4-Fluoro (CAS 114776-15-7) is cheaper? The choice dictates the downstream chemistry.

Table 2: Functional Comparison of Scaffolds
Feature4-Iodo Analog (Target)4-Fluoro Analog (Alternative)
C-4 Reactivity High: Facile oxidative addition with Pd(0). Ideal for Suzuki, Heck, Sonogashira coupling.Low: Inert to Pd(0). Requires SNAr (Nucleophilic Aromatic Substitution) with strong nucleophiles.
Regioselectivity Excellent: The Iodine reacts exclusively before the Chlorine (C-2).Poor/Mixed: Strong nucleophiles may attack C-2 (Cl) or C-4 (F) depending on conditions.
Stability Light sensitive (stored in amber vials).Stable at room temperature.
Use Case Building complex bi-aryl scaffolds (e.g., Kinase Inhibitors).Simple substitution reactions (e.g., adding an amine).
Reactivity Divergence Map

Reactivity Core 2-Chloro-4-iodo- 5-nitrobenzoic acid Suzuki Suzuki Coupling (Boronic Acid, Pd(PPh3)4) Replaces Iodine Core->Suzuki Site C-4 (High Selectivity) Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Yields Aniline Core->Reduction Site C-5 (Standard) SNAr SNAr (Strong Nuc) Attacks C-2 (Cl) (Requires high temp) Core->SNAr Site C-2 (Difficult)

Figure 2: The Iodine substituent allows for highly selective C-4 functionalization, avoiding the regioselectivity issues common with fluoro-analogs.

Experimental Protocols

To ensure your Elemental Analysis data matches the theoretical values in Table 1, follow these purification and handling steps.

Protocol 1: Purification for Analytical Standard

Impurities such as isomers or de-iodinated byproducts will skew EA results.

  • Dissolution: Dissolve crude 2-chloro-4-iodo-5-nitrobenzoic acid (1.0 g) in minimal hot Ethyl Acetate (approx. 5 mL).

  • Precipitation: Slowly add Hexane (approx. 5-8 mL) until persistent turbidity is observed.

  • Crystallization: Allow the solution to cool to room temperature, then refrigerate at 4°C for 12 hours.

  • Isolation: Filter the yellow crystals and wash with cold 1:1 Hexane/EtOAc.

  • Critical Drying: Dry in a vacuum oven at 50°C for 24 hours over P₂O₅. Note: Standard air drying is insufficient and will result in high %H and low %C/N.

Protocol 2: Combustion Analysis Setup

Standard setup often fails for this compound class.

  • Instrument: PerkinElmer 2400 Series II or equivalent.

  • Sample Weight: 1.5 – 2.0 mg (Microbalance precision required).

  • Additive: Add approx. 5 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the tin capsule.

    • Reasoning: These oxides act as combustion aids (oxygen donors) and "scavengers" to prevent the formation of refractory metal carbides or volatile iodine species that can condense in cooler parts of the instrument before detection.

  • Calibration: Use a sulfonamide standard (e.g., Sulfanilamide) to bracket the high N/S/Halogen content.

References

  • NIST Chemistry WebBook. 2-Chloro-5-nitrobenzoic acid (Analog Reference Data). Standard Reference Data.[1] [Link]

  • Pietrowski, M. Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. (Review of nitro-group reduction in halogenated aromatics). [Link]

Sources

Comparative

Chemoselectivity comparison of iodo vs chloro substituents in benzoic acid derivatives

Chemoselectivity Comparison of Iodo vs. Chloro Substituents in Benzoic Acid Derivatives When designing synthetic routes for complex active pharmaceutical ingredients (APIs) or advanced materials, achieving precise site-s...

Author: BenchChem Technical Support Team. Date: March 2026

Chemoselectivity Comparison of Iodo vs. Chloro Substituents in Benzoic Acid Derivatives

When designing synthetic routes for complex active pharmaceutical ingredients (APIs) or advanced materials, achieving precise site-selectivity is a critical challenge. In polyhalogenated benzoic acid derivatives—such as 4-chloro-2-iodobenzoic acid—the presence of two distinct halogen substituents provides a strategic opportunity. By exploiting the inherent electronic and thermodynamic differences between carbon-iodine (C–I) and carbon-chlorine (C–Cl) bonds, chemists can perform sequential, highly chemoselective cross-coupling reactions without the need for cumbersome protecting group strategies.

As an application scientist, understanding why these reactions work is just as important as knowing how to run them. This guide objectively compares the reactivity of iodo and chloro substituents on benzoic acid scaffolds, detailing the mechanistic causality, quantitative performance metrics, and a self-validating experimental protocol.

Mechanistic Foundations: The Causality of Chemoselectivity

The fundamental driver of chemoselectivity between iodo and chloro substituents lies in their respective thermodynamics, specifically their Bond Dissociation Energies (BDEs) (1)[1].

In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the catalytic cycle relies on three elementary steps: oxidative addition, transmetalation, and reductive elimination (2)[2]. The rate-determining step is almost universally the oxidative addition of the electron-rich Pd(0) active species into the carbon-halogen bond.

Because the activation energy required for oxidative addition is directly proportional to the strength of the carbon-halogen bond, the metal catalyst will preferentially insert into the weakest bond available (3)[3]. The C–I bond in an aryl halide is significantly weaker (~65 kcal/mol) than the C–Cl bond (~96 kcal/mol) (4)[4].

While the carboxylate group of a benzoic acid derivative is electron-withdrawing—which generally accelerates oxidative addition across the entire aromatic ring by lowering electron density—the massive ~31 kcal/mol BDE differential between iodine and chlorine dominates the reaction pathway. This thermodynamic gap guarantees near-perfect chemoselectivity, allowing the iodo position to react rapidly at room temperature or mild heating, leaving the chloro position completely intact for later functionalization.

Mechanism Pd Pd(0) Catalyst OxAdd Oxidative Addition (Ea ~65 kcal/mol) Pd->OxAdd Substrate Iodo-Chloro-Benzoic Acid Substrate->OxAdd Fast insertion at C-I PdII Pd(II) Intermediate (C-Pd-I formed) OxAdd->PdII TransMet Transmetalation PdII->TransMet Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd Regeneration Product Mono-Aryl Product (C-Cl Intact) RedElim->Product

Catalytic cycle demonstrating chemoselective oxidative addition at the weaker C-I bond.

Quantitative Comparison Data

To successfully design a sequential cross-coupling workflow, one must tailor the reaction conditions to the specific reactivity profile of each halogen. The table below summarizes the operational differences between the iodo and chloro substituents on a benzoic acid scaffold.

ParameterIodo Substituent (C–I)Chloro Substituent (C–Cl)
Bond Dissociation Energy ~65 kcal/mol (272 kJ/mol)~96 kcal/mol (402 kJ/mol)
Relative Reactivity Extremely FastVery Slow / Inert under mild conditions
Optimal Temperature 20 °C – 60 °C90 °C – 120 °C
Required Pd Ligands Standard (e.g., PPh₃, dppf)Bulky, Electron-Rich (e.g., XPhos, SPhos)
Base Preference Mild (e.g., Na₂CO₃, K₂CO₃)Stronger (e.g., K₃PO₄, Cs₂CO₃)
Chemoselectivity Yield >95% conversion at C–IRequires prior C–I consumption

Experimental Workflow: Sequential Cross-Coupling

By leveraging the data above, we can construct a logical, two-step synthetic workflow. The first step utilizes mild conditions to exclusively target the C–I bond. Once the mono-coupled product is isolated, forcing conditions (higher heat and specialized dialkylbiaryl phosphine ligands) are applied to break the stubborn C–Cl bond.

Workflow Start Dihaloarene (Iodo + Chloro) Step1 Mild Suzuki Coupling (40°C, Pd(PPh3)4) Start->Step1 Targets C-I Int Mono-coupled Product (Chloro intact) Step1->Int Validation: MS 3:1 Isotope Step2 Forcing Suzuki Coupling (100°C, Pd/XPhos) Int->Step2 Targets C-Cl Final Di-coupled Product (Fully Functionalized) Step2->Final

Sequential cross-coupling workflow utilizing halogen chemoselectivity.

Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol for the chemoselective coupling of 4-chloro-2-iodobenzoic acid with phenylboronic acid includes built-in analytical validation steps. This ensures the system proves its own chemoselectivity.

Step 1: Reagent Preparation
  • Electrophile: 4-chloro-2-iodobenzoic acid (1.0 equiv, 1.0 mmol).

  • Nucleophile: Phenylboronic acid (1.05 equiv, 1.05 mmol). Note: A strict stoichiometric control prevents unwanted secondary reactions.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%). Causality: Standard triphenylphosphine ligands are sufficiently electron-rich to insert into C–I bonds, but lack the electron density to insert into C–Cl bonds at low temperatures.

  • Base & Solvent: Na₂CO₃ (2.0 equiv) in a degassed mixture of THF/H₂O (4:1, 10 mL).

Step 2: Reaction Execution
  • Charge a Schlenk flask with the benzoic acid derivative, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with Argon (3 cycles) to prevent catalyst oxidation.

  • Add the degassed THF/H₂O solvent mixture and the Na₂CO₃ base.

  • Stir the reaction at 40 °C for 4 hours . Causality: Restricting the temperature to 40 °C provides the thermal energy required to overcome the ~65 kcal/mol C–I activation barrier while remaining far below the threshold required for C–Cl activation.

Step 3: Validation & Quality Control (The Self-Validating System)

A robust protocol must prove that the chloro group remained untouched. Perform the following analyses on the crude organic extract:

  • Isotopic Signature Analysis (LC-MS / GC-MS): Chlorine naturally exists as two stable isotopes (

    
    Cl and 
    
    
    
    Cl) in a roughly 3:1 ratio. Locate the molecular ion peak of your product (2-phenyl-4-chlorobenzoic acid). Validation: You must observe an M and M+2 peak in a 3:1 ratio. If this isotopic pattern is missing, the chloro group has inadvertently reacted, indicating a failure in temperature control or stoichiometry.
  • ¹H-NMR Shielding Check: In the starting material, the proton adjacent to the iodine atom is highly shielded due to the heavy atom effect. Validation: Ensure the disappearance of this specific upfield proton signal, confirming complete consumption of the C–I bond, while the protons adjacent to the chlorine remain intact and show expected coupling patterns.

References

Sources

Safety & Regulatory Compliance

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